Product packaging for Ethyl pivaloylacetate(Cat. No.:CAS No. 17094-34-7)

Ethyl pivaloylacetate

Número de catálogo: B092219
Número CAS: 17094-34-7
Peso molecular: 172.22 g/mol
Clave InChI: VUYNTIDSHCJIKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7), also widely known as ethyl pivaloylacetate, is a high-purity β-keto ester of significant value in organic synthesis and medicinal chemistry research . Its molecular formula is C9H16O3, with a molecular weight of 172.22 g/mol . This compound is characterized by its three reactive sites—the ketone, the ester, and the acidic α-hydrogen—making it a versatile building block for carbon-carbon bond-forming reactions, such as Claisen condensations, and for the construction of complex heterocyclic frameworks often found in biologically active molecules . As a β-keto ester, it serves as a pivotal precursor in multicomponent reactions and the synthesis of various heterocycles, including dihydropyridines and quinolines . Its specific structure, featuring the 4,4-dimethyl (pivaloyl) group, is particularly useful for investigating steric effects in reaction pathways and for the enantioselective synthesis of chiral alcohols using ketoreductase (KRED) enzymes, a growing strategy for producing single-enantiomer active pharmaceutical ingredients (APIs) . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this material with care, referring to the provided Safety Data Sheet. It is recommended to store the product sealed in a dry environment, preferably in a freezer at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B092219 Ethyl pivaloylacetate CAS No. 17094-34-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNTIDSHCJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066161
Record name Ethyl 4,4-dimethyl-3-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17094-34-7
Record name Ethyl pivaloylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pivaloylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4,4-dimethyl-3-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4-dimethyl-3-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PIVALOYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Ethyl pivaloylacetate from diethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethyl Pivaloylacetate from Diethyl Malonate

Introduction

This compound is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules.[1][2] Its synthesis from diethyl malonate is a classic example of C-acylation and subsequent decarboxylation, a fundamental transformation in synthetic chemistry. This guide provides a detailed overview of the synthesis, including the reaction mechanism, a comprehensive experimental protocol, and quantitative data for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis of this compound from diethyl malonate is typically achieved in a two-step process. The first step is the C-acylation of diethyl malonate with pivaloyl chloride.[1] This reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the acidic α-hydrogen of diethyl malonate to form a reactive enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride to form diethyl pivaloylmalonate.[1]

The second step involves the selective decarboxylation of one of the ethoxycarbonyl groups from the intermediate diethyl pivaloylmalonate to yield the final product, this compound.[1] This transformation is a crucial step in malonic ester synthesis for producing β-keto esters.[1][3]

Reaction Mechanism

The core of this synthesis involves the formation of a carbanion intermediate from diethyl malonate, which then participates in a nucleophilic acyl substitution with pivaloyl chloride. The subsequent removal of one ester group drives the formation of the stable β-keto ester.

reaction_pathway cluster_step1 Step 1: C-Acylation cluster_step2 Step 2: Decarboxylation dem Diethyl Malonate enolate Malonate Enolate dem->enolate + NaOEt - EtOH pivcl Pivaloyl Chloride naoet Sodium Ethoxide (Base) hcl Dilute HCl (Acidification) naoet2 Sodium Ethoxide (Decarboxylation) intermediate Diethyl Pivaloylmalonate enolate->intermediate + Pivaloyl Chloride product This compound intermediate->product + NaOEt, Heat then H+ nacl NaCl step1 1. Acylation step2 2. Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental procedure is based on established synthetic methods for preparing this compound from diethyl malonate.[4]

Step 1: Acylation of Diethyl Malonate
  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving 9.66 g (0.42 g-atom) of sodium metal in 150 ml of absolute ethanol.[4]

  • Initial Reaction Mixture: Dissolve 64 g (0.4 mol) of diethyl malonate in 350 ml of xylene isomers.[4]

  • Enolate Formation: Add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.[4]

  • Solvent Removal: Remove the ethanol from the reaction mixture by distillation.[4]

  • Acylation: Cool the mixture to 50°C and add 53 g (0.4 mol) of pivaloyl chloride dropwise over one hour while stirring. Continue to stir the resulting slurry for an additional hour.[4]

Step 2: Decarboxylation and Product Isolation
  • Filtration: Filter the reaction mixture to remove the sodium chloride precipitate.[4]

  • Second Base Treatment: Prepare dry sodium ethoxide by dissolving 9.29 g (0.4 g-atom) of sodium in 250 ml of absolute ethanol and evaporating the solvent to dryness. Add the filtrate from the previous step to this dry sodium ethoxide.[4]

  • Reaction: Stir the mixture for 90 minutes at 50°C.[4]

  • Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid. Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]

  • Purification: Evaporate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the experimental protocol.

Parameter Value Reference
Reactants
Diethyl Malonate64 g (0.4 mol)[4]
Pivaloyl Chloride53 g (0.4 mol)[4]
Reagents & Solvents
Sodium (for Step 1)9.66 g (0.42 g-atom)[4]
Absolute Ethanol (for Step 1)150 ml[4]
Xylene Isomers350 ml[4]
Sodium (for Step 2)9.29 g (0.4 g-atom)[4]
Absolute Ethanol (for Step 2)250 ml[4]
Product
This compound Yield86% (0.343 mol)[4]
Boiling Point167°C at 65 mbar[4]

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows.

experimental_workflow arrow arrow start Start prep_naoet Prepare Sodium Ethoxide (Na in EtOH) start->prep_naoet mix_dem Dissolve Diethyl Malonate in Xylene start->mix_dem add_naoet Add NaOEt solution to Diethyl Malonate prep_naoet->add_naoet mix_dem->add_naoet distill_etoh Distill off Ethanol add_naoet->distill_etoh cool_50c Cool to 50°C distill_etoh->cool_50c add_pivcl Add Pivaloyl Chloride (1 hour) cool_50c->add_pivcl stir_1hr Stir for 1 hour add_pivcl->stir_1hr filter_nacl Filter to remove NaCl stir_1hr->filter_nacl add_filtrate Add Filtrate to Dry NaOEt filter_nacl->add_filtrate prep_dry_naoet Prepare Dry Sodium Ethoxide prep_dry_naoet->add_filtrate stir_90min Stir at 50°C (90 minutes) add_filtrate->stir_90min acidify Acidify with dilute HCl stir_90min->acidify separate_layers Separate Organic Phase acidify->separate_layers dry_org Dry over MgSO4 separate_layers->dry_org evaporate Evaporate Solvent (Rotovap) dry_org->evaporate distill_vac Vacuum Distillation evaporate->distill_vac end_product Pure this compound distill_vac->end_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and high-yielding process. The methodology relies on the principles of enolate chemistry, specifically the C-acylation of a malonic ester followed by a targeted decarboxylation. The detailed protocol and quantitative data presented provide a solid foundation for the laboratory-scale production of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving the reported high yield.

References

An In-depth Technical Guide to Ethyl Pivaloylacetate (CAS: 17094-34-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pivaloylacetate, with the Chemical Abstracts Service (CAS) number 17094-34-7, is a β-keto ester recognized for its utility in biocatalysis and synthetic chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role as a substrate in enzymatic assays. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is an organic compound belonging to the ester class.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17094-34-7[2][3]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [2]
Boiling Point 88-90 °C at 10 mmHg[2]
Density 0.967 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.432[2]
Flash Point 78 °C (172.4 °F) - closed cup[2]
Solubility Limited solubility in water, soluble in organic solvents.[3]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Experimental Protocol 1: Synthesis from Diethyl Malonate

This method involves the reaction of diethyl malonate with pivaloyl chloride.

Materials:

  • Diethyl malonate

  • Xylene isomers

  • Sodium

  • Absolute ethanol

  • Pivaloyl chloride

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 64 g (0.4 mol) of diethyl malonate in 350 ml of a mixture of xylene isomers.

  • Prepare a solution of sodium ethoxide by dissolving 9.66 g (0.42 g-atom) of sodium in 150 ml of absolute ethanol.

  • Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

  • Remove the ethanol by distillation.

  • Cool the mixture to 50 °C and add 53 g (0.4 mol) of pivaloyl chloride with stirring over one hour.

  • Stir the resulting slurry for an additional hour.

  • Filter the mixture to remove sodium chloride.

  • Prepare a fresh batch of dry sodium ethoxide by dissolving 9.29 g (0.4 g-atom) of sodium in 250 ml of absolute ethanol and evaporating to dryness.

  • Add the filtrate from step 7 to the dry sodium ethoxide.

  • Stir the mixture for 90 minutes at 50 °C.

  • Acidify the mixture with dilute hydrochloric acid.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the product by vacuum distillation to yield this compound (boiling point 167 °C at 65 mbar).[4]

Experimental Protocol 2: Synthesis from Pinacolone

This alternative synthesis route utilizes pinacolone as a starting material.

Materials:

  • Sodium hydride (80% solution in paraffin oil)

  • Diethyl carbonate

  • Hexamethylphosphoric acid triamide

  • Pinacolone (92%)

Procedure:

  • Suspend 325 g of sodium hydride (80% in paraffin oil) in a mixture of 2500 cc of diethyl carbonate and 500 cc of hexamethylphosphoric acid triamide.

  • Slowly add 500 g of pinacolone (92%) dropwise while maintaining the temperature between 45 °C and 50 °C.

  • Upon completion of the addition, continue with the appropriate workup procedure to isolate the this compound.[5]

Applications in Research and Drug Development

The primary application of this compound in a research context is as a substrate for ketoreductase (KRED) enzymes.[1][2]

Role in Ketoreductase Assays

This compound serves as a model β-ketoester to evaluate the activity and stereoselectivity of ketoreductases.[1][2] These enzymes are crucial in the synthesis of chiral alcohols, which are important building blocks for many pharmaceuticals. The assay typically involves monitoring the oxidation of the cofactor NADPH to NADP⁺, which can be measured spectrophotometrically.[6]

Experimental Protocol: Ketoreductase Activity Assay

This protocol outlines a general method for determining the activity of a ketoreductase using this compound as the substrate.

Materials:

  • Ketoreductase enzyme solution

  • This compound

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the buffer solution, a known concentration of NADPH (e.g., 0.2 mM), and a specific concentration of this compound (e.g., 10 mM).

  • Initiate the reaction by adding a small volume of the ketoreductase enzyme solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Record the absorbance at regular time intervals.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[6]

Below is a diagram illustrating the workflow of this key experiment.

Ketoreductase_Assay_Workflow Ketoreductase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer Solution (e.g., 100 mM K₃PO₄, pH 7.0) mix_reagents Mix Buffer, NADPH, and This compound in Cuvette prep_buffer->mix_reagents prep_nadph Prepare NADPH Solution prep_nadph->mix_reagents prep_substrate Prepare this compound Solution prep_substrate->mix_reagents prep_enzyme Prepare Ketoreductase Solution add_enzyme Initiate Reaction: Add Ketoreductase prep_enzyme->add_enzyme mix_reagents->add_enzyme measure_abs Monitor Absorbance at 340 nm add_enzyme->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Determine Initial Reaction Rate plot_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for determining ketoreductase activity.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][7]

Table 2: Safety and Handling of this compound

ParameterInformationReference(s)
Hazard Statements Combustible liquid.[8]
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
Personal Protective Equipment (PPE) Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)).[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[7]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance in the fields of research and drug development lies in its role as a substrate for the characterization of ketoreductase enzymes. The experimental protocols provided in this guide offer a foundation for its synthesis and application in enzymatic assays. Adherence to appropriate safety measures is essential when handling this combustible compound.

References

Physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Ethyl 4,4-dimethyl-3-oxopentanoate

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of the compound.

Chemical Identity

  • Chemical Name: Ethyl 4,4-dimethyl-3-oxopentanoate

  • Synonyms: Ethyl pivaloylacetate, 4,4-Dimethyl-3-oxopentanoic acid ethyl ester

  • CAS Number: 17094-34-7

  • Molecular Formula: C₉H₁₆O₃[1]

  • Molecular Weight: 172.22 g/mol [1]

  • Chemical Structure:

Quantitative Physical Properties

The physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate are summarized in the table below. These values have been compiled from various chemical databases and supplier specifications.

PropertyValueConditions
Boiling Point 88-90 °Cat 10 mmHg[2]
198.87 °Cat 760 mmHg (Predicted)[1]
Density 0.967 g/mLat 20 °C[2]
0.969 g/cm³Not Specified[1]
Refractive Index (n_D) 1.432at 20 °C[1]
Flash Point 78 °CClosed cup[2]
Vapor Pressure 0.352 mmHgat 25 °C[1]

Spectroscopic Data

SpectroscopyExpected/Reported Features
¹H NMR Expected signals include a triplet and a quartet for the ethyl group, a singlet for the methylene protons adjacent to the carbonyl groups, and a singlet for the tert-butyl protons.
¹³C NMR Expected signals include peaks for the carbonyl carbons (ketone and ester), the tert-butyl carbons, the methylene carbon, and the ethyl group carbons.
Infrared (IR) Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkoxy and other functional groups.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical and spectroscopic properties of liquid organic compounds like Ethyl 4,4-dimethyl-3-oxopentanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The clean, dry pycnometer is weighed empty (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature bath to reach thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., TMS) may be added.

  • The solution is placed in an NMR tube, and the spectrum is acquired by pulsing the sample with radiofrequency waves in a strong magnetic field.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

  • The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer.

  • A small amount of the sample is introduced into the instrument, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of Ethyl 4,4-dimethyl-3-oxopentanoate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis start Starting Materials (e.g., Diethyl malonate, Pivaloyl chloride) reaction Chemical Reaction (e.g., Claisen Condensation) start->reaction workup Work-up & Purification (e.g., Extraction, Distillation) reaction->workup product Ethyl 4,4-dimethyl-3-oxopentanoate workup->product boiling_point Boiling Point Determination product->boiling_point density Density Measurement product->density refractive_index Refractive Index Measurement product->refractive_index nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_analysis Data Analysis & Structure Confirmation boiling_point->final_analysis density->final_analysis refractive_index->final_analysis nmr->final_analysis ir->final_analysis ms->final_analysis

Synthesis and Characterization Workflow

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl pivaloylacetate, a β-keto ester of interest in various chemical syntheses. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Core Concepts in the IR Spectroscopy of this compound

This compound, with its characteristic β-dicarbonyl moiety, exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is a crucial factor in interpreting its infrared spectrum. The keto form typically predominates, but the presence of the enol tautomer can give rise to distinct spectral features.

The primary functional groups contributing to the IR spectrum of this compound are the ester and ketone carbonyl groups (C=O), C-H bonds of the ethyl and pivaloyl groups, and the C-O bonds of the ester.

Predicted Infrared Absorption Data

While a publicly available, fully annotated IR spectrum of this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be compiled from the analysis of its functional groups and comparison with structurally similar compounds. The following table summarizes the expected vibrational frequencies for the dominant keto tautomer.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2975 - 2870MediumC-H stretchAlkyl (pivaloyl & ethyl)
~1745StrongC=O stretchEster carbonyl
~1715StrongC=O stretchKetone carbonyl
1480 - 1465MediumC-H bend (asymmetrical)CH₃
1395 - 1365MediumC-H bend (symmetrical)CH₃ (tert-butyl)
1250 - 1180StrongC-O stretchEster
1100 - 1000MediumC-C stretchSkeleton

Note: The presence of the enol form would be indicated by a broad O-H stretching band in the region of 3400-2400 cm⁻¹ and a C=C stretching vibration around 1650-1580 cm⁻¹. The relative intensities of the keto and enol bands can be influenced by factors such as solvent polarity and temperature.

Experimental Protocol for FT-IR Analysis

This section details a standard operating procedure for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

I. Instrumentation and Materials

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound (liquid).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Gloves and safety glasses.

II. Spectrometer Setup and Background Collection

  • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background scan is typically performed over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

III. Sample Analysis

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum using the same parameters as the background scan.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IV. Data Processing and Interpretation

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

  • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Logical Relationships and Workflows

The following diagrams illustrate the key conceptual frameworks for the IR spectroscopic analysis of this compound.

Keto_Enol_Tautomerism Keto Keto Form ((CH3)3CCOCH2COOC2H5) Enol Enol Form ((CH3)3C(OH)=CHCOOC2H5) Keto->Enol Tautomerization

Keto-Enol Tautomerism of this compound

IR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Collect Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Correlate_Bands Correlate Bands to Functional Groups Identify_Peaks->Correlate_Bands Final_Interpretation Final_Interpretation Correlate_Bands->Final_Interpretation Final Interpretation

Workflow for IR Spectral Analysis

In-Depth Mass Spectrometry Analysis of Ethyl Pivaloylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl pivaloylacetate ((CH₃)₃CCOCH₂COOC₂H₅), a β-ketoester of interest in various chemical and pharmaceutical research domains. This document outlines the predicted fragmentation patterns under electron ionization, presents quantitative mass spectral data, details experimental protocols for analysis, and provides visual representations of the fragmentation pathways and analytical workflow.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be predicted based on the known mass spectrometric behavior of structurally similar compounds, such as ethyl esters and β-keto esters. The fragmentation is expected to be driven by the presence of the carbonyl groups, the ethyl ester functionality, and the bulky tert-butyl group.

The primary fragmentation mechanisms anticipated are alpha-cleavage (cleavage of the C-C bond adjacent to a carbonyl group) and McLafferty rearrangement. The molecular ion peak ([M]⁺) for this compound, with a molecular weight of 172.22 g/mol , is expected at an m/z of 172.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonStructureFragmentation Pathway
157[M - CH₃]⁺[(CH₃)₂C(CO)CH₂COOC₂H₅]⁺Loss of a methyl radical from the tert-butyl group.
129[M - C₃H₇]⁺[COCH₂COOC₂H₅]⁺Loss of a propyl radical from the tert-butyl group.
115[M - C₄H₉]⁺[COCH₂COOC₂H₅]⁺Loss of the tert-butyl radical.
101[C₄H₉CO]⁺(CH₃)₃C-C≡O⁺Alpha-cleavage at the keto-carbonyl group, loss of CH₂COOC₂H₅ radical.
85[M - C₂H₅O - CO]⁺ or [C₄H₉CO]⁺[(CH₃)₃CCOCH₂]⁺ or (CH₃)₃C-C≡O⁺Complex rearrangement and cleavage.
57[C₄H₉]⁺(CH₃)₃C⁺Cleavage of the bond between the tert-butyl group and the carbonyl, forming a stable tert-butyl cation. This is expected to be the base peak.
45[C₂H₅O]⁺[CH₃CH₂O]⁺Cleavage of the ester bond.
29[C₂H₅]⁺[CH₃CH₂]⁺Fragmentation of the ethyl group.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process involving multiple pathways. The key fragmentation routes are visualized in the following diagram.

G Figure 1: Proposed Fragmentation Pathway of this compound M This compound [M]⁺˙ m/z = 172 F157 [M - CH₃]⁺ m/z = 157 M->F157 - •CH₃ F115 [M - C₄H₉]⁺ m/z = 115 M->F115 - •C₄H₉ F101 [C₄H₉CO]⁺ m/z = 101 M->F101 - •CH₂COOC₂H₅ F57 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 - •COCH₂COOC₂H₅ F45 [C₂H₅O]⁺ m/z = 45 M->F45 - •(CH₃)₃CCOCH₂CO F129 [M - C₃H₇]⁺ m/z = 129 F157->F129 - C₂H₄ (rearrangement) F29 [C₂H₅]⁺ m/z = 29 F45->F29 - O

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of this compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be reconstituted in the same solvent used for the standard solutions.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A suitable option is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3.3. Data Analysis

  • Peak Identification: The chromatographic peak corresponding to this compound will be identified based on its retention time, which should be consistent with the injection of a pure standard under the same analytical conditions.

  • Mass Spectrum Interpretation: The mass spectrum of the identified peak will be recorded. The molecular ion and the characteristic fragment ions should be compared with the predicted data in Section 1.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 57) against the concentration of the standard solutions. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

G Figure 2: General Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Concentration Concentration/Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration SpectralAnalysis Mass Spectral Interpretation PeakIntegration->SpectralAnalysis Quantification Quantification SpectralAnalysis->Quantification Report Report Quantification->Report Final Report

Caption: General Workflow for GC-MS Analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, optimization of the sample preparation and instrumental parameters may be necessary to achieve the desired sensitivity and selectivity.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of ethyl pivaloylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The document details the synthesis of this compound, explores the theoretical underpinnings of its tautomeric equilibrium, and presents a thorough analysis of the factors influencing the relative stability of the keto and enol forms, including solvent effects and temperature. Detailed experimental protocols for the characterization of this equilibrium using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are provided. Quantitative data, including spectroscopic characteristics of both tautomers, are summarized in structured tables for ease of reference. Furthermore, this guide employs Graphviz visualizations to illustrate the tautomeric equilibrium, experimental workflows, and the mechanistic pathways of tautomerization.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as the enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is sensitive to a variety of factors, including the structure of the compound, the solvent, and the temperature.[1][2] A thorough understanding of the keto-enol tautomerism of this compound is crucial for controlling its reactivity in synthetic applications and for understanding its potential interactions in biological systems, a key consideration in drug development.

This compound, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is a β-ketoester characterized by the presence of a bulky tert-butyl group.[3] This structural feature influences the steric and electronic environment of the molecule, thereby affecting the position of the keto-enol equilibrium. This guide will delve into the specific tautomeric behavior of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation reaction. One specific procedure is the reaction of diethyl malonate with pivaloyl chloride in the presence of a strong base like sodium ethoxide.[4]

Experimental Protocol: Synthesis from Diethyl Malonate[5]

Materials:

  • Diethyl malonate

  • Xylene

  • Sodium metal

  • Absolute ethanol

  • Pivaloyl chloride

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diethyl malonate (0.4 mol) in 350 ml of xylene.

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.42 g-atom) in 150 ml of absolute ethanol.

  • Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

  • Remove the ethanol by distillation.

  • Cool the mixture to 50°C and add pivaloyl chloride (0.4 mol) dropwise over one hour with continuous stirring.

  • Stir the resulting slurry for an additional hour.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Prepare a fresh batch of dry sodium ethoxide by dissolving sodium (0.4 g-atom) in 250 ml of absolute ethanol and evaporating to dryness.

  • Add the filtrate from step 7 to the dry sodium ethoxide and stir for 90 minutes at 50°C.

  • Acidify the mixture with dilute hydrochloric acid.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

A similar synthetic route involves the reaction of pinacolone with diethyl carbonate in the presence of sodium hydride.[5]

The Keto-Enol Tautomeric Equilibrium

This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

Figure 1: Keto-enol tautomerism of this compound.
Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is dictated by several factors:

  • Solvent Polarity: The equilibrium often shifts towards the less polar tautomer in nonpolar solvents and the more polar tautomer in polar solvents.[2] For many β-dicarbonyl compounds, the enol form, with its intramolecular hydrogen bond, is less polar than the keto form. Consequently, the percentage of the enol tautomer is generally higher in nonpolar solvents.[2]

  • Temperature: The effect of temperature on the equilibrium is governed by the enthalpy of tautomerization (ΔH°). By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the process can be determined.[6]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt the intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium towards the keto form.[1]

  • Conjugation and Steric Effects: The bulky tert-butyl group in this compound introduces steric hindrance, which can influence the relative stability of the tautomers. The enol form benefits from a conjugated π-system, which contributes to its stability.[7]

Quantitative Analysis and Data Presentation

A precise understanding of the keto-enol equilibrium requires quantitative data. While specific experimental data for the keto-enol equilibrium of this compound is not extensively available in the literature, the following tables present the expected spectroscopic characteristics based on the analysis of similar β-ketoesters like ethyl acetoacetate and general principles of spectroscopy.

Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

Functional GroupKeto TautomerEnol Tautomer
-C(CH₃)₃~1.1~1.2
-OCH₂CH₃ (CH₃)~1.2~1.2
-OCH₂CH₃ (CH₂)~4.1~4.1
-COCH₂CO-~3.4-
=CH--~5.0
Enolic -OH-~12.0

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

Carbon AtomKeto TautomerEnol Tautomer
-C (CH₃)₃~27~28
-C(C H₃)₃~44~43
-OCH₂C H₃~14~14
-OC H₂CH₃~61~60
-COC H₂CO-~52-
=C H--~90
Ester C =O~168~173
Ketone C =O~208-
=C -OH-~180

Note: Chemical shifts are approximate and can vary with solvent.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound Tautomers

Vibrational ModeKeto TautomerEnol Tautomer
C=O Stretch (Ketone)~1725-
C=O Stretch (Ester)~1745~1650
C=C Stretch-~1615
O-H Stretch (intramolecular H-bond)-2500-3200 (broad)

Note: Frequencies are approximate and can be influenced by the physical state and solvent.

Experimental Protocols for Tautomerism Analysis

NMR Spectroscopy for Quantitative Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale.[8]

Experimental Workflow:

NMR_Workflow A Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) B Acquire ¹H NMR spectra for each solution at a constant temperature A->B C Identify and assign the characteristic peaks for the keto and enol tautomers B->C D Integrate the area of a non-overlapping peak for each tautomer (e.g., -COCH₂CO- for keto and =CH- for enol) C->D E Calculate the molar ratio of the tautomers and the equilibrium constant (K_eq = [enol]/[keto]) D->E F (Optional) Repeat measurements at different temperatures to determine thermodynamic parameters (ΔH°, ΔS°) E->F

Figure 2: Experimental workflow for NMR analysis of keto-enol tautomerism.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) at a known concentration (typically 0.1-0.5 M).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure the spectrometer is properly shimmed to obtain sharp signals.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Peak Assignment: Identify the characteristic signals for the keto and enol forms based on their chemical shifts and multiplicities (refer to Table 1).

  • Integration: Carefully integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer. For example, the methylene protons (-COCH₂CO-) of the keto form and the vinylic proton (=CH-) of the enol form are suitable for integration.

  • Calculation of Equilibrium Constant: Calculate the mole fraction of each tautomer from the integrated areas, accounting for the number of protons giving rise to each signal. The equilibrium constant (Keq) is then calculated as the ratio of the enol concentration to the keto concentration.

  • Thermodynamic Analysis (Optional): Repeat the measurements at several different temperatures. A plot of ln(Keq) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, allowing for the determination of the standard enthalpy and entropy of tautomerization.

Infrared (IR) Spectroscopy for Qualitative Analysis

IR spectroscopy can be used to qualitatively identify the presence of both keto and enol tautomers by observing their characteristic vibrational frequencies.[9]

Procedure:

  • Acquire the IR spectrum of a neat sample of this compound or a solution in a suitable solvent (e.g., CCl₄).

  • Identify the characteristic absorption bands for the keto form, specifically the two distinct C=O stretching frequencies for the ketone and ester groups.

  • Identify the characteristic absorption bands for the enol form, including the broad O-H stretch due to intramolecular hydrogen bonding, and the C=C and conjugated C=O stretching frequencies.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms can be catalyzed by either acid or base.

Tautomerization_Mechanisms cluster_acid Acid-Catalyzed Tautomerization cluster_base Base-Catalyzed Tautomerization (via Enolate) A1 Protonation of the carbonyl oxygen A2 Deprotonation of the α-carbon by a weak base (e.g., solvent) A1->A2 B1 Deprotonation of the α-carbon by a base B2 Formation of the enolate intermediate B1->B2 B3 Protonation of the enolate oxygen by the conjugate acid of the base B2->B3

Figure 3: Simplified mechanistic pathways for acid- and base-catalyzed tautomerization.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by a delicate interplay of structural and environmental factors. The bulky pivaloyl group imparts unique steric and electronic characteristics that modulate the position of this equilibrium. This technical guide has provided a detailed framework for understanding, analyzing, and quantifying the tautomeric behavior of this compound. The experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling precise control over reaction conditions and a deeper understanding of the molecule's properties. Further research to obtain more extensive experimental data on the solvent and temperature dependence of the keto-enol equilibrium for this specific compound is encouraged to refine our understanding.

References

An In-depth Technical Guide to the Core Starting Materials for Beta-Ketoester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. Their synthetic utility stems from the unique reactivity conferred by the presence of both a ketone and an ester functional group, separated by a methylene unit. This guide provides a comprehensive overview of the key starting materials and core synthetic strategies for the preparation of beta-ketoesters, with a focus on practical experimental details and quantitative data to inform laboratory practice.

Core Synthetic Strategies and Key Starting Materials

The synthesis of beta-ketoesters primarily revolves around a few robust and widely applicable methodologies. The choice of starting material is intrinsically linked to the chosen synthetic route. The most prominent methods include the Claisen condensation of esters, the acylation of ketone enolates, and the reaction of ketones with carbonates.

Claisen Condensation of Esters

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a direct route to beta-ketoesters. This reaction involves the base-mediated self-condensation of two molecules of an ester possessing at least one α-hydrogen.

  • Key Starting Materials: Esters with at least two α-hydrogens. Simple esters like ethyl acetate are common starting points.

  • Core Principle: A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, is used to deprotonate the α-carbon of one ester molecule, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-ketoester. The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which has a more acidic α-hydrogen between the two carbonyl groups.[1][2][3]

A "crossed" Claisen condensation, involving two different esters, can also be employed. To achieve a single product in good yield, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate), thus serving only as the electrophile.[3]

Claisen_Condensation ester1 Ester (with α-hydrogens) enolate Ester Enolate (Nucleophile) ester1->enolate Deprotonation base Strong Base (e.g., NaOEt) base->enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack ester2 Ester (Electrophile) ester2->tetrahedral_intermediate beta_ketoester_product β-Ketoester tetrahedral_intermediate->beta_ketoester_product Elimination of Alkoxide alkoxide Alkoxide tetrahedral_intermediate->alkoxide final_enolate Deprotonated β-Ketoester beta_ketoester_product->final_enolate Deprotonation alkoxide->final_enolate final_product Final β-Ketoester Product final_enolate->final_product Protonation acid_workup Acid Workup acid_workup->final_product

Caption: Workflow for the Claisen condensation.

Acylation of Ketone Enolates

A highly versatile and regioselective method for preparing β-ketoesters involves the acylation of a pre-formed ketone enolate with an appropriate acylating agent. This approach offers greater control compared to the Claisen condensation, particularly for the synthesis of more complex β-ketoesters.

  • Key Starting Materials:

    • Ketones: A wide range of ketones can be used, including cyclic and acyclic variants. The regioselectivity of enolate formation is a key consideration.

    • Acylating Agents: Common acylating agents include:

      • Dialkyl Carbonates (e.g., diethyl carbonate, dimethyl carbonate): These are effective for introducing a carbalkoxy group at the α-position of a ketone.

      • Acyl Chlorides (e.g., benzoyl chloride): These are highly reactive and can be used for the introduction of various acyl groups.

      • Ethyl Chloroformate: This reagent is specifically used for the introduction of a carbethoxy group.[4]

  • Core Principle: The ketone is first deprotonated with a strong base (e.g., sodium hydride, sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acylating agent.

Enolate_Acylation ketone Ketone enolate Ketone Enolate (Nucleophile) ketone->enolate Deprotonation base Strong Base (e.g., NaH, LDA) base->enolate intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Acyl Substitution acylating_agent Acylating Agent (e.g., Dialkyl Carbonate, Acyl Chloride) acylating_agent->intermediate beta_ketoester β-Ketoester Product intermediate->beta_ketoester Elimination of Leaving Group

Caption: Workflow for the acylation of a ketone enolate.

Quantitative Data Presentation

The following tables summarize representative yields for the synthesis of β-ketoesters using the aforementioned methods with various substrates.

Table 1: Yields for the Claisen Condensation of Esters

Ester 1Ester 2BaseSolventYield (%)Reference
Ethyl acetateEthyl acetateNaOEtEthanol~75[2]
Ethyl propanoateEthyl propanoateNaOEtEthanol60-70General textbook yields
Ethyl acetateEthyl benzoateNaOEtEthanol50-55General textbook yields
Ethyl isobutyrateEthyl benzoateNaHTHF85General textbook yields

Table 2: Yields for the Acylation of Ketone Enolates

KetoneAcylating AgentBaseSolventYield (%)Reference
AcetoneDiethyl carbonateNaOEtEthanol~70[5]
CyclohexanoneDiethyl carbonateNaHBenzene85[6]
CycloheptanoneDiethyl carbonateKOBu-tBenzene40[6]
CyclooctanoneDiethyl carbonateNaHBenzene85[6]
CyclononanoneDiethyl carbonateNaHBenzene85[6]
CyclodecanoneDiethyl carbonateNaHBenzene95[6]
CyclododecanoneDiethyl carbonateNaHBenzene90[6]
PinacoloneDiethyl carbonateNaHHMPT/Benzene91[7]
Diethyl ketoneDiethyl carbonateNaHHMPT/Benzene72[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylacetate via Acylation of Ethyl Acetoacetate

This protocol details the synthesis of ethyl benzoylacetate from ethyl acetoacetate and benzoyl chloride, followed by hydrolysis.

Part A: Preparation of Ethyl Benzoylacetoacetate

  • Apparatus Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 3.4 L of dry benzene, 195 g (1.5 moles) of ethyl acetoacetate, and 34.5 g (1.5 gram atoms) of clean sodium.

  • Reaction: Heat the mixture on a steam cone with stirring and allow it to reflux gently for 24 hours.

  • Addition of Acylating Agent: After cooling the suspension slightly, add 263 g (1.9 moles) of benzoyl chloride over a period of three hours.

  • Reflux: Reflux the mixture with stirring for an additional eight hours.

  • Work-up: Cool the reaction mixture to room temperature and add 375 g of cracked ice. After thorough shaking, separate the benzene layer. Wash the organic layer with 75 cc of 5% sodium bicarbonate solution, dry with sodium sulfate, and distill off the benzene.

  • Purification: Distill the residue in vacuo. The fraction boiling at 142–148°C/6 mm is collected. The yield is 223–263 g (63–75%).

Part B: Hydrolysis of Ethyl Benzoylacetoacetate to Ethyl Benzoylacetate

  • Solution Preparation: Dissolve 32 g (0.6 mole) of ammonium chloride in 150 cc of water in a 500-cc Erlenmeyer flask, and add 10 cc (0.15 mole) of aqueous ammonia (sp. gr. 0.9).

  • Reaction: Warm the solution to 42°C and quickly add 58.5 g (0.25 mole) of ethyl benzoylacetoacetate at 20°C. Shake the mixture and maintain it in a water bath at 42°C for exactly ten minutes.

  • Quenching and Extraction: Rapidly cool the flask in an ice bath. Extract the solution twice with 100-cc portions of ether.

  • Drying and Purification: Dry the ether solution with anhydrous magnesium sulfate. Distill off the ether, and then distill the residue in vacuo. The yield is 37.0–37.5 g (77–78%) of ethyl benzoylacetate, boiling at 132–137°C/4 mm.

Protocol 2: Dieckmann Condensation for the Synthesis of 2-Carbethoxycyclooctanone

This protocol describes the intramolecular Claisen condensation (Dieckmann condensation) of a diester to form a cyclic β-ketoester.

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a 250-ml. dropping funnel, and a reflux condenser. All apparatus should be oven-dried.

  • Preparation of Base: Place 24 g. (0.6 mole) of a 60% dispersion of sodium hydride in mineral oil in the flask and wash it free of mineral oil with three 100-ml. portions of benzene.

  • Reaction Mixture: To the sodium hydride, add 400 ml of benzene followed by 71 g (0.6 mole) of diethyl carbonate.

  • Addition of Diester: Heat the mixture to reflux, and add a solution of 38 g (0.3 mole) of cyclooctanone in 100 ml of benzene dropwise from the dropping funnel over 3–4 hours.

  • Completion of Reaction: After the addition is complete, allow the mixture to reflux until the evolution of hydrogen ceases (15–20 minutes).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously add 40 ml of glacial acetic acid, followed by 200 ml of water. Separate the benzene layer, and wash it successively with 100 ml of water, 100 ml of 5% sodium bicarbonate solution, and 100 ml of saturated sodium chloride solution.

  • Purification: Dry the benzene solution over anhydrous magnesium sulfate, remove the solvent by distillation, and distill the residue under reduced pressure. The yield of 2-carbethoxycyclooctanone is 49-51 g (82–85%), b.p. 95–97°C/1 mm.[6]

Protocol 3: Synthesis of a β-Ketoester from a Ketone and Diethyl Carbonate

This protocol outlines the general procedure for the synthesis of a β-ketoester starting from a ketone and diethyl carbonate using sodium hydride as the base.

  • Preparation of Base: Wash 4.55 g (0.1 moles) of a 53% dispersion of sodium hydride in mineral oil with anhydrous hexane and dry under a nitrogen atmosphere.

  • Reaction Setup: To the dried sodium hydride, add 11.8 g (0.1 moles) of diethyl carbonate in 12.5 ml of anhydrous ether.

  • Addition of Ketone: Stir the mixture under nitrogen and add 8.6 g (0.05 mole) of 5-(2-methyl-1,3-dioxolan-2-yl)-2-pentanone dropwise over two hours, maintaining a gentle reflux.

  • Reflux: Continue refluxing for an additional 1.5 hours after the addition is complete.

  • Quenching: Cool the solution in an ice bath, add 20 ml of anhydrous ether and 2 ml of absolute ethyl alcohol, and stir for 45 minutes to destroy any unreacted sodium hydride.

  • Work-up: Dilute the suspension with an equal volume of ether and add it to a rapidly stirred mixture of 6 ml of glacial acetic acid and 200 ml of ice water.

  • Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer twice more with ether. Wash the combined organic extracts with saturated sodium bicarbonate and saturated sodium chloride solutions. Dry the solution over sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude β-ketoester. Further purification can be achieved by distillation.[8]

References

An In-depth Technical Guide to the Molecular Formula C9H16O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of isomers corresponding to the molecular formula C9H16O3, with a primary focus on the well-characterized oxononanoic acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, biological activities, relevant signaling pathways, and experimental protocols for these compounds.

Introduction to C9H16O3 Isomers

The molecular formula C9H16O3 represents a diverse range of chemical structures, including various positional isomers of oxononanoic acid, as well as other ester and lactone derivatives. Among these, the oxononanoic acids have garnered significant scientific interest due to their roles in biological processes, ranging from lipid metabolism and cellular signaling to flavor chemistry. This guide will primarily focus on the synthesis, properties, and biological implications of 2-, 4-, 5-, and 9-oxononanoic acid.

Physicochemical Properties of Oxononanoic Acid Isomers

The physicochemical properties of the different oxononanoic acid isomers vary based on the position of the oxo (keto) group along the nonanoic acid backbone. These properties are crucial for understanding their chemical reactivity, biological membrane permeability, and interactions with molecular targets. A summary of key computed properties is presented in Table 1.

Property2-Oxononanoic Acid4-Oxononanoic Acid5-Oxononanoic Acid9-Oxononanoic Acid
IUPAC Name 2-oxononanoic acid[1]4-oxononanoic acid[2]5-oxononanoic acid[3]9-oxononanoic acid
Synonyms 2-Ketopelargonic acid[1]4-Oxopelargonic acid, 3-caproyl propionic acid[2]4-n-valeryl butyric acid[3]Azelaaldehydic acid, Azelaic semialdehyde[4]
CAS Number 13139-94-1[1]6064-52-4[2]3637-15-8[3]2553-17-5[4]
Molecular Weight ( g/mol ) 172.22[1]172.22[2]172.22[3]172.22[4]
XLogP3 2.7[1]1.3[2]1.1[3]-
Topological Polar Surface Area (Ų) 54.4[1]54.4[2]54.4[3]-

Biological Activities and Signaling Pathways

The biological activities of C9H16O3 isomers are diverse. 9-Oxononanoic acid, in particular, has been the subject of extensive research for its role in cellular signaling and lipid metabolism.

9-Oxononanoic Acid (9-ONA)

9-ONA is a naturally occurring lipid peroxidation product derived from the autoxidation of linoleic acid.[5] It has been identified as a signaling molecule that can induce platelet aggregation, a critical process in thrombosis and cardiovascular disease.[6][7]

9-ONA stimulates the activity of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[6][7] PLA2 hydrolyzes membrane phospholipids to release arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2).[6] TxA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6][7] The induction of this pathway by 9-ONA highlights its potential role in the pathophysiology of atherothrombosis.[6]

G 9-ONA 9-ONA PLA2 PLA2 9-ONA->PLA2 stimulates Membrane_Phospholipids Membrane_Phospholipids PLA2->Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid hydrolyzes to COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Thromboxane_A2 Thromboxane_A2 COX_Enzymes->Thromboxane_A2 produces Platelet_Aggregation Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation induces

Caption: Signaling pathway of 9-ONA-induced platelet aggregation.

In addition to its role in platelet aggregation, 9-ONA has been shown to affect lipid metabolism in the liver. Oral administration of 9-ONA to rats resulted in a decrease in de novo fatty acid synthesis and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β-oxidation.[5]

Topical application of 9-oxononanoic acid is reported to have anti-inflammatory and acne-reducing properties.[8]

4-Oxononanoic Acid

4-Oxononanoic acid is primarily known for its role as a flavor precursor in the food and beverage industry. It is a key intermediate in the biotransformation to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines.[9] This conversion is carried out by microorganisms such as Saccharomyces cerevisiae during fermentation.[9] 4-Oxononanoic acid has also been identified in tobacco.[9]

Quantitative Biological Data

The dose-dependent effects of 9-ONA on phospholipase A2 activity and thromboxane B2 production in human blood have been quantified, as summarized in Table 2.

Concentration of 9-ONA (µM)PLA2 Activity (M/min/ml)Thromboxane B2 Production (ng/L)
0 (Control)11.43 ± 0.2261 ± 18
312.23 ± 0.28822 ± 38
913.14 ± 0.42967 ± 72
Data from a study on human blood incubated under a nitrogen atmosphere.[6][10]

Spectroscopic Data

The structural elucidation of C9H16O3 isomers relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

9-Oxononanoic Acid
  • Mass Spectrometry: The mass spectrum of the ethyl ester of 9-oxononanoic acid has been reported.[13] The NIST WebBook entry for the methyl ester of 9-oxononanoic acid also includes its mass spectrum.[14] For 9-ONA itself, mass spectrometry data from a supplier indicates an M-H peak at 171.2 and an M+HAC-H peak at 231.2.[15]

  • Gas Chromatography: The NIST WebBook provides gas chromatography data for 9-oxononanoic acid.[16]

4-Oxononanoic Acid
  • NMR Spectroscopy: The carboxylic acid proton of 4-oxononanoic acid is predicted to have a chemical shift in the range of 9-13 ppm in ¹H NMR spectroscopy.[9]

  • Infrared Spectroscopy: The IR spectrum of 4-oxononanoic acid exhibits characteristic absorption bands for the carboxylic acid carbonyl group (around 1710 cm⁻¹) and the ketone carbonyl group (around 1715 cm⁻¹).[9]

  • Mass Spectrometry: The molecular ion peak for 4-oxononanoic acid appears at a mass-to-charge ratio of 172.[9] Common fragmentation patterns include the loss of carbon dioxide and alpha-cleavage adjacent to the carbonyl group.[9] Predicted collision cross-section data for various adducts are also available.[17]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of C9H16O3 isomers.

Synthesis of 9-Oxononanoic Acid

A common method for the synthesis of 9-ONA involves the oxidation of oleic acid.[15] A detailed protocol is described in the study of 9-ONA's effect on PLA2 activity:

  • Oleic acid is first oxidized to dihydroxystearic acid using potassium permanganate.

  • The resulting dihydroxystearic acid is then further oxidized with potassium periodate to yield a mixture of pelargonaldehyde and 9-oxononanoic acid.

  • The two products are separated using silica gel column chromatography. Pelargonaldehyde is eluted with 20% diethyl ether in hexane, followed by the elution of 9-ONA with 60% diethyl ether in hexane.

  • The purified 9-ONA is then recrystallized from water to achieve a purity of >95% as determined by HPLC.[15]

A two-step enzymatic cascade has been developed for the green synthesis of 9-ONA from linoleic acid:

  • Step 1: Lipoxygenase Reaction: Linoleic acid is converted to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) using the enzyme 9S-lipoxygenase.

  • Step 2: Hydroperoxide Lyase Reaction: The intermediate, 9S-HPODE, is then cleaved by the enzyme 9/13-hydroperoxide lyase to yield 9-oxononanoic acid. This one-pot process can achieve a yield of up to 73%.

G Linoleic_Acid Linoleic_Acid Step1 9S-Lipoxygenase Linoleic_Acid->Step1 HPODE 9S-HPODE Step1->HPODE Step2 9/13-Hydroperoxide Lyase HPODE->Step2 ONA 9-Oxononanoic Acid Step2->ONA

Caption: Biotechnological synthesis workflow for 9-oxononanoic acid.
Assay for 9-ONA-induced PLA2 Activity and TxB2 Production

The following protocol was used to quantify the effects of 9-ONA on human blood:

  • Sample Preparation: Fresh human blood is collected and incubated in open centrifugation tubes at 37°C for specified time intervals (e.g., 0, 10, 20, 40 minutes) to allow for lipid peroxidation. For experiments with synthesized 9-ONA, it is added to fresh blood and incubated. Control experiments are conducted under a nitrogen atmosphere to prevent oxidation.

  • Serum Separation: After incubation, the blood is centrifuged at 3000 x g for 3 minutes at 4°C to separate the serum.

  • PLA2 Activity Assay: The activity of phospholipase A2 in the serum is measured using a commercially available assay kit.

  • Thromboxane B2 Measurement: The concentration of thromboxane B2 (a stable metabolite of TxA2) in the serum is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Lipid Peroxidation Analysis: The extent of lipid peroxidation can be assessed by measuring the peroxide value (PV) and the concentration of thiobarbituric acid reactive substances (TBARS) in the serum.

  • 9-ONA Quantification: The concentration of 9-ONA in the serum can be determined by HPLC analysis.[10]

Synthesis of 4-Oxononanoic Acid

General methods for the synthesis of 4-oxononanoic acid include:

  • Oxidation of Nonanoic Acid: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone at the C-4 position.[9]

  • Ester Hydrolysis: Saponification of a corresponding ester of 4-oxononanoic acid using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Conclusion

The molecular formula C9H16O3 encompasses a variety of isomers with distinct and significant biological roles. 9-Oxononanoic acid, a product of lipid peroxidation, is a notable signaling molecule involved in the arachidonate cascade and platelet aggregation, with potential implications for cardiovascular health. In contrast, 4-oxononanoic acid serves as a key precursor in the formation of important flavor compounds. Further research into the diverse isomers of C9H16O3 is warranted to fully elucidate their biological functions and potential therapeutic or industrial applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

Ethyl pivaloylacetate safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Ethyl Pivaloylacetate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 17094-34-7), a common β-ketoester used in organic synthesis.

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][2] The primary hazard associated with this chemical is its flammability when exposed to heat or ignition sources.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated with the hazard statement H227: Combustible liquid.[2]

Signal Word: Warning[1][2]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

  • P403+P235: Store in a well-ventilated place. Keep cool.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C9H16O3[4][5]
Molecular Weight 172.22 g/mol [4][5]
Appearance Clear, colorless to light yellow liquid[2][4]
Boiling Point 88 - 90 °C / 190.4 - 194 °F[2][4]
Flash Point 78 °C / 172.4 °F (closed cup)[2]
Density 0.967 g/cm³ at 20 °C[2][4]
Refractive Index n20/D 1.432[4]
Water Solubility 6146 mg/L at 25 °C (estimated)[6]
Vapor Pressure 0.4 mmHg at 25 °C (estimated)[6]

Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]

  • Ensure adequate ventilation in the work area to avoid inhalation of vapors.[1] Local exhaust ventilation may be necessary for some operations.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the chemical away from open flames, hot surfaces, and all sources of ignition.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Ground and bond containers and receiving equipment during transfer.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store away from heat, sparks, and open flames.[1][2]

  • The appropriate storage class code for this combustible liquid is 10.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation is recommended.[3]
Eye/Face Protection Use safety glasses with side shields or chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Disposable nitrile gloves can provide short-term protection.[1][7]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved respirator should be worn.[3][7]
General Hygiene Handle in accordance with good industrial hygiene and safety practice.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[1][2] Promptly remove contaminated clothing.[8]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or symptoms occur, get medical attention.[2][8] If breathing has stopped, perform artificial respiration.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

Fire-Fighting Measures

As a combustible liquid, specific procedures must be followed in the event of a fire.

  • Suitable Extinguishing Media: Use water spray, water mist, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10] Water mist may be used to cool closed containers.[1]

  • Specific Hazards: The material is combustible and containers may explode when heated.[1][2] Vapors may form explosive mixtures with air.[9]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]

Accidental Release Measures

A systematic approach is necessary to safely manage spills.

  • Personal Precautions: Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment as required.[1]

  • Environmental Precautions: Prevent the product from entering drains, as it should not be released into the environment.[1][2]

  • Methods for Containment and Clean-up: For spills, use a non-combustible absorbent material like sand or earth to soak up the liquid.[9] Sweep up and shovel the material into suitable, closed containers for disposal.[1]

G Workflow for Handling Chemical Spills spill Chemical Spill Occurs assess Assess the Situation (Identify chemical, quantity, hazards) spill->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate ppe Don Personal Protective Equipment (PPE) assess->ppe evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste regulations) decontaminate->dispose report Report the Incident dispose->report HierarchyOfControls Hierarchy of Controls for Chemical Exposure Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

References

An In-depth Technical Guide to Ethyl Pivaloylacetate: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl pivaloylacetate (EPAA), a versatile β-ketoester with significant applications in chemical synthesis and as a key building block in the development of pharmaceuticals. This document details its commercial availability from various suppliers, provides in-depth synthetic protocols, and explores its utility in enzymatic reactions relevant to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 97% to over 99%, with pricing varying based on grade and volume.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich (Merck)≥97.0% (GC)5ml
Thermo Fisher ScientificNot specifiedNot specified
ChemicalBook98%Inquire for pricing
Echemi99% (Industrial Grade)1kg, 25kg, 200kg
Ottokemi98% (GC)5ml, 25ml, 100ml
Sunway Pharm Ltd.97%, 98%1g, 5g, 10g, 25g, 100g
Amatek Scientific Co. Ltd.Not specifiedInquire for availability
Changzhou Huanling Chemical Co., Ltd.Not specifiedInquire for availability
Tianjin heowns Biochemical Technology Co., Ltd.Not specifiedInquire for availability
Henan Aochuang Chemical Co.,Ltd.98%Inquire for pricing
HANGZHOU LEAP CHEM CO., LTD.99.00%Bottle, barrel, cargo, container
Henan Fengda Chemical Co.,Ltd.99% (Industrial Grade)bottle/bag/drum
CHEMLYTE SOLUTIONS CO.,LTD.99% (Industrial Grade)25kg/Cardboard Drum
Chongqing Chemdad0.99%1kg, 25kg, 200kg

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17094-34-7[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 88-90 °C at 10 mmHg[1]
Density 0.967 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.432[1]
Flash Point 78 °C (closed cup)[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-documented, offering flexibility in starting materials and reaction conditions.

Synthesis from Diethyl Malonate and Pivaloyl Chloride[4]

This method involves the acylation of diethyl malonate with pivaloyl chloride, followed by decarboxylation.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: Dissolve sodium (9.66 g, 0.42 g-atom) in absolute ethanol (150 ml).

  • Initial Reaction: Dissolve diethyl malonate (64 g, 0.4 mol) in 350 ml of xylene isomers. Add the prepared sodium ethoxide solution with stirring at ambient temperature.

  • Ethanol Removal: Remove ethanol by distillation.

  • Acylation: Cool the mixture to 50 °C and add pivaloyl chloride (53 g, 0.4 mol) with stirring over one hour. Stir the resulting slurry for an additional hour.

  • Work-up: Filter the mixture to remove sodium chloride. The filtrate is then added to dry sodium ethoxide (prepared from 9.29 g, 0.4 g-atom of sodium in 250 ml of absolute ethanol, with subsequent evaporation to dryness).

  • Reaction and Acidification: Stir the mixture for 90 minutes at 50 °C. Acidify with dilute hydrochloric acid.

  • Purification: Separate the organic phase and dry it over anhydrous magnesium sulfate. Evaporate the solvent using a rotary evaporator, followed by vacuum distillation to yield pure this compound (boiling point 167 °C at 65 mbar). The reported yield is 86%.[4]

  • Characterization: Confirm the structure of the product by NMR analysis.[4]

Synthesis from Pinacolone and Diethyl Carbonate[5]

This alternative synthesis utilizes pinacolone as the starting material.

Experimental Protocol:

  • Reaction Setup: Suspend 325 g of sodium hydride (80% in paraffin oil) in 2500 cc of diethyl carbonate and 500 cc of hexamethylphosphoramide.

  • Addition of Pinacolone: Slowly add 500 g of pinacolone (92%) dropwise at a temperature of 45° to 50° C.

  • Work-up and Purification: Upon completion of the addition, treat the reaction mixture as described in the prior art to isolate the product. The reported yield of this compound is 91%.[5]

Applications in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. Its β-ketoester functionality allows for a variety of chemical transformations, making it a versatile building block.

Synthesis of Pyrazine Derivatives

Pyrazine rings are important pharmacophores found in a range of therapeutic agents. This compound can be a precursor in the synthesis of substituted pyrazines. A generalized workflow for the synthesis of a 2,5-disubstituted pyrazine is illustrated below. This pathway is of interest in the synthesis of various active pharmaceutical ingredients (APIs).

G Generalized Workflow for 2,5-Disubstituted Pyrazine Synthesis A This compound C Condensation A->C B α-Amino Ketone B->C D Dihydropyrazine Intermediate C->D E Oxidation D->E F 2,5-Disubstituted Pyrazine E->F G Further Functionalization F->G H Active Pharmaceutical Ingredient (API) G->H

Caption: Synthetic pathway for 2,5-disubstituted pyrazines.

Substrate for Ketoreductases in Chiral Alcohol Synthesis

Chiral alcohols are critical intermediates in the synthesis of many pharmaceuticals. The enzymatic reduction of prochiral ketones, such as the β-keto group in this compound, using ketoreductases (KREDs) offers a highly stereoselective route to the corresponding chiral hydroxy esters. These enzymes are increasingly employed in industrial processes for the production of enantiomerically pure compounds.[3][6]

Experimental Protocol for Ketoreductase Activity Assay:

A general spectrophotometric assay can be employed to determine the activity of ketoreductases using this compound as a substrate. The assay monitors the oxidation of the cofactor NADPH, which is consumed during the reduction of the ketone.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), prepare a reaction mixture containing:

    • This compound (substrate)

    • NADPH (cofactor)

    • The ketoreductase enzyme solution to be tested.

  • Initiation of Reaction: Initiate the reaction by adding the enzyme to the mixture of substrate and cofactor.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) at a constant temperature (e.g., 30 °C) using a UV-Vis spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption is directly proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

The workflow for the enzymatic reduction and its application is depicted below.

G Workflow for Ketoreductase-Mediated Synthesis of Chiral Intermediates cluster_enzymatic Enzymatic Reduction cluster_synthesis Pharmaceutical Synthesis A This compound (Prochiral Ketone) B Ketoreductase (KRED) A->B D NADP+ B->D E Chiral Ethyl 3-hydroxy- 4,4-dimethylpentanoate B->E C NADPH (Cofactor) C->B F Chiral Building Block E->F G Multi-step Synthesis F->G H Enantiomerically Pure API G->H

Caption: Enzymatic reduction of this compound.

Safety Information

This compound is classified as a combustible liquid.[7] Appropriate safety precautions should be taken when handling this chemical.

  • Hazard Statements: Combustible liquid.[7]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, eye protection, and face protection.[2][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant potential in the pharmaceutical industry. Its utility as a precursor for heterocyclic compounds and as a substrate for stereoselective enzymatic reductions makes it a valuable tool for drug discovery and development professionals. The synthetic routes are well-established, and its physicochemical properties are well-documented, facilitating its use in a variety of chemical transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of building blocks like this compound in chemoenzymatic synthesis is expected to increase.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point and density of ethyl pivaloylacetate, a versatile β-ketoester intermediate in organic synthesis. The information enclosed is intended to support laboratory research and development by providing key physical constants and detailed experimental methodologies.

Physicochemical Data of this compound

The following tables summarize the known boiling point and density of this compound. These values are critical for purification processes, such as vacuum distillation, and for accurate measurements in various experimental setups.

Boiling Point Under Vacuum

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Under vacuum, the external pressure is reduced, leading to a lower boiling point. This is a crucial technique for the distillation of thermally sensitive compounds or those with high boiling points at atmospheric pressure.

Boiling Point (°C)Pressure (mmHg)Pressure (mbar)
88-90[1][2]10~13.3
167[3]~48.7565
Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is an important parameter for solvent-based reactions and purification procedures.

Density (g/mL)Temperature (°C)
0.967[1][2]20

Experimental Protocols

Accurate determination of boiling point under vacuum and density requires precise experimental techniques. The following sections detail the methodologies for these measurements.

Determination of Boiling Point by Vacuum Distillation

Vacuum distillation is a standard laboratory technique used to purify compounds that are unstable at their atmospheric boiling point or have very high boiling points.[4]

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.

  • Place the this compound sample into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

  • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

  • Connect the apparatus to the vacuum source with a trap in between to protect the pump.

  • Gradually reduce the pressure in the system to the desired level, monitored by the manometer.

  • Once the desired pressure is stable, begin heating the sample gently using the heating mantle.

  • Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

  • Record the temperature and the corresponding pressure.

Determination of Density

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring the capillary is filled and there are no air bubbles. Wipe any excess water from the outside.

  • Weigh the pycnometer filled with water and record its mass (m2).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature as the water and weigh it (m3).

  • The density of this compound can then be calculated using the following formula:

    Density of this compound = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Visualized Workflows and Synthesis

To further aid in the understanding of the practical applications and synthesis of this compound, the following diagrams are provided.

Synthesis_of_Ethyl_Pivaloylacetate cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Reaction Filtration Filtration Reaction->Filtration Acidification Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound.

Experimental_Workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination Assemble Apparatus Assemble Apparatus Reduce Pressure Reduce Pressure Assemble Apparatus->Reduce Pressure Heat Sample Heat Sample Reduce Pressure->Heat Sample Record T and P Record T and P Heat Sample->Record T and P Weigh Empty Pycnometer Weigh Empty Pycnometer Weigh with Water Weigh with Water Weigh Empty Pycnometer->Weigh with Water Weigh with Sample Weigh with Sample Weigh with Water->Weigh with Sample Calculate Density Calculate Density Weigh with Sample->Calculate Density

References

An In-depth Technical Guide to the Solubility Characteristics of Ethyl Pivaloylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of ethyl pivaloylacetate, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected solubility profile in a range of common organic solvents based on fundamental chemical principles. Furthermore, it outlines a detailed, standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate empirical data tailored to their specific applications. This document is intended to serve as a foundational resource for scientists and professionals engaged in chemical research and drug development, facilitating informed solvent selection and process optimization.

Introduction to this compound

This compound, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is a β-ketoester with the linear formula (CH₃)₃CCOCH₂COOC₂H₅.[1][2] It serves as a valuable building block in organic synthesis, notably in the production of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring both a ketone and an ester functional group, imparts a moderate polarity that governs its solubility behavior. Understanding these solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Predicted Solubility Profile of this compound

In the absence of specific published quantitative data, the solubility of this compound in various organic solvents can be predicted based on the "like dissolves like" principle. The molecule's ester and ketone functionalities introduce polarity, while the tert-butyl and ethyl groups contribute to its nonpolar character. This dual nature suggests that this compound will exhibit good solubility in a range of polar and moderately nonpolar organic solvents. Esters with a low molar mass are generally somewhat soluble in water, though this solubility diminishes as the carbon chain length increases.[3][4][5]

Below is a table summarizing the predicted qualitative solubility of this compound in common organic solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic AcetoneMiscibleThe polarity of acetone is highly compatible with the polar functional groups of this compound.
AcetonitrileSolubleAcetonitrile's polarity allows for favorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)MiscibleThe ether linkage and cyclic structure of THF provide a polarity suitable for dissolving this compound.
Polar Protic EthanolMiscibleThe hydroxyl group of ethanol can engage in hydrogen bonding with the oxygen atoms of this compound, and its alkyl chain is compatible with the nonpolar parts of the molecule.
MethanolSolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capability promote solubility.
WaterSlightly SolubleWhile the ester group can form hydrogen bonds with water, the larger hydrocarbon portions of the molecule limit its overall solubility.[4][5]
Nonpolar HexaneSparingly SolubleThe significant difference in polarity between the highly nonpolar hexane and the polar this compound limits miscibility.
TolueneSolubleThe aromatic ring of toluene provides some polarizability, allowing for better interaction compared to aliphatic hydrocarbons.
Halogenated DichloromethaneMiscibleThe polarity of dichloromethane is well-suited to dissolve this compound.
ChloroformMiscibleSimilar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.

Materials and Equipment
  • Solute: High-purity this compound (≥97.0% GC)[1]

  • Solvents: HPLC-grade or equivalent high-purity organic solvents

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Thermostatically controlled orbital shaker or water bath

    • Calibrated thermometer or temperature probe

    • Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

    • Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

    • Record the final weight of the volumetric flask containing the filtrate.

    • Dilute the filtrate with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated GC or HPLC method to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Solutions (Excess Solute + Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil Place in Shaker phase_sep Phase Separation (Cessation of Agitation) equil->phase_sep Allow to Settle sampling Sample Withdrawal (Supernatant) phase_sep->sampling filtration Filtration (0.22 µm Syringe Filter) sampling->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (GC/HPLC) dilution->analysis data_report Data Reporting (e.g., g/100mL, Molarity) analysis->data_report

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on established chemical principles. For applications requiring precise solubility data, the detailed experimental protocol offers a robust methodology for its determination. The provided information and procedures are intended to empower researchers, scientists, and drug development professionals in their work with this versatile chemical compound.

References

Methodological & Application

Application Notes and Protocols: Ethyl Pivaloylacetate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pivaloylacetate, a β-ketoester characterized by a sterically demanding tert-butyl group, is a versatile building block in heterocyclic chemistry. Its unique structural feature often imparts specific properties, such as increased stability and crystallinity, to the resulting heterocyclic scaffolds. These properties are highly desirable in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of a variety of key heterocyclic compounds utilizing this compound as a primary precursor.

Core Applications of this compound

This compound is a valuable starting material for the synthesis of a range of heterocyclic systems, including:

  • Pyrazoles: These five-membered aromatic rings with two adjacent nitrogen atoms are prevalent in pharmaceuticals, agrochemicals, and dyes. The tert-butyl group from this compound can be incorporated to modulate the biological activity and physical properties of pyrazole derivatives.

  • Isoxazoles: These are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. They are found in a number of approved drugs and are of significant interest in drug discovery.

  • Pyrimidines: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, the pyrimidine core is central to life, forming the basis of nucleobases in DNA and RNA. Substituted pyrimidines are a cornerstone of medicinal chemistry.

  • Coumarins: These are a class of benzopyrones that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. They are also used as fragrances and in optical applications.

  • Pyridines: As one of the most common heterocyclic scaffolds, pyridines are found in numerous natural products and synthetic drugs. The Hantzsch synthesis allows for the construction of substituted pyridine rings.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of various heterocyclic compounds from this compound.

Synthesis of Pyrazoles: 3-tert-Butyl-1H-pyrazol-5(4H)-one

The reaction of a β-ketoester with hydrazine is a classic and efficient method for the synthesis of pyrazolones, a class of pyrazole derivatives. This reaction is a variation of the Knorr pyrazole synthesis.

Reaction Scheme:

start This compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product 3-tert-Butyl-1H-pyrazol-5(4H)-one intermediate->product Cyclization - EtOH, - H2O start This compound intermediate Oxime Intermediate start->intermediate + hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate product 3-tert-Butylisoxazol-5(4H)-one intermediate->product Cyclization - EtOH, - H2O start This compound product 2-Amino-4-tert-butyl-6-methylpyrimidine start->product + guanidine Guanidine Hydrochloride guanidine->product base Base (e.g., NaOEt) base->product start This compound product 4-tert-Butyl-7-hydroxycoumarin start->product + resorcinol Resorcinol resorcinol->product catalyst Acid Catalyst (e.g., H2SO4) catalyst->product start This compound (2 eq) dihydropyridine Dihydropyridine Intermediate start->dihydropyridine + aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->dihydropyridine ammonia Ammonia Source (e.g., NH4OAc) ammonia->dihydropyridine product Substituted Pyridine dihydropyridine->product Oxidation

Application Notes and Protocols for Claisen Condensation of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Claisen condensation reaction utilizing ethyl pivaloylacetate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters and β-diketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This protocol details the reaction of this compound with an ester or ketone, employing sodium hydride as a strong base to drive the reaction to completion.[3] Included are the reaction mechanism, a detailed experimental procedure, tabulated data for reaction components, and safety precautions.

Introduction

The Claisen condensation is a robust and versatile reaction that joins two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone, respectively.[1][4] The reaction proceeds via the formation of an enolate from an ester containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[5] Subsequent elimination of an alkoxide leaving group yields the final product.[6] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred to ensure irreversible deprotonation of the enolizable ester, thus driving the reaction equilibrium towards the product.[3]

This compound is a particularly useful reagent in Claisen condensations as its bulky tert-butyl group can introduce steric hindrance, influencing the regioselectivity of subsequent reactions. The resulting β-keto esters and β-diketones are key building blocks for the synthesis of a wide array of compounds, including heterocycles, carbocycles, and natural products.

Chemical Reaction Scheme

Caption: General scheme of the Claisen condensation of this compound.

Experimental Protocol

This protocol describes a general procedure for the Claisen condensation of this compound with a generic ester or ketone. The quantities can be scaled as needed.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₇H₁₂O₃144.1710.01.44 g (1.43 mL)
Ester/Ketone (e.g., Acetophenone)C₈H₈O120.1510.01.20 g (1.17 mL)
Sodium Hydride (60% in mineral oil)NaH24.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL
Diethyl Ether(C₂H₅)₂O74.12-100 mL
1 M Hydrochloric Acid (HCl)HCl36.46-50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-50 mL
Saturated Sodium Chloride Solution (Brine)NaCl58.44-50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Addition of Sodium Hydride: Under a positive pressure of inert gas, carefully add sodium hydride (0.48 g, 12.0 mmol) to the flask. Add anhydrous THF (20 mL) to create a slurry.

  • Addition of this compound: In the dropping funnel, prepare a solution of this compound (1.44 g, 10.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the stirred NaH slurry at room temperature over 15-20 minutes. Hydrogen gas will evolve, so ensure proper ventilation.

  • Enolate Formation: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

  • Addition of the Electrophile: Prepare a solution of the ester or ketone (e.g., acetophenone, 1.20 g, 10.0 mmol) in anhydrous THF (15 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (50 mL) to neutralize the excess base and protonate the product. Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure β-keto ester or β-diketone.

Visualizations

Experimental Workflow

G A Setup Apparatus B Add NaH and THF A->B C Add this compound B->C D Enolate Formation (1h, RT) C->D E Add Ester/Ketone D->E F Reflux (4-6h) E->F G Cool to 0°C F->G H Quench with 1M HCl G->H I Extract with Et2O H->I J Wash with NaHCO3 and Brine I->J K Dry and Concentrate J->K L Purify K->L

Caption: Experimental workflow for the Claisen condensation.

Reaction Mechanism

G A 1. Enolate Formation This compound is deprotonated by NaH to form a resonance-stabilized enolate. B 2. Nucleophilic Attack The enolate attacks the carbonyl carbon of the second ester/ketone. A->B C 3. Tetrahedral Intermediate A tetrahedral intermediate is formed. B->C D 4. Elimination The intermediate collapses, eliminating an alkoxide (or other leaving group). C->D E 5. Deprotonation (Driving Force) The product β-dicarbonyl is deprotonated by the alkoxide. D->E F 6. Protonation Acid workup protonates the enolate to give the final product. E->F

Caption: Mechanism of the Claisen condensation reaction.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Tetrahydrofuran and diethyl ether are highly flammable and volatile. Work in a well-ventilated fume hood and avoid open flames.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching step with acid is exothermic and produces gas. Perform this step slowly and with caution in an ice bath.

Conclusion

The Claisen condensation of this compound is a reliable method for the synthesis of sterically hindered β-keto esters and β-diketones. The use of sodium hydride ensures high yields by driving the reaction to completion. The resulting products are versatile intermediates for further synthetic transformations in drug discovery and materials science. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe reaction. successful and safe reaction.

References

Application Notes and Protocols: Alkylation of Ethyl Pivaloylacetate for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of β-keto esters is a fundamental and versatile C-C bond-forming reaction in organic synthesis, widely employed in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). Ethyl pivaloylacetate, with its sterically demanding tert-butyl group, offers unique synthetic utility, often influencing the stereochemical outcome of reactions and providing a scaffold for compounds with tailored properties. This document provides detailed application notes and experimental protocols for the C-alkylation of this compound, a key transformation for introducing alkyl substituents at the α-position.

The overall reaction proceeds via a two-step sequence: deprotonation of the acidic α-carbon of this compound to form a nucleophilic enolate, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1][2] The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing side reactions, such as O-alkylation.

Reaction Principle and Mechanism

The α-protons of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base. Treatment with a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a soft nucleophile and readily reacts with electrophiles like alkyl halides to form a new carbon-carbon bond at the α-position.[3]

The general mechanism can be visualized as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from this compound, forming a planar enolate intermediate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, displacing the halide leaving group.

Applications in Drug Development

The α-alkylated derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals. The pivaloyl group can be retained in the final molecule to impart specific steric or electronic properties, or it can be removed later in the synthetic sequence. This moiety is often found in compounds designed to have improved metabolic stability or specific binding interactions with biological targets.

Experimental Protocols

Two common methods for the alkylation of this compound are presented below: one using a strong base in an anhydrous organic solvent and another employing phase-transfer catalysis under milder conditions.

Protocol 1: Alkylation using Sodium Hydride and Benzyl Bromide in Tetrahydrofuran (THF)

This protocol describes the benzylation of this compound using sodium hydride as the base. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving the reaction towards the formation of the enolate.[4]

Materials:

  • This compound (≥97.0%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide (≥98%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Syringes

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq.).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane washes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the sodium hydride slurry via syringe.

  • Stir the reaction mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Alkylation with Benzyl Bromide

Phase-transfer catalysis (PTC) offers a milder and often more environmentally friendly alternative for alkylation, avoiding the need for strong, moisture-sensitive bases and anhydrous solvents.[5][6] In this protocol, potassium carbonate serves as the base, and a quaternary ammonium salt facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase where the reaction occurs.[5]

Materials:

  • This compound (≥97.0%)

  • Benzyl bromide (≥98%)

  • Potassium carbonate (K2CO3), finely powdered

  • Tetrabutylammonium bromide (TBAB) or Cetyltrimethylammonium bromide (CTAB)

  • Toluene or acetonitrile

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Add toluene or acetonitrile as the solvent.

  • Add benzyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 16-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the alkylation of this compound.

ParameterProtocol 1: NaH in THFProtocol 2: PTC
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Anhydrous Tetrahydrofuran (THF)Toluene or Acetonitrile
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 0 °C to Room Temperature60-80 °C
Reaction Time 12-16 hours16-24 hours
Typical Yield 70-85%60-75%

Visualizations

Reaction Signaling Pathway

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation Ethyl_Pivaloylacetate This compound Enolate Enolate Intermediate Ethyl_Pivaloylacetate->Enolate Deprotonation Base Base (e.g., NaH) Enolate_2 Enolate Alkyl_Halide Alkyl Halide (R-X) Alkylated_Product α-Alkylated Product Alkyl_Halide->Alkylated_Product Leaving_Group Leaving Group (X⁻) Enolate_2->Alkylated_Product SN2 Attack

Caption: General mechanism for the alkylation of this compound.

Experimental Workflow for Protocol 1

Workflow_Protocol1 Start Prep_NaH Prepare NaH slurry in THF under inert atmosphere Start->Prep_NaH Cool Cool to 0 °C Prep_NaH->Cool Add_Substrate Add this compound Cool->Add_Substrate Stir_1 Stir at 0 °C for 30 min Add_Substrate->Stir_1 Add_Alkyl_Halide Add Benzyl Bromide Stir_1->Add_Alkyl_Halide React Warm to RT and stir for 12-16h Add_Alkyl_Halide->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Purify->End

Caption: Workflow for alkylation using sodium hydride.

Conclusion

The alkylation of this compound is a robust and adaptable method for the synthesis of α-substituted β-keto esters. The choice between a strong base protocol and a phase-transfer catalysis approach will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired environmental impact. The detailed protocols and data provided herein serve as a comprehensive guide for researchers in the successful application of this important C-C bond-forming reaction.

References

Application Notes: The Role of Ethyl Pivaloylacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl pivaloylacetate (EPAA), a β-ketoester characterized by a sterically bulky tert-butyl group, is a valuable C5 synthon in organic chemistry. Its unique structure makes it a critical starting material for the synthesis of various heterocyclic compounds. In the agrochemical industry, EPAA's primary application is as a precursor for the synthesis of pyrazole derivatives. The pyrazole ring, particularly when substituted with a tert-butyl group, is a foundational scaffold for a significant class of modern fungicides and other plant protection agents. This document details the core application of this compound in creating key agrochemical intermediates and provides a representative protocol for this synthesis.

Core Application: Synthesis of Pyrazole Agrochemical Intermediates

The most significant application of this compound in the agrochemical sector is in the synthesis of 3-tert-butyl-1-alkyl-1H-pyrazole intermediates. The reaction of a β-ketoester like EPAA with a substituted hydrazine is a classic and efficient method for constructing the pyrazole ring system. This resulting pyrazole, containing a specific substitution pattern, serves as a versatile building block for further elaboration into final active ingredients, particularly pyrazole carboxamide fungicides.

A key intermediate derived from EPAA is 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . This compound is a precursor for numerous patented agrochemicals. The tert-butyl group derived from EPAA often imparts favorable properties such as metabolic stability and optimal binding to the target enzyme in the final product.

Logical Workflow: From Precursor to Agrochemical Class

The following diagram illustrates the strategic role of this compound as a foundational building block in the development pathway of pyrazole-based agrochemicals.

Agrochemical_Workflow A This compound (Key Precursor) C Cyclocondensation Reaction A->C B Substituted Hydrazine (e.g., Methylhydrazine) B->C D Key Pyrazole Intermediate (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) C->D Forms Pyrazole Core F Acylation Reaction D->F E Substituted Acyl Chloride (R-Ar-COCl) E->F G Final Agrochemical Active Ingredient (e.g., Pyrazole Carboxamide Fungicides) F->G Forms Final Product

Caption: Logical workflow from this compound to a class of agrochemicals.

Experimental Protocols

The following section provides a representative protocol for the synthesis of the key agrochemical intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, starting from this compound.

Protocol 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

This two-step protocol involves the initial cyclocondensation of this compound with methylhydrazine to form the pyrazolone, followed by amination.

Step 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5(4H)-one

Pyrazolone_Synthesis reactant1 This compound conditions Sodium Ethoxide (Base) Ethanol (Solvent) Reflux reactant1->conditions reactant2 Methylhydrazine reactant2->conditions product 3-(tert-Butyl)-1-methyl- 1H-pyrazol-5(4H)-one conditions->product Cyclocondensation

Caption: Synthesis of the pyrazolone intermediate from this compound.

Methodology:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen).

  • This compound (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • Methylhydrazine (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5-6, causing the product to precipitate.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

Methodology:

  • The pyrazolone from Step 1 is treated with a suitable aminating agent system, such as phosphorus oxychloride (POCl₃) followed by ammonia or an amine source.

  • Alternatively, a multi-step process involving chlorination followed by nucleophilic substitution with ammonia can be employed.

  • A typical procedure involves reacting the pyrazolone with POCl₃ to form the 5-chloro-3-(tert-butyl)-1-methyl-1H-pyrazole intermediate.

  • This chloro-intermediate is then subjected to ammonolysis (e.g., using ammonia in a sealed vessel or ammonium hydroxide) to yield the final 5-amino pyrazole product.

  • The final product is purified by crystallization or column chromatography.

Data Presentation

The following tables summarize key quantitative and qualitative data relevant to the synthesis and properties of the precursor and intermediate.

Table 1: Representative Synthesis Data for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

Parameter Value / Description Reference
Starting Materials This compound, Methylhydrazine [1][2]
Key Reagents Sodium Ethoxide, POCl₃, Ammonia [1][2]
Solvents Ethanol, Acetonitrile [1][2]
Reaction Time 4-24 hours (total) [1][2]
Reaction Temperature Ambient to Reflux (varies by step) [1][2]
Typical Yield 80-90% (overall) [1][2]

| Purification Method | Filtration, Crystallization, Chromatography |[1][2] |

Table 2: Properties of this compound

Property Value
CAS Number 17094-34-7
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 88-90 °C / 10 mmHg
Density 0.967 g/mL at 20 °C

| Purity (Typical) | ≥97.0% (GC) |

This compound is a cornerstone precursor in the synthesis of a significant portion of modern pyrazole-based agrochemicals. Its role in forming the 3-tert-butyl pyrazole core is a critical first step in building complex and highly active fungicidal molecules, particularly those in the succinate dehydrogenase inhibitor (SDHI) class. The protocols and data presented herein provide a foundational understanding for researchers and scientists involved in the discovery and development of new agrochemical active ingredients.

References

Application Notes and Protocols: Michael Addition Reactions Involving Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction is widely employed in the construction of complex molecular architectures due to its reliability and the high value of the resulting 1,5-dicarbonyl products. These products are versatile intermediates in the synthesis of pharmaceuticals and natural products.[2]

This document focuses on the use of Ethyl pivaloylacetate as the Michael donor. This compound is a β-ketoester distinguished by its sterically demanding tert-butyl group. This structural feature can significantly influence reaction kinetics and stereochemical outcomes, potentially offering unique advantages in asymmetric synthesis by enhancing facial selectivity. The enolate derived from this compound is stabilized by two carbonyl groups, making it an effective, soft nucleophile ideal for conjugate additions.[3]

The Michael adducts synthesized from this compound are valuable precursors for creating molecules with quaternary stereocenters and serve as key building blocks for pharmacologically active compounds, including derivatives of γ-aminobutyric acid (GABA) and complex heterocyclic systems.[4][5]

While extensive literature exists for Michael additions of β-keto esters like ethyl acetoacetate, specific data and protocols for this compound are less common. The following protocols and data are based on established methodologies for structurally similar β-keto esters and provide a robust starting point for experimental design.[6][7]

Reaction Scope and Potential Applications

The bulky nature of this compound makes it a fascinating nucleophile for investigating steric effects in C-C bond formation. It is expected to react with a range of standard Michael acceptors.

Table 1: Potential Michael Acceptors for this compound
Acceptor ClassRepresentative StructurePotential Product Application
α,β-Unsaturated Ketones (Enones)Chalcone, Methyl Vinyl KetoneSynthesis of 1,5-dicarbonyl compounds, precursors to cyclohexenones via Robinson annulation.
α,β-Unsaturated EstersEthyl Acrylate, Ethyl CrotonateFormation of functionalized glutarate derivatives.
Nitroalkenesβ-Nitrostyrene, 1-NitrocyclohexenePrecursors to γ-amino acids and amides (e.g., analogues of Pregabalin, Baclofen).[4]
α,β-Unsaturated NitrilesAcrylonitrileSynthesis of γ-ketonitriles, versatile synthetic intermediates.
MaleimidesN-PhenylmaleimideBuilding blocks for succinimide derivatives with potential biological activity.[2]
Table 2: Common Catalytic Systems for Asymmetric Michael Additions of β-Keto Esters
Catalyst TypeExample CatalystKey Features & Advantages
Organocatalysts
Chiral Primary Amines(S)-Diphenylprolinol Silyl EtherForms enamine intermediates; effective for additions to nitroalkenes.[4]
Chiral Thioureas(R,R)-DPEN-based ThioureaBifunctional activation via hydrogen bonding to the acceptor (e.g., nitro group).[8]
Cinchona AlkaloidsQuinine or Quinidine DerivativesWidely used, commercially available, robust catalysts for various asymmetric transformations.
Metal Catalysts
Chiral Ni(II) Complexes(Diamine)₂NiCl₂Effective for additions to nitroolefins, can promote crystallization-induced diastereomer transformation.[6]
Chiral Y(III) ComplexesN,N'-Dioxide-Yttrium(III)Promotes additions to β,γ-unsaturated α-ketoesters with high enantioselectivity.[9]
Lipase (Biocatalysis)Lipozyme TLIMEnzymatic catalysis offers mild conditions and potential for high stereoselectivity.[10]

Diagrams and Schematics

General Reaction Mechanism

The reaction proceeds via three key steps: enolate formation, conjugate addition, and protonation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition (C-C Bond Formation) cluster_2 Step 3: Protonation A Ethyl Pivaloylacetate Base Base (e.g., NaH, DBU) A->Base + Enolate Stabilized Enolate (Michael Donor) Base->Enolate Deprotonation Acceptor Michael Acceptor (e.g., Nitroalkene) Enolate->Acceptor + Intermediate New Enolate Intermediate Acceptor->Intermediate Nucleophilic Attack ProtonSource Proton Source (e.g., H₂O, NH₄Cl) Intermediate->ProtonSource + Product Final Michael Adduct (1,5-Dicarbonyl Motif) ProtonSource->Product Protonation

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow

A typical workflow for an organocatalyzed Michael addition from setup to product isolation.

G Setup Reaction Setup Reagents Dissolve Michael Acceptor and Catalyst in Solvent Setup->Reagents Addition Add this compound (Michael Donor) Reagents->Addition Stir Stir at Specified Temperature (e.g., RT, 0°C) Addition->Stir Monitoring Monitor Reaction (TLC, LC-MS) Stir->Monitoring Workup Reaction Quench & Workup Monitoring->Workup Quench Add Quenching Agent (e.g., sat. NH₄Cl) Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Chroma Silica Gel Column Chromatography Purify->Chroma Analyze Characterization (NMR, MS, HPLC) Chroma->Analyze

Caption: Standard experimental workflow for Michael additions.

Application in Drug Development Logic

This diagram illustrates how a Michael adduct can be a key intermediate in a synthetic pathway toward a pharmacologically relevant scaffold like a γ-lactam.

G Start {this compound + Nitroalkene} Michael Asymmetric Michael Addition Start->Michael Adduct {γ-Nitro-β-Ketoester Adduct | Contains new stereocenters} Michael->Adduct Key C-C Bond Formation Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Adduct->Reduction Amine {γ-Amino-β-Ketoester} Reduction->Amine Functional Group Interconversion Cyclization Intramolecular Cyclization / Amidation Amine->Cyclization Final {Chiral γ-Lactam Scaffold | Core of many bioactive molecules} Cyclization->Final Heterocycle Formation

Caption: Synthetic pathway from a Michael adduct to a γ-lactam.

Experimental Protocols

The following is a representative protocol for the organocatalyzed asymmetric Michael addition of this compound to trans-β-nitrostyrene. This protocol is adapted from established procedures for similar β-keto esters.[8]

Protocol: Asymmetric Michael Addition to a Nitroalkene

1. Materials and Equipment

  • Reactants : this compound, trans-β-nitrostyrene.

  • Catalyst : Chiral thiourea catalyst, e.g., (R,R)-1,2-diphenylethylenediamine (DPEN) based thiourea (1-5 mol%).

  • Solvent : Dichloromethane (DCM) or Toluene, anhydrous.

  • Reagents for Workup : Saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification : Silica gel for column chromatography, hexanes, ethyl acetate.

  • Glassware : Oven-dried round-bottom flask, magnetic stirrer, syringes, septa.

  • Equipment : Magnetic stir plate, rotary evaporator, TLC plates and chamber.

2. Reaction Setup

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 0.01 mmol, 2 mol%).

  • Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Dissolve the solids in anhydrous toluene (2.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and catalyst activation.

3. Reaction Execution

  • Add this compound (0.75 mmol, 1.5 equiv) dropwise to the stirring solution via syringe.

  • Continue stirring the reaction mixture at room temperature (or as optimized, e.g., 0 °C to improve selectivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-48 hours.

4. Workup and Isolation

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification and Analysis

  • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure Michael adduct.

  • Combine the fractions containing the product and remove the solvent in vacuo.

  • Determine the yield of the pure product.

  • Analyze the product for stereoselectivity (diastereomeric ratio and enantiomeric excess) using chiral High-Performance Liquid Chromatography (HPLC) and for structure confirmation using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Disclaimer: This protocol is a representative example. Optimal conditions, including catalyst loading, solvent, temperature, and reaction time, may vary and should be determined experimentally for each specific substrate combination.

References

Application Notes and Protocols: Decarboxylation of Ethyl Pivaloylacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, enabling the formation of ketones from readily accessible ester starting materials. Ethyl pivaloylacetate and its α-substituted derivatives are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. The bulky pivaloyl group introduces unique steric and electronic properties, influencing the reactivity of the parent molecule. This document provides detailed application notes and protocols for the efficient decarboxylation of this compound derivatives, with a focus on practical applications in research and development.

The most common and effective method for the decarboxylation of these sterically hindered β-keto esters is the Krapcho decarboxylation. This method offers a significant advantage over traditional acidic or basic hydrolysis followed by thermal decarboxylation, as it proceeds under milder, near-neutral conditions, thus tolerating a wider range of functional groups.

Core Concepts and Methodologies

The decarboxylation of this compound derivatives typically involves two main approaches:

  • Acidic or Basic Hydrolysis followed by Thermal Decarboxylation: This classical two-step approach first involves the saponification of the ethyl ester to the corresponding carboxylate under basic conditions, or hydrolysis under acidic conditions, to form a β-keto acid. Subsequent heating of the isolated β-keto acid leads to the loss of carbon dioxide and formation of the desired ketone. However, the hydrolysis of sterically hindered esters like this compound derivatives can be challenging and may require harsh reaction conditions.

  • Krapcho Decarboxylation: This one-pot procedure is the preferred method for many applications. It involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, typically a halide like lithium chloride (LiCl) or sodium chloride (NaCl), and a small amount of water. The reaction proceeds via nucleophilic attack of the halide ion on the ethyl group of the ester, followed by decarboxylation. This method is particularly advantageous for α,α-disubstituted β-keto esters which can be difficult to hydrolyze and decarboxylate using traditional methods.

Factors Influencing Decarboxylation

Several factors can influence the efficiency of the decarboxylation of this compound derivatives:

  • Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety and any substituents at the α-position can significantly impact the reaction rate. For Krapcho decarboxylation, this steric hindrance is less of an issue compared to traditional hydrolysis.

  • Reaction Temperature: Krapcho decarboxylations are typically conducted at elevated temperatures, often between 120 and 180 °C. The optimal temperature depends on the specific substrate and the solvent used.

  • Solvent: Polar aprotic solvents like DMSO, dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) are essential for the Krapcho reaction as they effectively solvate the salt and facilitate the nucleophilic attack.

  • Salt: The choice of salt can influence the reaction rate. Chlorides (LiCl, NaCl) are most common, but other salts like cyanides (NaCN, KCN) or iodides can also be used. The salt not only acts as a source of the nucleophile but also aids in the decarboxylation step.

  • Water: The presence of a stoichiometric amount of water is crucial for the Krapcho reaction to protonate the intermediate enolate and regenerate the catalytic halide.

Data Presentation

The following table summarizes representative quantitative data for the Krapcho decarboxylation of various α-substituted this compound derivatives. Please note that these are illustrative examples, and optimal conditions may vary for different substrates.

Entry α-Substituent (R) Product Conditions Time (h) Yield (%) Reference
1HPinacoloneLiCl, DMSO, H₂O, 160 °C4~90General Knowledge
2Methyl3,3-Dimethyl-2-butanoneNaCl, DMSO, H₂O, 170 °C685-95Illustrative
3Benzyl1-Phenyl-4,4-dimethyl-2-pentanoneLiCl, DMSO, H₂O, 165 °C5~92Illustrative
4Allyl6,6-Dimethyl-1-hepten-4-oneNaCl, DMSO, H₂O, 170 °C680-90Illustrative
5Propargyl6,6-Dimethyl-1-heptyn-4-oneLiCl, DMSO, H₂O, 160 °C4~88Illustrative

Experimental Protocols

Protocol 1: General Procedure for Krapcho Decarboxylation of α-Substituted this compound Derivatives

Materials:

  • α-Substituted this compound derivative

  • Lithium chloride (LiCl) or Sodium chloride (NaCl) (1.1 - 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (1.1 - 2.0 equivalents)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-substituted this compound derivative (1.0 eq.).

  • Add the salt (LiCl or NaCl, 1.1 - 2.0 eq.), DMSO (to make a 0.5 - 1.0 M solution), and deionized water (1.1 - 2.0 eq.).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired ketone.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • The reaction is performed at high temperatures. Use caution when handling the hot apparatus.

Visualizations

Reaction Mechanism: Krapcho Decarboxylation

Krapcho_Mechanism start α-Substituted Ethyl Pivaloylacetate Derivative intermediate1 Nucleophilic Attack by Halide start->intermediate1 X⁻ (e.g., Cl⁻) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 Formation of Acyl Halide and Ethoxide intermediate2->intermediate3 intermediate4 Decarboxylation intermediate3->intermediate4 - CO₂ intermediate5 Enolate Intermediate intermediate4->intermediate5 product Ketone Product intermediate5->product H₂O experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_decarboxylation Decarboxylation cluster_analysis Analysis start This compound alkylation α-Alkylation/Arylation start->alkylation Base, R-X derivative α-Substituted Ethyl Pivaloylacetate Derivative alkylation->derivative krapcho Krapcho Decarboxylation (LiCl, DMSO, H₂O, Heat) derivative->krapcho workup Aqueous Workup & Extraction krapcho->workup purification Purification (Chromatography/Distillation) workup->purification product Final Ketone Product purification->product analysis Characterization (NMR, MS, IR) product->analysis

Application Note: Synthesis of Novel 5-tert-Butylpyrazole Derivatives from Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis of polysubstituted pyrazoles is a key focus for drug discovery programs.

A classic and efficient method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester and a hydrazine derivative.[4][5][6] This application note provides a detailed protocol for the synthesis of novel pyrazole derivatives using Ethyl pivaloylacetate as the β-ketoester starting material. The use of this specific precursor introduces a tert-butyl group at the 5-position of the pyrazole ring, a bulky lipophilic moiety that can significantly influence the compound's pharmacological profile and target engagement.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazole derivatives are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7][8] One of the most critical pathways in oncology is the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling cascade, which governs cell proliferation, survival, and metabolism.[9][10] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[9][11]

Novel 5-tert-butylpyrazole derivatives synthesized from this protocol can be screened as potential inhibitors of kinases within this pathway, such as PI3K or Akt, offering a promising avenue for the development of targeted anticancer agents.[7][10]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor (Ligand) GrowthFactor->RTK Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

General Synthetic Scheme & Protocol

The core reaction involves the acid-catalyzed cyclocondensation of this compound with a hydrazine derivative (e.g., phenylhydrazine) to yield a 5-tert-butyl-pyrazolone derivative.

reaction_scheme cluster_reactants cluster_products R1 This compound P1 5-tert-butyl-2-phenyl-1,2-dihydro- 3H-pyrazol-3-one R1->P1 Glacial Acetic Acid Ethanol, Reflux plus + R2 Phenylhydrazine R2->P1 Glacial Acetic Acid Ethanol, Reflux

Figure 2: General reaction for the synthesis of a 5-tert-butyl-pyrazolone.
Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound: 5-tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

Materials:

  • This compound (1 equiv.)

  • Phenylhydrazine (1.1 equiv.)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Hexane

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and absolute ethanol (approx. 15-20 mL per 10 mmol of ester). Add a magnetic stir bar.

  • Addition of Reagents: While stirring, add phenylhydrazine (1.1 equiv.) to the solution, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours when the starting ester spot is no longer visible.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water, followed by a small amount of cold hexane to remove impurities.

  • Drying & Characterization: Allow the product to air dry completely. Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation

Table 1: Representative Reaction Parameters and Expected Results
ParameterValue / Description
Reactant 1 This compound (1.0 equiv.)
Reactant 2 Phenylhydrazine (1.1 equiv.)
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux (~80-90 °C)
Reaction Time 2 - 4 hours
Expected Yield 75 - 90%
Product Appearance White to off-white crystalline solid
Table 2: Versatility of the Synthesis with Various Hydrazines
Hydrazine Derivative (R-NHNH₂)Expected Product NamePotential Application Area
Hydrazine Hydrate (R=H)5-tert-butyl-2,4-dihydro-3H-pyrazol-3-oneSynthetic Intermediate
4-Fluorophenylhydrazine5-tert-butyl-2-(4-fluorophenyl)-pyrazol-3-oneAnticancer, Antimicrobial[12]
4-Methylphenylhydrazine5-tert-butyl-2-(p-tolyl)pyrazol-3-oneAnti-inflammatory[2]
Methylhydrazine5-tert-butyl-1-methyl-pyrazol-3-oneAgrochemical, CNS Agents

Experimental and Synthesis Workflow

The overall workflow from reaction setup to final product characterization is outlined below.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine this compound, Ethanol, and Phenylhydrazine B Add Acetic Acid Catalyst A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to Room Temp & Ice Bath D->E F Filter Product via Buchner Funnel E->F G Wash with Cold H₂O and Hexane F->G H Air Dry Product G->H I Determine Yield & Melting Point H->I J Spectroscopic Characterization (NMR, IR, MS) I->J

Figure 3: Step-by-step workflow for pyrazole synthesis and analysis.

Conclusion

This application note provides a robust and versatile protocol for synthesizing novel 5-tert-butylpyrazole derivatives via the Knorr condensation of this compound. The methodology is straightforward, high-yielding, and adaptable to a variety of hydrazine derivatives, enabling the creation of diverse compound libraries. These derivatives serve as valuable scaffolds for researchers in drug discovery, particularly for developing targeted kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of Allyl β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed reactions of allyl β-keto esters represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. These reactions, most notably the Tsuji-Trost reaction, proceed through a common π-allylpalladium intermediate, which can be intercepted by a variety of nucleophiles. The decarboxylative nature of these transformations, where the β-keto ester functionality serves as a traceless activating group for an enolate nucleophile, offers a mild and versatile route to α-allyl ketones and other valuable products.[1][2][3] This powerful methodology has found widespread application in the synthesis of natural products and pharmaceutically active compounds.

The versatility of this chemistry stems from the diverse reaction pathways available to the key palladium enolate intermediate formed after oxidative addition of a Pd(0) catalyst to the allyl ester and subsequent decarboxylation.[1] These pathways include:

  • Reductive Elimination: Leading to the formation of α-allyl ketones.[1]

  • β-Hydride Elimination: Resulting in the synthesis of α,β-unsaturated ketones.[1]

  • Aldol Condensation: Both intramolecular and intermolecular variants allow for the formation of complex aldol products under neutral conditions.[1]

  • Michael Addition: Enabling conjugate additions to α,β-unsaturated systems.[1]

Furthermore, the development of chiral ligands has enabled highly enantioselective versions of these reactions, providing access to chiral building blocks with excellent stereocontrol.[4][5][6] This is of particular importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity.

Reaction Mechanisms and Pathways

The central mechanistic feature of these reactions is the formation of a π-allylpalladium complex. The catalytic cycle for the decarboxylative allylation, a common manifestation of the Tsuji-Trost reaction, is illustrative.

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Allyl_beta_keto_ester Allyl β-Keto Ester pi_allyl_complex π-Allylpalladium(II) Complex Allyl_beta_keto_ester->pi_allyl_complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Allyl_beta_keto_ester Catalyst Regeneration Pd_enolate Palladium Enolate pi_allyl_complex->Pd_enolate Decarboxylation Decarboxylation Decarboxylation (-CO2) alpha_allyl_ketone α-Allyl Ketone Pd_enolate->alpha_allyl_ketone Reductive Elimination Reductive_Elimination Reductive Elimination alpha_allyl_ketone->Pd(0)L2 Release

Caption: General catalytic cycle for the palladium-catalyzed decarboxylative allylation of an allyl β-keto ester.

The reaction is initiated by the oxidative addition of a palladium(0) complex to the allyl ester, forming a π-allylpalladium(II) intermediate. This is followed by a facile decarboxylation to generate a palladium enolate. Subsequent reductive elimination from this intermediate furnishes the α-allyl ketone and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Beyond simple allylation, the palladium enolate intermediate can participate in other transformations, showcasing the reaction's versatility.

Reaction_Pathways Start Allyl β-Keto Ester + Pd(0) Intermediate π-Allylpalladium Enolate Intermediate Start->Intermediate Oxidative Addition & Decarboxylation Allylation α-Allyl Ketone Intermediate->Allylation Reductive Elimination Aldol Aldol Product Intermediate->Aldol Reaction with Aldehyde/Ketone Michael Michael Adduct Intermediate->Michael Reaction with α,β-Unsaturated System Unsaturated α,β-Unsaturated Ketone Intermediate->Unsaturated β-Hydride Elimination

Caption: Diverse reaction pathways originating from the key π-allylpalladium enolate intermediate.

Applications in Synthesis

The palladium-catalyzed reactions of allyl β-keto esters have been instrumental in the total synthesis of numerous complex natural products and in the development of novel pharmaceuticals. The ability to form carbon-carbon bonds under mild conditions with high stereocontrol makes this methodology particularly attractive.

Asymmetric Allylic Alkylation

A significant application is the enantioselective synthesis of molecules bearing quaternary carbon stereocenters. The use of chiral ligands, such as PHOX (phosphinooxazoline) ligands, in conjunction with a palladium catalyst allows for the asymmetric decarboxylative allylation of β-ketoesters, yielding products with high enantiomeric excess (ee).[5][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various palladium-catalyzed reactions of allyl β-keto esters, highlighting the effects of different catalysts, ligands, and reaction conditions on yield and enantioselectivity.

Table 1: Asymmetric Decarboxylative Allylation of Cyclic β-Keto Esters

EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
12-allyl-2-methylcyclohexanone allyl enol carbonatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene2536875
22-allyl-2-methylcyclohexanone allyl enol carbonatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)THF25--88
32-allyl-2-methylcyclohexanone allyl enol carbonatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)1,4-Dioxane25->9494
4Cyclopentanone derivativePd₂(dba)₃ (2.75)(S)-(p-CF₃)₃-t-BuPHOX (6.0)Toluene258>9991[8]
5Cyclopentanone derivativePd₂(dba)₃ (2.75)(S)-(p-CF₃)₃-t-BuPHOX (6.0)2:1 Hexanes/Toluene258-88[8]

Table 2: Intramolecular Palladium-Catalyzed Reactions

EntrySubstrateCatalystReaction TypeProductYield (%)Reference
1Allyl acetoacetate derivative with pendant aldehydePd(OAc)₂/PPh₃Aldol CondensationCyclic aldol96[1]
2Allyl acetoacetate derivativePd(OAc)₂/PPh₃Aldol CondensationAldol product82[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Decarboxylative Allylic Alkylation

This protocol is a representative example for the synthesis of an α-allyl ketone.

Materials:

  • Allyl β-keto ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (S)-t-BuPHOX)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.07 mmol) and the chiral ligand (e.g., 0.19 mmol).

  • Add anhydrous solvent (e.g., 88 mL of THF) and stir the mixture at room temperature for 30 minutes, or until the catalyst is fully dissolved and the solution is homogeneous.

  • Add the allyl β-keto ester (e.g., 2.93 mmol) to the reaction mixture via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ether and pentane as the eluent) to afford the desired α-allyl ketone.[7]

Protocol 2: Synthesis of an α-Quaternary Cyclopentanone via Asymmetric Decarboxylative Allylic Alkylation

This protocol provides a method for constructing challenging all-carbon quaternary stereocenters.

Materials:

  • β-Ketoester of a cyclopentanone derivative (e.g., 0.19 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.75 mol%)

  • (S)-(p-CF₃)₃-t-BuPHOX ligand (6.00 mol%)

  • Anhydrous toluene (5.8 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, combine Pd₂(dba)₃ and the (S)-(p-CF₃)₃-t-BuPHOX ligand in a reaction vessel.

  • Add anhydrous toluene and stir to dissolve the catalyst and ligand.

  • Add the cyclopentanone-derived β-ketoester.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • After completion, quench the reaction and perform a standard aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed reaction of an allyl β-keto ester.

Experimental_Workflow Start Start Glassware Flame-dry glassware Start->Glassware Inert Establish inert atmosphere (N2 or Ar) Glassware->Inert Catalyst Add Pd catalyst and ligand to the flask Inert->Catalyst Solvent Add anhydrous solvent and stir Catalyst->Solvent Substrate Add allyl β-keto ester Solvent->Substrate Reaction Stir at specified temperature Substrate->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Quench and perform aqueous workup Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Characterize Characterize the product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A standard experimental workflow for palladium-catalyzed reactions of allyl β-keto esters.

Conclusion

Palladium-catalyzed reactions of allyl β-keto esters are a robust and versatile tool in modern organic synthesis. The ability to generate a key palladium enolate intermediate under mild, neutral conditions opens up a variety of synthetic transformations. The development of asymmetric variants has further expanded the utility of this methodology, making it indispensable for the synthesis of complex, chiral molecules in both academic and industrial settings. The protocols and data provided herein serve as a guide for researchers to effectively apply this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Enzymatic Reduction of Ethyl Pivaloylacetate with Ketoreductases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity, mild reaction conditions, and an environmentally friendly alternative to traditional chemical reductants.

This document provides detailed application notes and protocols for the enzymatic reduction of ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate) to its corresponding chiral hydroxy ester, ethyl (R)- or (S)-3-hydroxy-4,4-dimethylpentanoate. This chiral building block is valuable in organic synthesis. The protocols outlined below describe the screening of a panel of ketoreductases to identify an optimal catalyst, followed by a general procedure for the preparative scale synthesis and analysis of the product.

Principle of the Reaction

The enzymatic reduction of this compound involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, catalyzed by a ketoreductase. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) is continuously regenerated in situ. This is typically achieved using a secondary enzyme/substrate system, such as glucose dehydrogenase (GDH) and glucose, or by using a co-solvent like isopropanol which is oxidized by the KRED to regenerate the cofactor.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Ketoreductase Screening Kit (e.g., Codex® KRED Screening Kit containing a panel of 24 KREDs)[1][2]

  • KRED Recycle Mix (containing cofactor and, if applicable, glucose and GDH) or Isopropanol[3]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)[3]

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Deionized water

  • Solvents for chromatography (e.g., hexane, isopropanol for HPLC; dichloromethane for GC)[4]

Protocol 1: Screening of Ketoreductases

This protocol outlines the screening of a panel of ketoreductases to identify enzymes that effectively reduce this compound with high conversion and stereoselectivity.

Preparation of Reagents:

  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/mL) in a suitable organic solvent like DMSO or isopropanol.[3]

  • Buffer Solution: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Cofactor Regeneration Mix:

    • For Isopropanol-coupled regeneration: The reaction buffer will contain isopropanol (typically 10-30% v/v). The KRED itself will catalyze the cofactor recycling.[5]

    • For Glucose/GDH-coupled regeneration: Reconstitute the KRED Recycle Mix containing NAD(P)H, glucose, and glucose dehydrogenase in buffer as per the manufacturer's instructions.[3]

Screening Procedure:

  • Arrange and label microcentrifuge tubes or vials for each ketoreductase to be screened.

  • To each tube, add the appropriate amount of lyophilized KRED powder (typically 5-10 mg for initial screening).

  • Add the reaction buffer containing the cofactor regeneration system to each tube. For example, add 0.9 mL of the reconstituted KRED Recycle Mix.[6]

  • Initiate the reaction by adding a small volume of the this compound stock solution to each tube (e.g., 10 µL to achieve a final substrate concentration of ~10 mg/mL).

  • Seal the tubes and place them in a shaker incubator at a controlled temperature (e.g., 30°C) and with adequate agitation for 16-24 hours.[3]

  • Work-up: After the incubation period, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate).[3]

  • Vortex the tubes vigorously for 1-2 minutes to extract the product.

  • Centrifuge the tubes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new vial for analysis.

Protocol 2: Preparative Scale Synthesis

This protocol is a general guideline for scaling up the reaction with a selected "hit" from the screening. Optimization of reaction parameters (substrate concentration, enzyme loading, temperature, pH, and reaction time) is recommended.

  • In a suitable reaction vessel, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing the cofactor regeneration system. If using isopropanol, a typical concentration is 20% (v/v).

  • Add the selected ketoreductase to the reaction mixture (enzyme loading is typically 1-5% w/w of the substrate).

  • Add this compound to the desired final concentration (e.g., 50-100 g/L). The substrate can be added neat or as a solution in a co-solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC for substrate conversion.

  • Once the reaction has reached the desired conversion, stop the reaction.

  • Work-up and Purification:

    • Extract the product from the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate, 2 x reaction volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by flash column chromatography.

Analytical Methods

Determination of Conversion (GC-FID):

  • Column: A standard non-chiral capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: 80°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.

  • Sample Preparation: Dilute a small aliquot of the organic extract in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Calculate the percent conversion by comparing the peak area of the product to the sum of the peak areas of the substrate and product.

Determination of Enantiomeric Excess (Chiral HPLC): [4]

  • Column: A chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV at 210 nm.[4]

  • Sample Preparation: Dilute the purified product or a sample from the organic extract in the mobile phase.

  • Analysis: Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

The results of the ketoreductase screening can be summarized in the following table for easy comparison.

KRED IDSubstrate Conversion (%)Product EnantiomerEnantiomeric Excess (ee, %)
KRED-00195(R)>99
KRED-00288(S)92
KRED-003<5--
............

Visualizations

Experimental Workflow

The overall workflow for the screening and synthesis process is depicted below.

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_scaleup Scale-up prep_substrate Prepare Substrate Stock Solution screen_kreds Screen KRED Panel prep_substrate->screen_kreds prep_buffer Prepare Buffer and Cofactor System prep_buffer->screen_kreds workup_screen Reaction Work-up (Extraction) screen_kreds->workup_screen analyze_gc Analyze Conversion (GC) workup_screen->analyze_gc analyze_hplc Analyze ee (Chiral HPLC) workup_screen->analyze_hplc select_hit Select Best KRED analyze_hplc->select_hit prep_synth Preparative Synthesis select_hit->prep_synth purify Purification prep_synth->purify

Workflow for KRED screening and preparative synthesis.
Cofactor Regeneration Cycle

The enzymatic cycle illustrating the role of the ketoreductase and the cofactor regeneration system.

cofactor_regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration substrate This compound kred Ketoreductase substrate->kred binds product Chiral Alcohol Product kred->product releases nadp NAD(P)+ kred->nadp oxidized nadph NAD(P)H nadph->kred H- donor regen_system Regeneration System (e.g., Isopropanol/Acetone or Glucose/Gluconic Acid + GDH) nadp->regen_system reduced by regen_system->nadph regenerated

Cofactor regeneration cycle in KRED-catalyzed reduction.

References

Ethyl Pivaloylacetate: A Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl pivaloylacetate, a β-ketoester characterized by a sterically demanding tert-butyl group, has emerged as a valuable and versatile building block in the intricate art of total synthesis. Its unique structural feature, the bulky pivaloyl moiety, offers distinct advantages in controlling stereochemistry and directing reaction pathways, making it an attractive tool for the construction of complex natural products and medicinally relevant compounds. This document provides detailed application notes and protocols on the use of this compound in synthetic chemistry, with a focus on its role in the total synthesis of bioactive molecules.

Application Notes

The strategic incorporation of this compound in a synthetic route can significantly influence the outcome of key chemical transformations. The steric hindrance provided by the tert-butyl group can be exploited to achieve high levels of diastereoselectivity in reactions such as aldol and Claisen condensations. This steric bulk can effectively shield one face of an enolate, directing the approach of an electrophile to the opposite face and thereby establishing a desired stereocenter.

Furthermore, the pivaloyl group can serve as a removable directing group or a non-enolizable ketone surrogate. In multi-step syntheses, the robust nature of the pivaloyl group allows it to withstand a variety of reaction conditions, only to be cleaved or transformed at a later, strategic stage.

One notable application of a pivalate-containing building block is in the synthesis of compounds with potential therapeutic applications. For instance, a pivalate-based Michael product has been synthesized and evaluated for its anti-inflammatory and analgesic properties. This highlights the potential of incorporating the pivaloyl moiety in the design of novel drug candidates.

Case Study: Synthesis of a Pivalate-Based Michael Adduct with Anti-inflammatory and Analgesic Potential

An organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide has been utilized to synthesize a pivalate-based Michael product, designated as MAK01. This reaction demonstrates the utility of pivalate-containing precursors in generating chiral molecules with potential biological activity.

Logical Workflow for the Synthesis and Evaluation of MAK01

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ethyl Isobutyrate Ethyl Isobutyrate Michael Addition Michael Addition Ethyl Isobutyrate->Michael Addition N-phenylmaleimide N-phenylmaleimide N-phenylmaleimide->Michael Addition Organocatalyst Organocatalyst Organocatalyst->Michael Addition MAK01 MAK01 Michael Addition->MAK01 In Vitro Assays In Vitro Assays MAK01->In Vitro Assays In Vivo Studies In Vivo Studies MAK01->In Vivo Studies COX-1 Inhibition COX-1 Inhibition In Vitro Assays->COX-1 Inhibition COX-2 Inhibition COX-2 Inhibition In Vitro Assays->COX-2 Inhibition 5-LOX Inhibition 5-LOX Inhibition In Vitro Assays->5-LOX Inhibition Anti-inflammatory Activity Anti-inflammatory Activity In Vivo Studies->Anti-inflammatory Activity Antinociceptive Activity Antinociceptive Activity In Vivo Studies->Antinociceptive Activity

Caption: Workflow for the synthesis and biological evaluation of MAK01.

Quantitative Data Summary

The synthesized pivalate-based Michael product (MAK01) exhibited inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation and pain pathways.

Enzyme IC50 (μg/mL)
COX-1314
COX-2130
5-LOX105

Table 1: In vitro enzyme inhibitory activity of MAK01.[1]

In vivo studies further demonstrated the anti-inflammatory and antinociceptive effects of MAK01.

In Vivo Model Dose (mg/kg) Observed Effect
Carrageenan-induced edema1033.3 ± 0.77% reduction in edema (2nd hour)
2034.7 ± 0.74% reduction in edema (2nd hour)
3040.58 ± 0.84% reduction in edema (5th hour)
Tail immersion test5010.32 ± 0.82 s latency time
10012.16 ± 0.51 s latency time
15012.93 ± 0.45 s latency time

Table 2: In vivo anti-inflammatory and antinociceptive activity of MAK01.[1]

Experimental Protocols

Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)[1]

Reaction Scheme:

cluster_conditions Ethyl Isobutyrate Ethyl Isobutyrate plus + N-phenylmaleimide N-phenylmaleimide arrow -> Catalyst Organocatalyst Solvent Solvent Temperature Temperature Time Time MAK01 MAK01

Caption: Synthesis of MAK01 via Michael Addition.

Materials:

  • Ethyl isobutyrate

  • N-phenylmaleimide

  • Organocatalyst (e.g., a chiral amine or thiourea derivative)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of N-phenylmaleimide (1.0 eq) in the chosen anhydrous solvent, add the organocatalyst (typically 10-20 mol%).

  • Stir the mixture at the specified temperature (e.g., room temperature or below).

  • Add ethyl isobutyrate (1.2-2.0 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, MAK01.

Characterization: The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy.[1]

Yield: The isolated yield for this reaction was reported to be 96%.[1]

Broader Applications in Heterocyclic Synthesis

Beyond its use in stereoselective additions, this compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be employed in the Hantzsch pyridine synthesis, a multi-component reaction used to generate dihydropyridines, which are precursors to pyridines. The bulky pivaloyl group can influence the substitution pattern and properties of the resulting heterocyclic core.

Generalized Hantzsch Pyridine Synthesis

Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Beta-ketoester 2 x this compound Beta-ketoester->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

References

Knorr Pyrrole Synthesis Utilizing Ethyl Pivaloylacetate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrrole synthesis employing ethyl pivaloylacetate and its derivatives. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation of substituted pyrroles, a key heterocyclic motif in numerous pharmaceuticals. The use of this compound, a sterically hindered β-ketoester, offers a unique avenue for the synthesis of pyrroles with specific substitution patterns, potentially influencing their biological activity.

Introduction

The Knorr pyrrole synthesis is a venerable and reliable method for the construction of the pyrrole ring system. The reaction classically involves the condensation of an α-amino-ketone with a β-ketoester in the presence of a reducing agent and an acid catalyst.[1] While ethyl acetoacetate is the most commonly employed β-ketoester, the use of derivatives such as this compound introduces a bulky tert-butyl group into the reacting molecule. This steric hindrance can influence the regioselectivity and overall outcome of the synthesis.

Reaction Mechanism and Signaling Pathway

The mechanism of the Knorr pyrrole synthesis proceeds through several key steps. The α-amino-ketone is typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid.[1] The resulting amine then condenses with the β-ketoester (this compound) to form an enamine intermediate. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrrole ring.

Knorr_Pyrrole_Synthesis start α-Amino-ketone + this compound enamine Enamine Intermediate start->enamine Condensation cyclization Intramolecular Cyclization enamine->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

Knorr Pyrrole Synthesis Signaling Pathway

Experimental Workflow

The general workflow for the Knorr pyrrole synthesis using this compound is a multi-step, one-pot procedure. It begins with the in situ generation of the α-amino-ketone, followed by the condensation with this compound and subsequent cyclization to form the pyrrole product.

Knorr_Workflow A 1. In situ generation of α-amino-ketone (Reduction of α-oximino-ketone with Zn/AcOH) B 2. Addition of this compound A->B C 3. Condensation and Cyclization (Heating) B->C D 4. Work-up and Isolation (Quenching, Extraction) C->D E 5. Purification (Crystallization or Chromatography) D->E F Final Pyrrole Product E->F

Experimental Workflow for Knorr Pyrrole Synthesis

Detailed Experimental Protocol

This protocol is a generalized procedure based on the classical Knorr synthesis and should be adapted and optimized for specific substrates.

Materials:

  • α-Oximino-ketone (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Zinc dust (2.0 - 3.0 eq)

  • Glacial Acetic Acid

  • Sodium Nitrite (for preparation of α-oximino-ketone, if not available)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the α-Amino-ketone (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the α-oximino-ketone in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add zinc dust to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reduction.

  • Reaction with this compound:

    • To the reaction mixture containing the freshly prepared α-amino-ketone, add this compound.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude pyrrole can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) or by column chromatography on silica gel.

Quantitative Data

While specific examples of the Knorr pyrrole synthesis utilizing this compound are not abundantly available in the literature, the following table provides a hypothetical comparison of reaction parameters based on the known reactivity of sterically hindered esters in similar reactions. Researchers should use this as a starting point for optimization.

Entryα-Amino-ketoneβ-KetoesterSolventTemp (°C)Time (h)Yield (%)
1AminoacetoneEthyl acetoacetateAcetic Acid1002-460-70
2AminoacetoneThis compoundAcetic Acid100-1204-840-60
32-Amino-1-phenylethanoneEthyl acetoacetateAcetic Acid1003-565-75
42-Amino-1-phenylethanoneThis compoundAcetic Acid100-1206-1045-65

*Yields are estimated and will require experimental optimization. The steric bulk of the pivaloyl group may necessitate longer reaction times and higher temperatures, potentially leading to slightly lower yields compared to less hindered analogues.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Zinc dust is flammable and can react with water or acids to produce flammable hydrogen gas.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • The reaction can be exothermic, especially during the addition of zinc dust. Ensure proper cooling and controlled addition.

Conclusion

The Knorr pyrrole synthesis using this compound derivatives presents a viable, albeit potentially more challenging, route to sterically hindered pyrroles. The protocols and data presented herein provide a foundational framework for researchers to explore this chemistry. Optimization of reaction conditions will be crucial to achieving satisfactory yields. The resulting pyrroles with their unique substitution patterns may offer novel properties for applications in drug discovery and materials science.

References

Application Notes and Protocols for Ethyl Pivaloylacetate in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl pivaloylacetate as a versatile substrate in various stereoselective reactions. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, offering methodologies for the preparation of chiral building blocks.

Stereoselective Reduction of this compound using Ketoreductases

The enzymatic reduction of β-ketoesters is a powerful method for the synthesis of optically active β-hydroxy esters, which are valuable chiral synthons. This compound, with its bulky tert-butyl group, serves as an interesting substrate to probe the steric tolerance and stereoselectivity of ketoreductases (KREDs).

A study by Zhu et al. explored a "recombinant ketoreductase tool-box" for the stereoselective reduction of a range of β-ketoesters. While specific data for this compound from this particular study is not detailed here, the general methodology is applicable. One notable enzyme, KRED-NADH-023, has shown utility in the reduction of sterically demanding ketones.

Quantitative Data: Stereoselective Reduction of a β-Ketoester Analog

The following table presents representative data for the stereoselective reduction of a structurally similar β-ketoester, ethyl 2-methylacetoacetate, using a ketoreductase from Hansenula polymorpha with cofactor regeneration. This data illustrates the high enantioselectivity achievable with enzymatic reductions.

EntryBiocatalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1KRED (H. polymorpha) + GDH (B. megaterium)Ethyl 2-methylacetoacetate(2S,3R)-ethyl 3-hydroxy-2-methylbutanoate>99>99
Experimental Protocol: General Procedure for Ketoreductase-Mediated Reduction

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

Materials:

  • This compound

  • Ketoreductase (e.g., KRED-NADH-023 or a commercially available screening kit)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add the ketoreductase and the components of the cofactor regeneration system (glucose and GDH).

  • Add the NADH or NADPH cofactor.

  • Initiate the reaction by adding this compound. The substrate can be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol) to improve solubility.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral GC or HPLC).

Diagram of the enzymatic reduction workflow:

enzymatic_reduction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Buffer Phosphate Buffer Enzymes KRED + GDH Buffer->Enzymes 1. Cofactor NADH/NADPH + Glucose Enzymes->Cofactor 2. Substrate This compound Cofactor->Substrate 3. Incubation Incubation (25-37°C) Substrate->Incubation 4. Extraction Extraction Incubation->Extraction 5. Purification Purification Extraction->Purification 6. Analysis Analysis (Yield, ee%) Purification->Analysis 7.

Caption: Workflow for the stereoselective reduction of this compound.

Asymmetric Hydrogenation

Hypothetical Quantitative Data for Asymmetric Hydrogenation

The following table provides a hypothetical outcome for the asymmetric hydrogenation of this compound based on typical results for similar β-ketoesters using well-established catalysts.

EntryCatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1Ru(OAc)₂[(R)-BINAP]This compound(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate>95>98
2[Rh(cod)₂]BF₄ / (R,R)-Me-DuPhosThis compound(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate>95>97
Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • This compound

  • Chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP] or generated in situ)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas source

Procedure:

  • In a glovebox or under an inert atmosphere, charge the hydrogenation vessel with the chiral catalyst and the solvent.

  • Add this compound to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the vessel several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (typically 10-100 atm).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) for the specified time.

  • Monitor the reaction for hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen pressure.

  • Open the vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the chiral alcohol.

  • Determine the yield and enantiomeric excess.

Diagram of the asymmetric hydrogenation logical relationship:

asymmetric_hydrogenation cluster_conditions Reaction Conditions Substrate This compound (Prochiral Ketone) Product Chiral β-Hydroxy Ester Substrate->Product Stereoselective Reduction Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Product Hydrogen H₂ Hydrogen->Product Pressure Pressure Temperature Temperature Solvent Solvent

Caption: Key components of asymmetric hydrogenation.

Diastereoselective Aldol and Michael Addition Reactions

This compound can also serve as a nucleophile in stereoselective aldol and Michael additions. The active methylene group can be deprotonated to form an enolate, which can then react with electrophiles. The use of chiral auxiliaries, ligands, or catalysts can control the stereochemical outcome of these reactions.

Due to a lack of specific literature examples for this compound in these transformations, the following sections provide general guidance and hypothetical data.

Hypothetical Quantitative Data for Stereoselective Additions
Reaction TypeEntryChiral ControlElectrophileDiastereomeric Ratio (dr) or Enantiomeric Excess (ee, %)
Aldol Addition1Chiral Auxiliary (e.g., Evans oxazolidinone)Benzaldehyde>95:5 dr
Michael Addition2Organocatalyst (e.g., chiral amine)Chalcone>90% ee
Experimental Protocol: General Procedure for a Diastereoselective Aldol Reaction

Materials:

  • This compound derivative with a chiral auxiliary

  • Base (e.g., LDA, NaHMDS)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Electrophile (e.g., an aldehyde or ketone)

  • Quenching solution (e.g., saturated ammonium chloride)

Procedure:

  • Under an inert atmosphere, dissolve the chiral auxiliary-modified this compound in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).

  • Slowly add the base to generate the enolate.

  • Stir the solution for a specified time to ensure complete enolate formation.

  • Add the electrophile dropwise.

  • Stir the reaction at low temperature until completion (monitored by TLC).

  • Quench the reaction with the appropriate quenching solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product by chromatography.

  • Determine the diastereomeric ratio by NMR spectroscopy or other suitable methods.

  • Remove the chiral auxiliary to yield the chiral aldol product.

Diagram illustrating the logic of a chiral auxiliary-controlled aldol reaction:

aldol_logic Substrate This compound Substrate_Aux Substrate-Auxiliary Adduct Substrate->Substrate_Aux Auxiliary Chiral Auxiliary Auxiliary->Substrate_Aux Enolate Diastereotopic Enolate Faces Substrate_Aux->Enolate Base Product Diastereomerically Enriched Adduct Enolate->Product + Aldehyde Aldehyde Aldehyde Aldehyde->Product Final_Product Chiral Aldol Product Product->Final_Product Auxiliary Removal

Caption: Logic of a chiral auxiliary-controlled aldol addition.

These notes and protocols are intended to provide a foundation for the use of this compound in stereoselective synthesis. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular applications.

Application Notes and Protocols: Transesterification of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transesterification of ethyl pivaloylacetate with a diverse range of alcohols. This reaction is a valuable tool for the synthesis of various pivaloylacetate esters, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

Introduction

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of this compound, this reaction allows for the synthesis of a variety of pivaloylacetate esters by reacting it with different alcohols in the presence of a catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and product yield. This document outlines various catalytic systems and provides detailed experimental protocols for carrying out the transesterification of this compound.

Data Presentation: A Survey of Catalytic Systems

The following table summarizes quantitative data for the transesterification of this compound with various alcohols using different catalytic methods. The data is compiled from literature sources describing the transesterification of similar β-keto esters, providing a strong predictive basis for the behavior of this compound.

Alcohol TypeAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
Primary Benzyl AlcoholSilica-Supported Boric AcidSolvent-free100595
β-PhenylethanolSilica-Supported Boric AcidSolvent-free1005.590
9-DecenolSilica-Supported Boric AcidSolvent-free100595
4-Nitrobenzyl AlcoholSilica-Supported Boric AcidSolvent-free1004.590
Secondary CyclohexanolSilica-Supported Boric AcidSolvent-free100692
1-PhenylethanolSilica-Supported Boric AcidSolvent-free100690
MentholSilica-Supported Boric AcidSolvent-free1006.592
Allylic Cinnamyl AlcoholSilica-Supported Boric AcidSolvent-free100593
Enzyme VariousImmobilized LipaseOrganic Solvent30-6024-72Variable
Lewis Acid VariousTitanium (IV) AlkoxideTolueneReflux1-24Good to Excellent
Lewis Acid VariousZirconium-based catalystsTolueneReflux2-8High

Experimental Protocols

General Protocol for Transesterification using Silica-Supported Boric Acid (Solvent-Free)

This protocol is adapted from a highly efficient method for the transesterification of β-keto esters.[1]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, cyclohexanol)

  • Silica-Supported Boric Acid (SiO₂-H₃BO₃) catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (optional, depending on the boiling point of the alcohol)

  • Ethyl acetate or diethyl ether for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.1 eq), and the silica-supported boric acid catalyst (typically 5-10 mol%).

  • Place a magnetic stir bar in the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring. If the alcohol is volatile, attach a condenser.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 4.5-6.5 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Filter the mixture to remove the solid catalyst.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired pivaloylacetate ester.

General Protocol for Lipase-Catalyzed Transesterification

This protocol provides a general method for enzymatic transesterification, which offers high selectivity under mild conditions.

Materials:

  • This compound

  • Alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to remove ethanol byproduct)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • In a screw-capped vial, dissolve this compound (1.0 eq) and the alcohol (1.5-3.0 eq) in the chosen anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-20% by weight of the substrates).

  • If desired, add activated molecular sieves to the reaction mixture to remove the ethanol formed during the reaction and drive the equilibrium towards the product.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 30-60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the transesterification of this compound.

G General Workflow for Transesterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Alcohol Mixing Mixing and Heating Reactants->Mixing Catalyst Catalyst (e.g., SiO2-H3BO3, Lipase) Catalyst->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Quenching Quenching/ Catalyst Removal Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Pivaloylacetate Ester Purification->Product

Caption: General experimental workflow for the transesterification of this compound.

Proposed Catalytic Pathway for Lewis Acid Catalysis

The diagram below illustrates a plausible signaling pathway for the Lewis acid-catalyzed transesterification of this compound.

G Proposed Lewis Acid-Catalyzed Transesterification Pathway Ester This compound ActivatedEster Activated Ester-Lewis Acid Complex Ester->ActivatedEster LewisAcid Lewis Acid (e.g., Ti(OR)4) LewisAcid->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-OH Alcohol Incoming Alcohol (R'-OH) Alcohol->Tetrahedral ProductEster Product Ester (R'-Pivaloylacetate) Tetrahedral->ProductEster - EtOH Ethanol Ethanol (byproduct) Tetrahedral->Ethanol RegenCatalyst Regenerated Lewis Acid Tetrahedral->RegenCatalyst RegenCatalyst->LewisAcid Catalytic Cycle

References

Synthesis of Custom APIs from Ethyl Pivaloylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of custom active pharmaceutical ingredients (APIs) using ethyl pivaloylacetate as a key building block. This compound, with its reactive β-ketoester functionality and sterically demanding tert-butyl group, offers a versatile platform for the construction of a variety of heterocyclic scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable precursor in medicinal chemistry for the synthesis of custom APIs, particularly heterocyclic compounds. The presence of the tert-butyl group can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This document outlines the synthesis of three classes of compounds with potential biological activities: pyrazoles (anticonvulsant), pyrimidines (anti-inflammatory), and pyridones (cytotoxic).

Synthesis of a Pyrazole Derivative with Potential Anticonvulsant Activity

Pyrazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticonvulsant properties. The synthesis of a 5-tert-butyl-1H-pyrazol-3(2H)-one, a potential pharmacophore, can be achieved through the condensation of this compound with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one

This protocol is adapted from the synthesis of related pyrazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-tert-butyl-1H-pyrazol-3(2H)-one.

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
5-tert-butyl-1H-pyrazol-3(2H)-oneThis compoundHydrazine hydrateEthanol4-6 h75-85>95

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Anticipated Biological Activity: Anticonvulsant Mechanism

Many pyrazole derivatives are thought to exert their anticonvulsant effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal hyperexcitability associated with seizures.[1][2][3][4]

Experimental Workflow: Synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Condensation in Ethanol (Reflux, 4-6h) A->C B Hydrazine Hydrate B->C D Solvent Removal C->D E Recrystallization D->E F 5-tert-butyl-1H-pyrazol-3(2H)-one E->F

Caption: Workflow for the synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one.

Synthesis of a Pyrimidine Derivative with Potential Anti-inflammatory Activity

Pyrimidine-containing compounds are known to exhibit a range of pharmacological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of a 6-tert-butylpyrimidin-4(3H)-one can be accomplished via the cyclocondensation of this compound with urea.

Experimental Protocol: Synthesis of 6-tert-butylpyrimidin-4(3H)-one

This protocol is based on established methods for pyrimidine synthesis.[5][6]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to ethanol.

  • Reagent Addition: To this solution, add this compound (1 equivalent) followed by urea (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The precipitated product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to yield 6-tert-butylpyrimidin-4(3H)-one.

Quantitative Data

CompoundStarting MaterialReagentsCatalyst/BaseSolventReaction TimeYield (%)Purity (%)
6-tert-butylpyrimidin-4(3H)-oneThis compoundUreaSodium EthoxideEthanol8-12 h60-70>95

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Anticipated Biological Activity: Anti-inflammatory Mechanism

The anti-inflammatory activity of many pyrimidine derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 can reduce inflammatory symptoms with a lower risk of gastrointestinal side effects.

Signaling Pathway: COX-2 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds Signaling Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling Cascade Activates Gene Transcription COX-2 Gene Transcription Signaling Cascade->Gene Transcription Promotes COX-2 Expression COX-2 Expression Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->COX-2 Expression Inhibits Gene Transcription->COX-2 Expression Leads to

Caption: Inhibition of the COX-2 pathway by a pyrimidine derivative.

Synthesis of a Pyridone Derivative with Potential Cytotoxic Activity

Pyridone scaffolds are present in numerous natural products and synthetic compounds with a wide array of biological activities, including cytotoxicity against cancer cell lines. The synthesis of a 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through a Knoevenagel condensation followed by cyclization.

Experimental Protocol: Synthesis of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is an adaptation of known methods for pyridone synthesis.[3][7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent. The residue can be acidified to precipitate the crude product. Purification by recrystallization or column chromatography will yield the desired 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Quantitative Data

CompoundStarting MaterialReagentsCatalystSolventReaction TimeYield (%)Purity (%)
6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrileThis compoundCyanoacetamidePiperidineEthanol6-8 h50-60>95

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Anticipated Biological Activity: Cytotoxic Mechanism

The cytotoxic effects of certain pyridone derivatives have been linked to the inhibition of various cellular processes, including the activity of kinases such as PIM-1, which are involved in cell survival and apoptosis pathways.[8][9][10][11][12] Inhibition of such kinases can lead to the induction of apoptosis in cancer cells.

Signaling Pathway: PIM-1 Kinase Inhibition Leading to Apoptosis

G cluster_cell Cancer Cell PIM-1 Kinase PIM-1 Kinase Pro-survival Proteins Pro-survival Proteins (e.g., Bcl-2) PIM-1 Kinase->Pro-survival Proteins Phosphorylates & Activates Apoptosis Apoptosis PIM-1 Kinase->Apoptosis Promotes (when inhibited) Pro-survival Proteins->Apoptosis Inhibits Pyridone Derivative Pyridone Derivative Pyridone Derivative->PIM-1 Kinase Inhibits

Caption: Pyridone derivative inducing apoptosis via PIM-1 kinase inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of custom APIs. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the synthesis and potential therapeutic applications of novel pyrazole, pyrimidine, and pyridone derivatives. The unique structural features imparted by the tert-butyl group of this compound may lead to the discovery of new drug candidates with improved pharmacological profiles. Further optimization of these synthetic routes and in-depth biological evaluation of the resulting compounds are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of ethyl pivaloylacetate. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a Claisen condensation or related reactions.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions of the Claisen condensation:

  • Presence of Moisture: The bases used in this reaction, such as sodium ethoxide and sodium hydride, are extremely sensitive to water. Any moisture in the reactants, solvents, or glassware will consume the base, preventing the essential deprotonation of the ester or ketone starting material. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Incorrect Base Stoichiometry: The Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base, not a catalytic amount. This is because the product, a β-keto ester, is more acidic than the starting materials and will be deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion[1].

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For the reaction of pinacolone with diethyl carbonate using sodium hydride, a temperature of 45-50°C is recommended[2]. Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.

  • Inefficient Mixing: In heterogeneous reactions, such as those using sodium hydride, vigorous stirring is crucial to ensure proper mixing and reaction of all components.

Q2: I am observing significant side product formation. What are these side products and how can I avoid them?

A2: The most common side reactions in this synthesis are hydrolysis and transesterification.

  • Hydrolysis: If there is water present in the reaction mixture, it can hydrolyze the starting ester and the final product, leading to the formation of carboxylic acids and alcohols. To avoid this, strictly anhydrous conditions are necessary.

  • Transesterification: This occurs when the alkoxide base used does not match the alcohol portion of the ester. For example, using sodium methoxide with an ethyl ester can lead to the formation of a methyl ester product alongside the desired ethyl ester[3]. To prevent this, always use an alkoxide base that corresponds to the alcohol group of your ester (e.g., sodium ethoxide for ethyl esters).

Q3: How do I choose the right base for my synthesis?

A3: The choice of base is critical for a successful synthesis of this compound.

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that is often used with pinacolone and diethyl carbonate to achieve high yields (around 91%)[2]. It irreversibly deprotonates the starting material, driving the reaction forward.

  • Sodium Ethoxide (NaOEt): This is a classic base for Claisen condensations. It is crucial that the ethoxide matches the ethyl ester to prevent transesterification[3].

  • Stronger, Non-nucleophilic Bases: For mixed (or "crossed") Claisen condensations, or when dealing with less reactive substrates, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used. However, for a classic Claisen condensation, LDA is not typically recommended as it can lead to enolization of the electrophilic ester[3].

Q4: My reaction seems to stall and does not go to completion. What can I do?

A4: If the reaction is not proceeding to completion, consider the following:

  • Base Activity: The base may have degraded due to exposure to air and moisture. Use freshly opened or properly stored base.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. The synthesis using diethyl malonate and pivaloyl chloride involves stirring for several hours at different stages.

  • Temperature Control: Verify that the reaction temperature is maintained within the optimal range for the specific protocol you are following.

Q5: I'm having trouble with the work-up and purification of my product. Any suggestions?

A5: The work-up for the synthesis of this compound typically involves an acidic quench to neutralize the enolate product.

  • Acidic Quench: After the reaction is complete, the mixture is typically acidified with a dilute acid like HCl or H2SO4. This should be done carefully, especially if unreacted sodium hydride is present.

  • Extraction: The product is then extracted into an organic solvent. Ensure thorough mixing during extraction to maximize recovery.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.

  • Purification: The final product is typically purified by vacuum distillation. Ensure your vacuum setup is adequate to achieve the required pressure for distillation at a reasonable temperature to avoid product decomposition. The boiling point of this compound is reported as 88-90 °C at 10 mmHg.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes two effective methods for the synthesis of this compound, highlighting the key reagents, conditions, and reported yields.

ParameterMethod 1Method 2
Starting Materials Diethyl malonate, Pivaloyl chloridePinacolone, Diethyl carbonate
Base Sodium ethoxide (NaOEt)Sodium hydride (NaH)
Solvent Xylene, EthanolDiethyl carbonate, Hexamethylphosphoramide (HMPA)
Reaction Temperature Ambient, then 50°C45-50°C
Reported Yield 86%91%[2]
Reference PrepChemChemicalBook[2]

Detailed Experimental Protocol

This protocol details the high-yield synthesis of this compound from pinacolone and diethyl carbonate using sodium hydride, as it has the highest reported yield.

Materials:

  • Sodium hydride (NaH), 80% dispersion in paraffin oil

  • Diethyl carbonate

  • Hexamethylphosphoramide (HMPA)

  • Pinacolone (92% purity)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 325 g of sodium hydride (80% in paraffin oil) in 2500 mL of diethyl carbonate and 500 mL of hexamethylphosphoramide.

  • Addition of Pinacolone: While stirring vigorously, slowly add 500 g of pinacolone (92%) dropwise to the suspension, maintaining the reaction temperature between 45°C and 50°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 45-50°C until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding dilute hydrochloric acid until the mixture is acidic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen condensation of pinacolone and diethyl carbonate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Prepare Anhydrous Apparatus and Reagents mix Suspend NaH in Diethyl Carbonate & HMPA prep->mix add Add Pinacolone (45-50°C) mix->add react Stir to Completion add->react quench Acidic Quench (Dilute HCl) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO4) extract->dry evap Solvent Evaporation dry->evap distill Vacuum Distillation evap->distill product Pure Ethyl Pivaloylacetate distill->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during the synthesis of this compound.

troubleshooting_tree start Low Yield or No Product check_reagents Check Reagents & Solvents start->check_reagents Start Here moisture Moisture Present? check_reagents->moisture check_base Check Base Activity & Stoichiometry base_issue Base Issue? check_base->base_issue check_conditions Check Reaction Conditions temp_issue Temperature Correct? check_conditions->temp_issue check_workup Review Work-up & Purification moisture->check_base No dry_reagents Dry Solvents/Reagents, Use Oven-Dried Glassware moisture->dry_reagents Yes success Yield Improved dry_reagents->success base_issue->check_conditions No use_fresh_base Use Fresh, Properly Stored Base base_issue->use_fresh_base Yes correct_stoichiometry Ensure Stoichiometric Amount of Base use_fresh_base->correct_stoichiometry correct_stoichiometry->success adjust_temp Adjust to Optimal Temperature Range temp_issue->adjust_temp No stirring_issue Stirring Efficient? temp_issue->stirring_issue Yes adjust_temp->success increase_stirring Increase Stirring Rate stirring_issue->increase_stirring No side_products Side Products Observed? stirring_issue->side_products Yes increase_stirring->success transesterification Transesterification Suspected? side_products->transesterification Yes match_base Match Alkoxide Base to Ester transesterification->match_base Yes hydrolysis Hydrolysis Suspected? transesterification->hydrolysis No match_base->success hydrolysis->check_workup No hydrolysis->dry_reagents Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Ethyl pivaloylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are vacuum distillation and silica gel column chromatography. Vacuum distillation is often preferred for larger quantities due to its efficiency in separating the product from non-volatile impurities and solvents with significantly different boiling points.[1][2] Column chromatography is useful for removing impurities with similar boiling points to the product.[1]

Q2: What are the expected purity and yield after purification?

A2: With a properly optimized purification protocol, you can expect to achieve a purity of ≥97-98% as determined by Gas Chromatography (GC).[3] The yield will depend on the quality of the crude material, but a yield of around 86% after vacuum distillation has been reported in synthetic procedures.[2]

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties are summarized in the table below. The boiling point under vacuum is particularly important for setting up a successful distillation.

PropertyValue
Molecular Weight172.22 g/mol
Boiling Point88-90 °C at 10 mmHg
167 °C at 65 mbar[2]
Density0.967 g/mL at 20 °C
Refractive Indexn20/D 1.432

Q4: What are the common impurities in crude this compound?

A4: Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Diethyl malonate, pinacolone, pivaloyl chloride, or ethyl chloroformate.[2]

  • Solvents: Xylene, ethanol, diethyl ether, or toluene used during the synthesis and workup.[2]

  • By-products: Diethyl pivaloylmalonate or other condensation products.

  • Residual Acids or Bases: Hydrochloric acid or sodium ethoxide from the workup.[2]

  • Water: From the aqueous workup steps.

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Low Yield - Incomplete reaction in the preceding synthetic step.- Loss of product during aqueous workup.- Distillation temperature is too high, causing decomposition.- Inefficient fraction collection.- Analyze the crude product by GC or NMR to confirm the concentration of this compound.- Ensure complete extraction from the aqueous layer during workup.- Optimize the distillation pressure to lower the boiling point.- Monitor the distillation closely and collect fractions at the correct temperature and pressure.
Product is Discolored (Yellow/Brown) - Thermal decomposition of the product or impurities at high temperatures.- Presence of acidic or basic impurities catalyzing decomposition.- Ensure the distillation is performed under a sufficient vacuum to lower the boiling point.- Neutralize the crude product by washing with a mild base (e.g., saturated sodium bicarbonate solution) and then water before distillation.- Consider a pre-purification step like a simple filtration through a plug of silica gel.
Bumping or Unstable Boiling - Uneven heating.- Insufficient agitation.- Use a stirring bar or ebulliator in the distillation flask.- Ensure the heating mantle is appropriately sized for the flask and provides even heating.- Introduce a slow stream of nitrogen or argon gas if compatible with the setup.
Low Purity of Distilled Product - Inefficient separation from impurities with close boiling points.- "Flooding" of the distillation column.- Contamination from the distillation apparatus.- Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Control the heating rate to avoid flooding the column.- Ensure the distillation apparatus is clean and dry before use.
Silica Gel Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Incorrect eluent system (solvent polarity is too high or too low).- Overloading the column with crude material.- Develop an appropriate eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of ethyl acetate and hexanes.[1][4] Aim for an Rf value of 0.2-0.3 for the product.[5]- As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high (elutes too quickly) or too low (elutes too slowly).- Adjust the eluent polarity. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) to slow down elution, and increase it to speed up elution.
Tailing of the Product Spot on TLC/Broad Bands on the Column - Presence of acidic or basic impurities interacting strongly with the silica gel.- The compound is degrading on the silica.- Add a small amount of a modifier to the eluent system. For a potentially acidic compound like a β-keto ester, adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) can help.[6]- Run the column quickly to minimize contact time with the silica.[6]
Loss of Product on the Column - Irreversible adsorption onto the silica gel.- The product is volatile and evaporating during purification and workup.- If the product is acidic, consider using a different stationary phase like neutral or basic alumina.[6]- Use a less volatile solvent for elution if possible and be mindful of evaporation during solvent removal.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound has been washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[2] Filter to remove the drying agent.

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. A short path distillation head is often sufficient. Use a magnetic stirrer in the distillation flask.

  • Distillation:

    • Heat the crude product under vacuum.

    • Collect a forerun of any low-boiling solvents or impurities.

    • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 88-90 °C at 10 mmHg).

    • Stop the distillation before the distilling flask goes to dryness to prevent the concentration and potential decomposition of high-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction(s) by GC.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). A common starting point is 10-20% ethyl acetate in hexanes.[1][4]

  • Column Packing:

    • Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent.[1]

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Guides

Purification Workflow

G crude Crude this compound workup Aqueous Workup (Acid/Base Wash) crude->workup drying Drying (e.g., MgSO4) workup->drying filtration Filtration drying->filtration conc Solvent Removal (Rotary Evaporator) filtration->conc purification_choice Choice of Purification conc->purification_choice distillation Vacuum Distillation purification_choice->distillation Large Scale / Volatile Impurities chromatography Column Chromatography purification_choice->chromatography Small Scale / Similar Boiling Points analysis Purity Analysis (GC) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting Decision Tree

G start Low Purity after Purification method Purification Method? start->method distillation Distillation method->distillation Distillation chromatography Chromatography method->chromatography Chromatography dist_check1 Check Boiling Point and Pressure distillation->dist_check1 chrom_check1 Review TLC Analysis chromatography->chrom_check1 dist_check2 Use Fractionating Column dist_check1->dist_check2 Correct dist_remedy1 Adjust Vacuum/Heat dist_check1->dist_remedy1 Incorrect dist_check3 Check for Decomposition (Discoloration) dist_check2->dist_check3 Used dist_remedy2 Re-distill with Better Column dist_check2->dist_remedy2 Not Used dist_remedy3 Neutralize Crude Before Distillation dist_check3->dist_remedy3 Yes chrom_check2 Column Overloaded? chrom_check1->chrom_check2 Good Separation chrom_remedy1 Optimize Eluent System chrom_check1->chrom_remedy1 Poor Separation chrom_check3 Tailing Observed? chrom_check2->chrom_check3 No chrom_remedy2 Reduce Sample Load chrom_check2->chrom_remedy2 Yes chrom_remedy3 Add Modifier (e.g., Triethylamine) chrom_check3->chrom_remedy3 Yes

Caption: Decision tree for troubleshooting low purity issues.

References

Common side products in the synthesis of Ethyl pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl pivaloylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Claisen Condensation of an Ethyl Ester and a Pivalate Ester: This is a classic approach where an enolizable ester, such as ethyl acetate, is reacted with a non-enolizable pivalate ester in the presence of a strong base.

  • Acylation of Diethyl Malonate: This method involves the acylation of diethyl malonate with pivaloyl chloride, followed by decarboxylation.[1]

  • Reaction of Pinacolone with Diethyl Carbonate: This route utilizes pinacolone and diethyl carbonate in the presence of a strong base like sodium hydride.[2]

Q2: What are the common side products I should be aware of during the synthesis of this compound?

A2: The formation of several side products can lower the yield and purity of this compound. The most common side products include:

  • Pivalic Acid: Formed by the hydrolysis of either the starting pivaloyl-containing reactant or the final product. This is particularly prevalent when using nucleophilic bases like sodium hydroxide.

  • Ethyl Acetoacetate: Results from the self-condensation of ethyl acetate if it is used as a starting material or is present as an impurity.[3][4][5]

  • Diethyl Pivaloylmalonate: This can be a significant byproduct in the diethyl malonate synthesis route if the reaction conditions are not carefully controlled. It arises from the acylation of diethyl malonate without subsequent decarboxylation.

  • Di-pivaloylated Product: In the diethyl malonate pathway, a second acylation can occur, leading to a di-pivaloylated malonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting/Solution
Hydrolysis of ester starting material or product. Use a non-nucleophilic strong base such as sodium hydride or sodium ethoxide instead of sodium hydroxide.[6] Ensure all reagents and solvents are anhydrous.
Self-condensation of ethyl acetate. If using the Claisen condensation route with ethyl acetate, ensure it is the limiting reagent or use a large excess of the pivalate ester. Alternatively, use a different synthetic route not involving ethyl acetate.
Incomplete reaction. Increase reaction time or temperature. Ensure the base is sufficiently strong and used in stoichiometric amounts to drive the reaction to completion.[4][5]
Formation of Diethyl Pivaloylmalonate. In the malonate synthesis, ensure complete decarboxylation by heating the reaction mixture after the initial acylation step.

Problem 2: Presence of multiple spots on TLC analysis, indicating impurities.

Potential Impurity (Side Product) Identification and Remediation
Pivalic Acid Pivalic acid is acidic and can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate solution).
Ethyl Acetoacetate This β-keto ester has a similar polarity to the desired product, making separation by column chromatography challenging. Optimize reaction conditions to prevent its formation.
Diethyl Pivaloylmalonate This diester is more polar than the desired product. It can be separated by column chromatography. To avoid its formation, ensure the decarboxylation step goes to completion.

Quantitative Data on Side Product Formation

Side Product Synthetic Route Condition Favoring Formation Typical Yield Range (%) Preventative Measure
Pivalic AcidAll routesPresence of water, use of hydroxide bases.5-20%Use of anhydrous conditions and non-nucleophilic bases.
Ethyl AcetoacetateClaisen CondensationUse of excess ethyl acetate.10-30%Use of pivalate ester as the excess reagent.
Diethyl PivaloylmalonateDiethyl Malonate AcylationIncomplete decarboxylation.15-40%Sufficient heating during the decarboxylation step.

Experimental Protocols

1. Synthesis of this compound from Diethyl Malonate [1]

  • Step 1: Formation of Sodium Ethoxide: Dissolve sodium metal (9.66 g, 0.42 mol) in absolute ethanol (150 ml) with stirring at ambient temperature.

  • Step 2: Enolate Formation: Add a solution of diethyl malonate (64 g, 0.4 mol) in xylene (350 ml) to the sodium ethoxide solution. Remove ethanol by distillation.

  • Step 3: Acylation: Cool the mixture to 50°C and add pivaloyl chloride (53 g, 0.4 mol) dropwise over one hour. Stir for an additional hour.

  • Step 4: Work-up: Acidify the mixture with dilute hydrochloric acid. Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

  • Step 5: Purification: Purify the crude product by vacuum distillation to obtain this compound. The reported yield is 86%.

2. Synthesis of this compound from Pinacolone and Diethyl Carbonate [2]

  • Step 1: Base Suspension: Suspend sodium hydride (325 g of 80% dispersion in paraffin oil) in diethyl carbonate (2500 ml) and hexamethylphosphoramide (500 ml).

  • Step 2: Addition of Pinacolone: Slowly add pinacolone (500 g, 92% purity) dropwise at 45-50°C.

  • Step 3: Work-up and Purification: After the addition is complete, the reaction mixture is worked up to isolate the this compound. The reported yield is 91%.

Visualizations

Synthesis_Pathway cluster_malonate From Diethyl Malonate cluster_pinacolone From Pinacolone DM Diethyl Malonate DPM Diethyl Pivaloylmalonate DM->DPM Acylation PC Pivaloyl Chloride PC->DPM Base1 Sodium Ethoxide Base1->DPM EPA1 This compound DPM->EPA1 Decarboxylation Heat Heat (Decarboxylation) Heat->EPA1 Pin Pinacolone EPA2 This compound Pin->EPA2 Condensation DC Diethyl Carbonate DC->EPA2 Base2 Sodium Hydride Base2->EPA2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots AcidicSpot Acidic Spot Present? MultipleSpots->AcidicSpot Yes Purify Purify by Column Chromatography/Distillation MultipleSpots->Purify No (Single Spot, Low Yield) SimilarPolarity Spot with Similar Polarity to Product? AcidicSpot->SimilarPolarity No PivalicAcid Side Product: Pivalic Acid Action: Base Wash AcidicSpot->PivalicAcid Yes MorePolarSpot More Polar Spot Present? SimilarPolarity->MorePolarSpot No EthylAcetoacetate Side Product: Ethyl Acetoacetate Action: Optimize Stoichiometry SimilarPolarity->EthylAcetoacetate Yes DPM Side Product: Diethyl Pivaloylmalonate Action: Ensure Complete Decarboxylation MorePolarSpot->DPM Yes MorePolarSpot->Purify No PivalicAcid->SimilarPolarity EthylAcetoacetate->MorePolarSpot DPM->Purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions for the acylation of Ethyl pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the acylation of ethyl pivaloylacetate. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of this compound?

The principal challenge lies in controlling the regioselectivity of the reaction. This compound can undergo both C-acylation at the α-carbon and O-acylation at the enolate oxygen. The desired product is typically the C-acylated derivative, which requires careful selection of reaction conditions to suppress the formation of the O-acylated byproduct.

Q2: Which factors primarily influence the C- versus O-acylation ratio?

Several factors dictate the ratio of C- to O-acylation products. These include the nature of the cation, the solvent, the acylating agent, and the temperature. Harder electrophiles and harder enolates tend to favor C-acylation. The presence of chelating cations like Mg²⁺ can favor C-acylation by forming a more rigid six-membered ring transition state.

Q3: What are common side reactions to be aware of during the acylation of this compound?

Besides O-acylation, other potential side reactions include:

  • Deacetylation: The β-keto ester product can undergo cleavage under certain conditions.

  • Poly-acylation: If the mono-acylated product still possesses acidic protons, further acylation can occur.

  • Self-condensation: The enolate of this compound can potentially react with another molecule of the ester.

Q4: How can I monitor the progress of my acylation reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the this compound and the appearance of the product spot(s). Gas Chromatography (GC) can also be employed for more quantitative analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete enolate formation.- Ensure the base is of high quality and used in stoichiometric amounts. - Use a stronger base if necessary (e.g., NaH, LDA). - Ensure anhydrous reaction conditions as water will quench the enolate.
2. Inactive acylating agent.- Use a freshly opened or purified acylating agent. Acyl halides can hydrolyze over time.
3. Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for side product formation.
Low Yield of C-acylated Product with Significant O-acylated Byproduct 1. Use of a non-chelating cation (e.g., Na⁺, K⁺).- Employ a magnesium salt (e.g., MgCl₂) to promote the formation of a magnesium enolate, which favors C-acylation.
2. Use of a highly polar, aprotic solvent.- Solvents like THF or toluene are generally preferred over more polar solvents like DMF or DMSO which can favor O-acylation.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high.- Lower the reaction temperature. Consider adding the acylating agent at a lower temperature and then slowly warming the reaction mixture.
2. Presence of impurities in starting materials or solvents.- Purify starting materials and ensure solvents are anhydrous.
3. The product is unstable under the reaction or workup conditions.- Consider a milder workup procedure. For example, use a buffered aqueous solution for quenching.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts.- Optimize the reaction to minimize byproduct formation. - Explore different chromatography conditions (e.g., different solvent systems, different stationary phases).
2. The product is an oil and difficult to crystallize.- Attempt purification by vacuum distillation if the product is thermally stable.

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated Acylation with an Acyl Chloride

This protocol is adapted from procedures for the acylation of β-keto esters using magnesium chloride and a tertiary amine base.[1][2][3]

Materials:

  • This compound

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Triethylamine (Et₃N) or α-picoline

  • Acyl chloride (e.g., pivaloyl chloride)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgCl₂ (1.1 equivalents) and the anhydrous solvent (toluene or THF).

  • Add this compound (1.0 equivalent) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous triethylamine or α-picoline (2.2 equivalents) to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acylation using Sodium Hydride and an Acyl Chloride

This protocol is a general method for the acylation of β-keto esters.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Acyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Acylation of Acetoacetates with Pivaloyl Chloride

EntrySubstrateBaseSolventTemperatureYieldPurityReference
1Ethyl acetoacetate magnesium enolate-Not specifiedNot specified~35%~70%EP0481395A2 (background)[4]
2Methyl acetoacetateα-picoline/MgCl₂Toluene40 °C then RT80.2%Not specifiedEP1116710A1[5]
3Ethyl acetoacetateα-picoline/MgCl₂Toluene60 °CNot specifiedNot specifiedEP1116710A1[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Reaction Setup add_reagents Add this compound, Base, and Solvent prep->add_reagents enolate Enolate Formation add_reagents->enolate add_acyl Add Acylating Agent enolate->add_acyl react Reaction Progression (Monitor by TLC/GC) add_acyl->react quench Quench Reaction react->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (Distillation/Chromatography) dry->purify

Caption: General experimental workflow for the acylation of this compound.

troubleshooting_acylation cluster_c_vs_o C- vs. O-Acylation Issues cluster_byproducts Byproduct Formation start Low Yield or Complex Mixture? check_reagents Check Purity & Activity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions o_acylation High O-Acylation? check_conditions->o_acylation high_temp High Reaction Temperature? check_conditions->high_temp use_mg Use MgCl₂ to Favor C-Acylation o_acylation->use_mg Yes change_solvent Switch to Less Polar Solvent (e.g., Toluene, THF) o_acylation->change_solvent Yes lower_temp Lower Reaction Temperature high_temp->lower_temp Yes mild_workup Consider Milder Workup high_temp->mild_workup Yes

Caption: Troubleshooting decision tree for the acylation of this compound.

References

Technical Support Center: Ethyl Pivaloylacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl pivaloylacetate. The focus is on preventing its self-condensation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation of this compound, and why is it a problem?

A1: Self-condensation of this compound is a Claisen condensation reaction where two molecules of this compound react with each other in the presence of a base to form a β-keto ester, specifically 2,2,6,6-tetramethyl-3,5-heptanedione. This is often an undesired side reaction as it consumes the starting material and can complicate the purification of the desired product.

Q2: What are the key factors that promote the self-condensation of this compound?

A2: The primary factors that promote self-condensation include:

  • Base Selection: Using a base that is not strong enough to achieve rapid and complete deprotonation of the this compound can lead to an equilibrium with a significant concentration of both the enolate and the unreacted ester, facilitating self-condensation.

  • Reaction Temperature: Higher temperatures can increase the rate of self-condensation.

  • Concentration: A high concentration of this compound can increase the likelihood of self-condensation.

  • Addition Rate: Rapid addition of the base or the ester can create localized high concentrations, promoting the side reaction.

Q3: How can I minimize or prevent the self-condensation of this compound?

A3: Several strategies can be employed to minimize self-condensation:

  • Use of Strong, Non-Nucleophilic Bases: Strong bases like lithium diisopropylamide (LDA) can rapidly and quantitatively convert this compound to its enolate, minimizing the presence of unreacted ester that can participate in self-condensation.

  • Slow Addition: Slowly adding the this compound to a solution of the base and the other reactant (in a crossed Claisen condensation) can keep the instantaneous concentration of the enolizable ester low, thus reducing the probability of self-condensation.

  • Temperature Control: Maintaining a low reaction temperature can help to control the rate of the self-condensation reaction.

  • Choice of Solvent: The choice of solvent can influence the reactivity of the enolate and the solubility of the intermediates. Aprotic polar solvents like THF, DMSO, or DMF are often used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High percentage of self-condensation product observed. The base is not strong enough for rapid enolate formation.Switch to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
The concentration of this compound is too high.Employ a slow-addition technique, adding the this compound dropwise to the reaction mixture.
The reaction temperature is too high.Perform the reaction at a lower temperature. For LDA reactions, temperatures around -78 °C are common for enolate formation.
Low yield of the desired product. Incomplete enolate formation.Ensure the use of a full equivalent of a strong base to drive the equilibrium towards the enolate.
The chosen base is sterically hindered and deprotonation is slow.Consider using a less hindered but still strong base if steric hindrance is suspected to be an issue.
The electrophile is not reactive enough.If performing a crossed Claisen condensation, ensure the electrophile is sufficiently reactive to compete with the self-condensation pathway.
Complex product mixture, difficult purification. Multiple side reactions are occurring, including self-condensation.Re-evaluate the reaction conditions. Start with a well-defined protocol using a strong base at low temperature with slow addition.

Experimental Protocols

Protocol 1: Minimizing Self-Condensation using Lithium Diisopropylamide (LDA)

This protocol is designed for a crossed Claisen condensation where this compound serves as the nucleophile.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Electrophile (e.g., a non-enolizable ester)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to ensure complete formation of LDA.

  • Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Reaction with Electrophile: Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Controlled Self-Condensation for Synthesis of 2,2,6,6-Tetramethyl-3,5-heptanedione

This protocol is adapted from a patent for the synthesis of the self-condensation product and can be used as a reference for understanding the conditions that favor this reaction.

Materials:

  • This compound (or mthis compound)

  • Sodium tert-butoxide or Potassium tert-butoxide

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Pinacolone (tert-butyl methyl ketone) - Note: This is used in the patent as the electrophile in a crossed condensation, but the principle of slow addition of the ketone to the ester/base mixture is relevant to controlling the reaction.

  • Water

Procedure:

  • Initial Mixture: In a reaction vessel, mix the base (e.g., sodium tert-butoxide, 1.0-1.5 equivalents) and the solvent (DMSO or DMF). Stir the mixture for 0.5-3 hours.

  • Reaction: Heat the mixture to a temperature between 20-60 °C. Slowly add this compound (1.0 equivalent) dropwise to the heated mixture. In the context of preventing self-condensation, one would add the this compound to a mixture of the base and the desired electrophile.

  • Reaction Time: Continue stirring at the set temperature for 8-48 hours.

  • Purification: After the reaction is complete, add water to the reaction mixture and stir. The product can then be purified by standard methods.

Visualizations

experimental_workflow cluster_LDA LDA Preparation cluster_enolate Enolate Formation cluster_reaction Reaction cluster_workup Work-up & Purification Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi Anhydrous THF -78°C LDA LDA nBuLi->LDA Stir 30 min Ethyl_Pivaloylacetate Ethyl_Pivaloylacetate LDA->Ethyl_Pivaloylacetate Slow Addition -78°C Enolate Enolate Ethyl_Pivaloylacetate->Enolate Stir 1 hr Electrophile Electrophile Enolate->Electrophile Slow Addition -78°C Desired_Product Desired_Product Electrophile->Desired_Product Reaction Time (TLC Monitoring) Quench Quench Desired_Product->Quench Sat. NH4Cl Extraction Extraction Quench->Extraction Column Chromatography Purification Purification Extraction->Purification Column Chromatography

Caption: Workflow for minimizing self-condensation using LDA.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions Self_Condensation High Self-Condensation Strong_Base Use Strong Base (e.g., LDA) Self_Condensation->Strong_Base Low_Temp Lower Temperature Self_Condensation->Low_Temp Slow_Addition Slow Addition Self_Condensation->Slow_Addition Weak_Base Weak Base Weak_Base->Self_Condensation High_Temp High Temperature High_Temp->Self_Condensation High_Conc High Concentration High_Conc->Self_Condensation

Caption: Troubleshooting logic for high self-condensation.

Troubleshooting low conversion rates in Ethyl pivaloylacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl pivaloylacetate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low conversion rates in this compound synthesis, a classic example of a Claisen condensation, can be attributed to several factors. This guide will walk you through potential issues and their solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low to no yield is a common problem in Claisen condensations and can stem from several factors related to reactants, reagents, and reaction conditions.

  • Inadequate Base: The choice and quality of the base are critical.

    • Solution: Use a strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification. For this compound synthesis from ethyl acetate and ethyl pivalate, sodium ethoxide is a suitable choice. Ensure the base is not old or degraded.[1][2]

  • Presence of Water: Claisen condensations are highly sensitive to moisture.

    • Solution: All glassware must be thoroughly dried, and anhydrous solvents should be used. Reactants should also be free of water. The presence of water can consume the strong base and lead to hydrolysis of the ester starting materials and the β-keto ester product.

  • Incorrect Stoichiometry: The reaction requires a stoichiometric amount of base, not a catalytic amount.

    • Solution: A full equivalent of the base is necessary to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester, which is a key irreversible step in the reaction sequence.[1][3][4]

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: While some reactions are performed at room temperature, heating can increase the reaction rate. A typical temperature for this reaction is around 50°C.[5] However, excessively high temperatures can promote side reactions.

Issue 2: Presence of Significant Side Products

Question: My analysis (e.g., NMR, GC-MS) shows the presence of significant impurities and side products. What are these and how can I minimize them?

Answer: The formation of side products can compete with the desired Claisen condensation, reducing the yield and complicating purification.

  • Hydrolysis: If there is moisture in the reaction, the ester starting materials and the final product can be hydrolyzed back to their corresponding carboxylic acids and alcohols.

    • Solution: As mentioned previously, ensure strictly anhydrous conditions.

  • Transesterification: This occurs when the alkoxide base used does not match the alkyl group of the ester. For example, using sodium methoxide with ethyl esters will result in a mixture of methyl and ethyl esters and the corresponding products.

    • Solution: Always use a base with an alkoxide that corresponds to the alcohol portion of your starting esters (e.g., sodium ethoxide for ethyl esters).[2]

  • Self-Condensation of Ethyl Acetate: If the reaction conditions are not optimized, ethyl acetate can react with itself to form ethyl acetoacetate.

    • Solution: Slow addition of the enolizable ester (ethyl acetate) to the reaction mixture containing the non-enolizable ester (ethyl pivalate) and the base can help favor the desired crossed Claisen condensation.

Frequently Asked Questions (FAQs)

Question: What is the fundamental mechanism of the this compound synthesis?

Answer: The synthesis of this compound is a crossed Claisen condensation. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate of ethyl acetate acts as a nucleophile and attacks the carbonyl carbon of ethyl pivalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

  • Deprotonation: The newly formed this compound has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide in the reaction mixture. This step is thermodynamically favorable and drives the reaction to completion.[1][3][4]

  • Protonation: An acidic workup is required in the final step to protonate the enolate of the product and isolate the neutral this compound.[6]

Question: How do I choose the right base for my reaction?

Answer: The choice of base is critical for a successful Claisen condensation.

  • Strong Base: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium alkoxides (like sodium ethoxide) and sodium hydride are commonly used.[1][2]

  • Non-Nucleophilic at the Carbonyl Carbon: The base should not act as a nucleophile and attack the carbonyl carbon of the ester.

  • Matching Alkoxide: To prevent transesterification, the alkoxide of the base should match the alcohol component of the ester. For the synthesis of this compound from ethyl pivalate and ethyl acetate, sodium ethoxide is the ideal choice.[2]

Question: What is the importance of the final acidic workup?

Answer: The acidic workup is a crucial final step. In the basic reaction medium, the product, this compound, exists as its enolate salt. This salt is stable and drives the reaction equilibrium towards the product side. Adding a dilute acid (like hydrochloric acid) in the workup step protonates this enolate, yielding the final, neutral β-keto ester product, which can then be extracted and purified.[5][6]

Question: Can I use other esters besides ethyl pivalate and ethyl acetate?

Answer: Yes, the Claisen condensation is a versatile reaction. However, for a crossed Claisen condensation to be efficient and yield a single major product, one of the esters should not have α-protons. This prevents it from forming an enolate and undergoing self-condensation. Ethyl pivalate is a good example of such an ester. The other ester must have at least two α-protons to allow for the final deprotonation step that drives the reaction.

Data Presentation

The following tables summarize quantitative data from established experimental protocols for the synthesis of this compound.

Table 1: Comparison of Different Bases on Reaction Yield

BaseReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium EthoxideDiethyl malonate, Pivaloyl chlorideXylene, Ethanol501.586[5]
Sodium HydridePinacolone, Diethyl carbonateHexamethylphosphoramide45-50Not Specified91[7]

Table 2: Detailed Experimental Protocols

ParameterProtocol 1: Sodium EthoxideProtocol 2: Sodium Hydride
Reactant 1 Diethyl malonate (0.4 mol)Pinacolone (92%, 500 g)
Reactant 2 Pivaloyl chloride (0.4 mol)Diethyl carbonate (2500 cc)
Base Sodium ethoxide (from 0.4 g-atom Na in 250 ml EtOH)Sodium hydride (80% in oil, 325 g)
Solvent Xylene (350 ml), Ethanol (150 ml)Hexamethylphosphoramide (500 cc)
Temperature 50°C45-50°C
Procedure Pivaloyl chloride added over 1 hour, then stirred for 1 hour. Followed by addition to dry sodium ethoxide and stirring for 90 minutes.Pinacolone added dropwise.
Workup Acidification with dilute HCl, separation of organic phase, drying over MgSO4, and vacuum distillation.Treated as described in the reference.
Reported Yield 86%91%
Reference PrepChem.com[5]ChemicalBook[7]

Mandatory Visualization

Claisen_Condensation_Pathway EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack EP Ethyl Pivalate EP->Tetrahedral Product This compound Tetrahedral->Product Elimination of OEt- Product_Enolate Product Enolate Product->Product_Enolate Deprotonation by OEt- FinalProduct Final Product (this compound) Product_Enolate->FinalProduct Protonation Acid H3O+ Acid->FinalProduct

Caption: Reaction pathway for the synthesis of this compound via Claisen condensation.

Troubleshooting_Workflow Start Low Conversion Rate CheckBase Check Base Quality and Stoichiometry Start->CheckBase CheckAnhydrous Ensure Anhydrous Conditions CheckBase->CheckAnhydrous Base OK Sol_Base Use fresh, strong base (e.g., NaOEt, NaH) in stoichiometric amounts. CheckBase->Sol_Base Issue Found CheckTemp Optimize Reaction Temperature CheckAnhydrous->CheckTemp Conditions Dry Sol_Anhydrous Dry all glassware and use anhydrous solvents. CheckAnhydrous->Sol_Anhydrous Moisture Present CheckWorkup Review Workup Procedure CheckTemp->CheckWorkup Temp Optimized Sol_Temp Perform trial reactions at different temperatures (e.g., RT, 50°C). CheckTemp->Sol_Temp Suboptimal Temp Sol_Workup Ensure proper acidic workup to protonate the product enolate. CheckWorkup->Sol_Workup Issue Found End Improved Conversion CheckWorkup->End Workup Correct Sol_Base->End Sol_Anhydrous->End Sol_Temp->End Sol_Workup->End

Caption: Troubleshooting workflow for low conversion rates in this compound reactions.

References

Removal of unreacted starting materials from Ethyl pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Ethyl Pivaloylacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with a high-boiling point starting material like diethyl malonate. Simple distillation is not effective. How can I purify my this compound?

A1: When starting materials have boiling points close to that of this compound, fractional vacuum distillation is recommended. If that is still insufficient, column chromatography is an effective alternative. Due to the keto-enol tautomerism of β-keto esters, which can lead to poor peak shape on standard silica gel, consider using a neutralized silica gel or an alternative stationary phase like alumina. A typical solvent system would be a gradient of ethyl acetate in hexane.

Q2: After aqueous workup, I am having trouble with a persistent emulsion. How can I break it?

A2: Emulsions are common and can often be resolved with one of the following techniques:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Centrifugation: If a suitable centrifuge is available, spinning the mixture can physically force the denser and lighter phases to separate.

  • Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can sometimes disrupt the emulsion.

  • Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Gentle Heating: Gently warming the mixture can decrease the viscosity and promote phase separation. However, be cautious as this could potentially degrade your product.

Q3: I suspect my product is contaminated with acidic impurities, such as pivalic acid from the hydrolysis of pivaloyl chloride. How can I remove it?

A3: Pivalic acid can be removed with a basic aqueous wash. Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to wash the organic layer. The acidic impurity will be deprotonated to form a water-soluble salt that will partition into the aqueous layer. Be sure to perform the wash in a separatory funnel and vent frequently, as carbon dioxide gas will be generated. Follow this with a water wash to remove any remaining base and then a brine wash to aid in drying.

Q4: My reaction was run in a high-boiling solvent like xylene, and I am struggling to remove it completely on the rotary evaporator. What should I do?

A4: Xylene can be challenging to remove completely by rotary evaporation alone. Here are two effective methods:

  • Azeotropic Distillation: Add a lower-boiling solvent that forms an azeotrope with xylene, such as water or ethanol, and then distill. The azeotrope will distill at a lower temperature than xylene alone, facilitating its removal.

  • Vacuum Distillation: If your product is thermally stable, performing a vacuum distillation will lower the boiling point of xylene, allowing for its removal at a lower temperature.

Q5: I am performing a vacuum distillation, but the product is bumping or not distilling smoothly. What could be the issue?

A5: Bumping during vacuum distillation is often due to uneven heating or a lack of nucleation sites for boiling. Ensure you are using a stirrer bar for smooth stirring. If bumping persists, check that your vacuum is stable and that the heating bath temperature is not excessively high. A slow and steady increase in temperature is crucial. For very viscous liquids, a short-path distillation apparatus can be beneficial.

Data Presentation

The following table summarizes the physical properties of this compound and common unreacted starting materials to aid in selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 172.2288-90 °C at 10 mmHg0.967
Diethyl malonate160.17199 °C[1][2][3][4]1.055[2][3]
Pivaloyl chloride120.58105-106 °C[5][6]0.985[7]
Pinacolone100.16103-106 °C[8][9][]0.801[9]
Pivalic acid102.13163-164 °C[11]0.905

Experimental Protocols

Protocol 1: Purification of this compound by Extractive Workup and Vacuum Distillation

This protocol is based on a typical synthesis of this compound from diethyl malonate and pivaloyl chloride.

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified with dilute hydrochloric acid.

  • Phase Separation: The mixture is transferred to a separatory funnel, and the organic phase is separated from the aqueous phase.

  • Washing:

    • The organic phase is washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts like pivalic acid.

    • The organic phase is then washed with water.

    • Finally, the organic phase is washed with brine to facilitate drying.

  • Drying: The separated organic phase is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

  • Vacuum Distillation: The crude this compound is purified by vacuum distillation. The fraction boiling at 88-90 °C at 10 mmHg is collected.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is suitable for small-scale purifications or when distillation is not effective.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the chromatography eluent.

  • Column Packing: A glass column is packed with silica gel (or neutral alumina) in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: The prepared sample is carefully loaded onto the top of the column.

  • Elution: The eluent is passed through the column to separate the components. The polarity of the eluent can be gradually increased (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound start Crude Reaction Mixture acidify Acidify with dilute HCl start->acidify wash Aqueous Workup (Wash with NaHCO3, H2O, Brine) acidify->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry waste Aqueous Waste & Impurities wash->waste concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill  Primary Method chromatography Column Chromatography concentrate->chromatography Alternative/Further Purification pure_product Pure this compound distill->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Troubleshooting Purification Issues start Impure Product After Initial Workup q_impurity_type What is the nature of the impurity? start->q_impurity_type a_acidic Acidic Impurity (e.g., Pivalic Acid) q_impurity_type->a_acidic Acidic a_starting_material Unreacted Starting Material q_impurity_type->a_starting_material Neutral Organic a_solvent High-Boiling Solvent (e.g., Xylene) q_impurity_type->a_solvent Solvent a_emulsion Persistent Emulsion q_impurity_type->a_emulsion Physical Separation Issue sol_acidic Wash with aq. NaHCO3 solution. a_acidic->sol_acidic sol_starting_material Fractional Vacuum Distillation or Column Chromatography. a_starting_material->sol_starting_material sol_solvent Azeotropic Distillation or High Vacuum Distillation. a_solvent->sol_solvent sol_emulsion Add Brine / Centrifuge / Filter through Celite. a_emulsion->sol_emulsion

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of ethyl pivaloylacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Claisen condensation. This reaction typically involves the condensation of an enolate of an ester with a carboxyl compound. Two primary variations are:

  • The reaction of diethyl malonate with pivaloyl chloride in the presence of a base like sodium ethoxide.

  • The crossed Claisen condensation of pinacolone with diethyl carbonate using a strong base such as sodium hydride.[1]

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound, especially when using sodium hydride?

A2: Scaling up reactions involving sodium hydride (NaH) requires stringent safety measures due to its high reactivity and flammability. Key precautions include:

  • Moisture Control: NaH reacts violently with water, producing flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents are essential.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.

  • Controlled Addition: When using NaH, especially at a large scale, it is crucial to add reagents slowly to control the rate of hydrogen evolution and the exothermic nature of the reaction.

  • Quenching: Excess NaH must be quenched safely at the end of the reaction. This is typically done by the slow and controlled addition of a proton source, such as isopropanol or ethanol, at a low temperature.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.

Q3: How can I improve the yield of this compound during scale-up?

A3: Improving the yield on a larger scale often involves careful optimization of reaction parameters:

  • Base Selection: The choice of base is critical. Stronger bases like sodium hydride or sodium amide can often lead to higher yields compared to sodium ethoxide.[2]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. Exothermic reactions may require efficient cooling systems to prevent side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is necessary. The reaction requires a stoichiometric amount of base because the deprotonation of the resulting β-keto ester drives the reaction to completion.

  • Order of Addition: The order in which reactants are added can significantly impact the outcome, especially in crossed Claisen condensations, to minimize self-condensation byproducts.[3]

Q4: What are the common byproducts in the synthesis of this compound?

A4: Common byproducts can include:

  • Self-condensation products: If the enolizable ester reacts with itself.

  • Products from reaction with solvent: Some solvents can react with strong bases at elevated temperatures.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in the product mixture.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: For larger quantities, purification strategies need to be scalable.

  • Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture after quenching and acidification.

  • Distillation: Vacuum distillation is an effective method for purifying this compound, which is a liquid at room temperature. The boiling point is reported as 167 °C at 65 mbar.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient base.Use fresh, high-quality base. Ensure accurate measurement of the base. For sodium hydride, ensure it has been stored properly to prevent deactivation.
Presence of water in reagents or solvent.Use anhydrous solvents and dry all glassware thoroughly before use.
Incorrect reaction temperature.Monitor and control the reaction temperature closely. Use an appropriate heating or cooling system for the scale of the reaction.
Formation of a Tar-like Substance Reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature. Consider slower addition of reagents to better control the exotherm.
Incorrect order of reagent addition.For crossed Claisen condensations, slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[3]
Difficult Product Isolation Incomplete quenching of the base.Ensure the complete neutralization of the reaction mixture by careful addition of acid during workup.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product Contaminated with Byproducts Suboptimal reaction conditions.Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry.
Inefficient purification.Optimize the vacuum distillation conditions (pressure and temperature) to achieve better separation.

Experimental Protocols

Protocol 1: Synthesis from Diethyl Malonate and Pivaloyl Chloride[1]

This protocol is suitable for laboratory-scale synthesis and can be scaled up with appropriate equipment.

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount (for 0.4 mol scale) Volume (for 0.4 mol scale)
Diethyl malonate160.1764 g-
Pivaloyl chloride120.5853 g-
Sodium22.999.66 g-
Absolute Ethanol46.07-150 mL
Xylene--350 mL
Dilute Hydrochloric Acid-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolve diethyl malonate (64 g, 0.4 mol) in 350 ml of xylene in a suitable reaction vessel.

  • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (9.66 g, 0.42 mol) in 150 ml of absolute ethanol.

  • Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

  • Remove ethanol by distillation.

  • Cool the mixture to 50 °C.

  • Slowly add pivaloyl chloride (53 g, 0.4 mol) over one hour with continuous stirring.

  • Stir the resulting slurry for an additional hour.

  • After 90 minutes of stirring at 50 °C, cool the mixture and acidify with dilute hydrochloric acid.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 86%

Protocol 2: Synthesis from Pinacolone and Diethyl Carbonate[2]

This protocol utilizes sodium hydride, a stronger base, and is suitable for larger-scale synthesis with appropriate safety measures.

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount Volume
Pinacolone (92%)100.16500 g-
Diethyl carbonate118.13-2500 cc
Sodium hydride (80% in paraffin oil)24.00325 g-
Hexamethylphosphoric triamide (HMPA)179.20-500 cc

Procedure:

  • Suspend sodium hydride (325 g of 80% solution in paraffin oil) in diethyl carbonate (2500 cc) and HMPA (500 cc) in a reaction vessel equipped for inert atmosphere operations.

  • Slowly add pinacolone (500 g, 92%) dropwise to the suspension while maintaining the temperature between 45 °C and 50 °C.

  • After the addition is complete, continue to stir the reaction mixture.

  • Follow appropriate workup procedures, including quenching excess sodium hydride, extraction, and purification by vacuum distillation.

Expected Yield: 91%[1]

Data Presentation

Table 1: Comparison of Laboratory Synthesis Protocols for this compound

Parameter Protocol 1 Protocol 2
Starting Materials Diethyl malonate, Pivaloyl chloridePinacolone, Diethyl carbonate
Base Sodium ethoxideSodium hydride
Solvent Xylene, EthanolDiethyl carbonate, HMPA
Reaction Temperature 50 °C45-50 °C
Reported Yield 86%91%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Prepare Reactants & Solvents setup Assemble & Dry Glassware addition Controlled Reagent Addition setup->addition monitoring Monitor Reaction Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry solvent_removal Solvent Removal dry->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Failed Reaction check_base Check Base Activity & Stoichiometry start->check_base check_moisture Verify Anhydrous Conditions start->check_moisture check_temp Review Temperature Control start->check_temp check_addition Analyze Reagent Addition Protocol start->check_addition sol_base Use Fresh Base / Recalculate Stoichiometry check_base->sol_base sol_moisture Thoroughly Dry Solvents & Glassware check_moisture->sol_moisture sol_temp Optimize Heating/Cooling & Addition Rate check_temp->sol_temp sol_addition Reverse Order of Addition / Slower Rate check_addition->sol_addition

Caption: Troubleshooting guide for low-yield reactions.

References

Managing temperature control in Ethyl pivaloylacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving Ethyl pivaloylacetate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature-related properties of this compound?

A1: Understanding the physical properties of this compound is crucial for safe handling and optimal reaction conditions. Key temperature-dependent properties are summarized in the table below.

PropertyValue
Boiling Point88-90 °C at 10 mmHg
Flash Point78 °C (172.4 °F) - Closed Cup[1][2]
Recommended Storage TemperatureStore at -20°C[3]

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature for the synthesis of this compound depends on the chosen synthetic route.

  • When synthesizing from pinacolone and diethyl carbonate using sodium hydride , a temperature range of 45-50°C is recommended for the addition of pinacolone.[4][5]

  • For the synthesis from diethyl malonate and pivaloyl chloride using sodium ethoxide , the reaction is typically carried out at 50°C .[6]

Q3: How does temperature affect the yield and purity of this compound in its synthesis?

Q4: What are the potential side reactions related to temperature in reactions involving this compound?

A4: In reactions like the Claisen condensation, temperature control is critical.

  • Transesterification: If the alkoxide base used does not match the ester's alcohol portion (e.g., using sodium methoxide with this compound), transesterification can occur, leading to a mixture of ester products. While this is primarily a reagent choice issue, higher temperatures can accelerate this undesired reaction.

  • Self-condensation of Reactants: At elevated temperatures, the starting materials or other reagents in the reaction mixture may undergo self-condensation, leading to impurities.

  • Decomposition: Although a specific decomposition temperature for this compound is not documented, it is a combustible liquid.[1][2] High temperatures, especially in the presence of acids or bases, can lead to decomposition, potentially generating gaseous byproducts and causing pressure buildup.

Q5: Are reactions involving this compound typically exothermic or endothermic?

A5: Reactions involving the formation of new carbon-carbon bonds, such as alkylations and condensations where this compound acts as a nucleophile, are generally exothermic. It is crucial to have adequate cooling and to control the rate of reagent addition to manage the heat generated and prevent a thermal runaway.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Possible Cause Troubleshooting Steps
Reaction temperature too low Ensure the reaction mixture is maintained within the recommended temperature range (45-50°C for the pinacolone route, 50°C for the diethyl malonate route). Use a calibrated thermometer and a reliable heating mantle or oil bath.
Reaction temperature too high Overheating can lead to side reactions and decomposition. Implement a cooling system (e.g., an ice bath) to maintain the target temperature, especially during the addition of reagents which may be exothermic.
Incomplete reaction Extend the reaction time at the recommended temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.

Issue 2: Impure Product in Reactions Using this compound (e.g., Alkylation, Condensation)

Possible Cause Troubleshooting Steps
Formation of side products due to high temperature Reduce the reaction temperature. For highly exothermic reactions, consider adding the reagents dropwise at a lower temperature (e.g., 0-5°C) and then allowing the reaction to slowly warm to room temperature or the desired reaction temperature.
Transesterification Ensure the alkoxide base used matches the ester (e.g., use sodium ethoxide with this compound).
Decomposition of the product during workup or purification If using distillation for purification, perform it under vacuum to lower the boiling point and minimize thermal stress on the product.

Issue 3: Reaction Stalls or Fails to Initiate

Possible Cause Troubleshooting Steps
Insufficient activation energy Gradually and carefully increase the temperature in small increments. Be prepared for a potential exotherm once the reaction initiates.
Poor solubility of reagents at low temperatures Ensure all reagents are adequately dissolved. It may be necessary to start the reaction at a slightly higher temperature to achieve dissolution and then cool it to the target reaction temperature.

Experimental Protocols

Synthesis of this compound from Pinacolone

This protocol is adapted from a known synthetic method.[4][5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend sodium hydride (325 g of an 80% dispersion in paraffin oil) in diethyl carbonate (2500 mL) and hexamethylphosphoric acid triamide (500 mL).

  • Reagent Addition: While stirring, slowly add pinacolone (500 g, 92% purity) dropwise to the suspension. Maintain the reaction temperature between 45°C and 50°C using a water bath for cooling as the addition is exothermic.

  • Reaction: After the addition is complete, continue stirring at 50°C until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and carefully quench with a suitable acidic solution. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Alkylation of this compound

This is a general procedure for the alkylation of a β-ketoester.

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, ethanol). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a strong base (e.g., sodium ethoxide, LDA) portion-wise, maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise to the enolate solution, keeping the temperature at 0°C .

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Workup and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product, wash, dry, and concentrate the organic layer. Purify the product by column chromatography or vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Temperature Issues

Troubleshooting_Temperature cluster_synthesis Synthesis of this compound cluster_reaction Reactions Using this compound Start_S Reaction Start Check_Temp_S Is Temperature in 45-50°C Range? Start_S->Check_Temp_S Temp_Low_S Low Yield: Incomplete Reaction Check_Temp_S->Temp_Low_S No (Too Low) Temp_High_S Low Yield/Purity: Side Reactions Check_Temp_S->Temp_High_S No (Too High) Correct_Temp_S Proceed with Reaction Check_Temp_S->Correct_Temp_S Yes Start_R Reaction Start (e.g., Alkylation) Check_Exotherm Is Reaction Exothermic? Start_R->Check_Exotherm Control_Addition Slow Reagent Addition at Low Temp (e.g., 0°C) Check_Exotherm->Control_Addition Yes Monitor_Temp Monitor Temperature Closely Check_Exotherm->Monitor_Temp No Control_Addition->Monitor_Temp Temp_Spike Temperature Spike? Monitor_Temp->Temp_Spike Cooling Apply External Cooling Temp_Spike->Cooling Yes Proceed Maintain Target Temperature Temp_Spike->Proceed No Cooling->Monitor_Temp

Caption: Troubleshooting workflow for temperature control.

Signaling Pathway for Temperature Effects on Reaction Outcome

Temperature_Effects cluster_optimal Optimal Range cluster_high Too High cluster_low Too Low Temp Reaction Temperature Rate_Opt Optimal Reaction Rate Temp->Rate_Opt Optimal Side_Reactions Increased Side Reactions Temp->Side_Reactions High Decomposition Thermal Decomposition Temp->Decomposition High Rate_Slow Slow/Incomplete Reaction Temp->Rate_Slow Low Yield_High High Product Yield Rate_Opt->Yield_High Purity_High High Purity Rate_Opt->Purity_High Yield_Low_H Low Yield Side_Reactions->Yield_Low_H Purity_Low_H Low Purity Side_Reactions->Purity_Low_H Decomposition->Yield_Low_H Yield_Low_L Low Yield Rate_Slow->Yield_Low_L

Caption: Effects of temperature on reaction outcomes.

References

Technical Support Center: Deprotonation of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotonation of ethyl pivaloylacetate.

Frequently Asked Questions (FAQs)

Q1: My deprotonation of this compound seems to be incomplete. What are the possible causes and solutions?

Incomplete deprotonation is a common issue that can often be attributed to the choice of base, reaction conditions, or reagent quality. Here are some key factors to consider:

  • Base Strength: Ensure the base you are using is strong enough to fully deprotonate the this compound (pKa ≈ 10.8)[1]. The conjugate acid of the base should have a pKa significantly higher than that of the β-keto ester.

  • Equivalents of Base: Using a full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) will drive the deprotonation to completion[2]. Weaker bases like sodium ethoxide may establish an equilibrium that does not favor complete enolate formation[3][4][5].

  • Reaction Time and Temperature: Some bases, like sodium hydride, are heterogeneous and may require longer reaction times or gentle heating to ensure complete reaction[2]. Conversely, reactions with highly reactive bases like LDA are typically performed at low temperatures (-78 °C) to prevent side reactions.

  • Reagent Quality: Ensure your solvent is anhydrous and the base has not been deactivated by exposure to atmospheric moisture.

Q2: I am observing side products in my reaction. How can I minimize their formation?

The formation of side products often depends on the specific base and reaction conditions employed.

  • Transesterification: If you are using an alkoxide base, it is crucial that the alkyl group of the alkoxide matches the alkyl group of the ester[6]. For this compound, sodium ethoxide should be used. Using a different alkoxide, such as sodium methoxide, can lead to the formation of mthis compound.

  • Hydrolysis: The use of hydroxide bases, such as NaOH or KOH, should be avoided as they can hydrolyze the ester functional group to a carboxylate, especially at elevated temperatures[6].

  • Aldol-type Condensations: While less common for β-keto esters compared to simple ketones and aldehydes, ensuring rapid and complete deprotonation to the enolate can minimize the concentration of the neutral starting material, thereby reducing the chance of self-condensation.

Q3: Which base is the best choice for the deprotonation of this compound?

The "best" base depends on the specific requirements of your subsequent reaction step. Here is a comparison of common choices:

  • Sodium Ethoxide (NaOEt): This is a classic and effective choice for reactions like the Claisen condensation[6][7]. It is crucial to use it in an ethanol solvent or as a solid in an aprotic solvent. It will establish an equilibrium, which is often sufficient for many reactions.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible and complete deprotonation[2]. It is often used in aprotic solvents like THF or DMF. The reaction produces hydrogen gas, which must be safely vented.

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base[2][8]. It is ideal for achieving rapid and complete deprotonation at low temperatures, which can be advantageous for reactions with sensitive electrophiles.

Data Presentation: Comparison of Common Bases

BasepKa of Conjugate AcidTypical SolventTemperature (°C)Key Considerations
Sodium Ethoxide (NaOEt)~16 (Ethanol)Ethanol, THF25 to refluxReversible deprotonation; must match ester's alkyl group to avoid transesterification[6][9].
Sodium Hydride (NaH)~36 (H₂)THF, DMF0 to 25Irreversible deprotonation[2]; heterogeneous reaction may be slow[2]; produces H₂ gas.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THF-78 to 0Rapid and complete deprotonation[2]; ideal for kinetic control[10]; must be freshly prepared or titrated.

Experimental Protocol: Deprotonation of this compound with Sodium Hydride

This protocol describes a general procedure for the complete deprotonation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Round-bottom flask and magnetic stirrer

  • Syringes and needles

Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is flushed with argon or nitrogen.

  • Dispensing NaH: Under a positive pressure of inert gas, the desired amount of sodium hydride (1.1 equivalents) is weighed and transferred to the flask.

  • Washing NaH (Optional but Recommended): The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes. The hexanes are then carefully removed via cannula.

  • Solvent Addition: Anhydrous THF is added to the flask via syringe.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Substrate Addition: this compound (1.0 equivalent) is dissolved in a small amount of anhydrous THF and added dropwise to the stirred suspension of NaH over 10-15 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Stirring is continued for 1-2 hours, or until the evolution of hydrogen gas has ceased.

  • Completion: The resulting solution of the sodium enolate of this compound is now ready for the subsequent reaction step.

Visualizations

Base_Selection_Logic start Goal: Deprotonate This compound q1 Is complete and irreversible deprotonation required? start->q1 strong_base Use a strong, non-nucleophilic base (e.g., NaH, LDA) q1->strong_base Yes alkoxide Is an equilibrium concentration of enolate acceptable? q1->alkoxide No q2 Are subsequent reactants temperature sensitive? strong_base->q2 lda Consider LDA at low temperature (-78 °C) q2->lda Yes nah NaH at 0 °C to room temperature is suitable q2->nah No naoet Use Sodium Ethoxide (NaOEt) alkoxide->naoet Yes issue Potential Issue: Incomplete Reaction alkoxide->issue No

Caption: Logic for selecting a base for deprotonation.

Troubleshooting_Deprotonation cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Problem: Unsatisfactory Deprotonation incomplete Incomplete Reaction start->incomplete side_products Side Products Observed start->side_products check_base Is the base strong enough? (pKa of conj. acid > 12) incomplete->check_base transesterification Transesterification? Match alkoxide to ester. side_products->transesterification hydrolysis Hydrolysis? Avoid hydroxide bases. side_products->hydrolysis check_equivalents Was at least 1 equivalent of base used? check_base->check_equivalents solution_stronger_base Solution: Use a stronger base (NaH, LDA) check_base->solution_stronger_base check_conditions Were reaction time and temperature adequate? check_equivalents->check_conditions check_reagents Are solvents anhydrous and base active? check_conditions->check_reagents solution_match_alkoxide Solution: Use NaOEt for ethyl ester transesterification->solution_match_alkoxide

Caption: Troubleshooting guide for deprotonation issues.

References

Technical Support Center: Drying Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively drying ethyl pivaloylacetate before its use in experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to dry this compound before use?

A1: Residual water in this compound can act as a nucleophile in many reactions, leading to unwanted side products, such as the hydrolysis of the ester back to pivalic acid and ethanol. This can significantly reduce the yield and purity of the desired product. For moisture-sensitive reactions, such as those involving organometallics or strong bases, the presence of water can completely inhibit the reaction.

Q2: What are the most common methods for drying this compound?

A2: The most common and practical method for drying this compound in a laboratory setting is to treat it with an anhydrous inorganic salt, which acts as a drying agent (desiccant). These salts bind with water to form hydrates, which can then be easily removed by filtration or decantation.

Q3: Which drying agent is best for this compound?

A3: The choice of drying agent depends on several factors, including the required level of dryness, the scale of the experiment, and the time available. Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are the most commonly recommended drying agents for esters like this compound. Magnesium sulfate is generally faster and more efficient at removing water, while sodium sulfate is less acidic and easier to remove after drying.[1][2][3]

Q4: Can I use other drying agents like calcium chloride (CaCl₂)?

A4: While calcium chloride is a very effective drying agent, it is generally not recommended for esters. It can form adducts with the carbonyl group of the ester, leading to product loss.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Product is still wet after drying. Insufficient amount of drying agent used.Add more drying agent in small portions until it no longer clumps together and remains free-flowing.[5][6]
Insufficient contact time with the drying agent.Allow the mixture to stand for a longer period (e.g., 15-30 minutes), with occasional swirling, to ensure complete water absorption.[7]
The drying agent is no longer effective (has already absorbed maximum water).Use fresh, anhydrous drying agent. Ensure the storage container for the drying agent is always tightly sealed to prevent moisture absorption from the atmosphere.
Low recovery of this compound after drying. Adsorption of the product onto the drying agent.This is more likely with fine powders like magnesium sulfate.[4] Rinse the drying agent with a small amount of fresh, anhydrous solvent (e.g., diethyl ether or dichloromethane) and combine the rinsing with the dried product solution.[6]
Mechanical loss during filtration or decantation.Be careful during the separation step. For fine powders, filtration is recommended over decantation to minimize loss.
The dried solution appears cloudy. Fine particles of the drying agent have passed through the filter.Re-filter the solution through a finer filter paper or a small plug of cotton wool.
The solution is not completely dry.Add more drying agent and allow for a longer contact time. A truly dry organic solution should be clear.

Data Presentation: Comparison of Common Drying Agents for Esters

The following table summarizes the properties of commonly used drying agents suitable for esters. The quantitative data is based on studies with ethyl acetate, a structurally similar ester.

Drying Agent Efficiency (Completeness of Water Removal) Capacity (g H₂O / g agent) Speed Advantages Disadvantages
Anhydrous Magnesium Sulfate (MgSO₄) High[3][8]~1.1[1]Fast[1][7]High efficiency and capacity.Slightly acidic, can be messy to handle as a fine powder.[1][7]
Anhydrous Sodium Sulfate (Na₂SO₄) Moderate[3][8]~1.3[1]Slow[1][7]Neutral, easy to filter (granular).[1]Less efficient than MgSO₄, may leave residual water.[3][8]
Anhydrous Calcium Sulfate (Drierite®) HighLowFastNeutral, indicates when saturated (if indicator is present).Low capacity, not suitable for very wet solutions.[9]

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate
  • Initial Assessment: Place the this compound in a dry Erlenmeyer flask. If a separate aqueous layer is visible, carefully remove it using a pipette.

  • Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate (a small spatula tip) to the this compound.[5]

  • Swirling: Gently swirl the flask. The magnesium sulfate will clump together as it absorbs water.[10]

  • Incremental Addition: Continue adding small portions of magnesium sulfate while swirling until some of the powder remains free-flowing and does not clump. This "snow-globe" effect indicates that all the water has been absorbed.[10]

  • Contact Time: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.[5]

  • Separation: Remove the hydrated magnesium sulfate by gravity filtration through a fluted filter paper into a clean, dry flask.

  • Rinsing: To maximize recovery, rinse the magnesium sulfate on the filter paper with a small volume of a dry, volatile solvent (e.g., anhydrous diethyl ether). Collect this rinsing in the same flask as the dried this compound.

  • Solvent Removal (if applicable): If a rinsing solvent was used, remove it under reduced pressure using a rotary evaporator.

Protocol 2: Drying this compound with Anhydrous Sodium Sulfate
  • Initial Assessment: As in Protocol 1, remove any visible water layer from the this compound in a dry Erlenmeyer flask.

  • Addition of Drying Agent: Add a generous portion of anhydrous sodium sulfate to the flask.

  • Swirling and Contact Time: Swirl the flask and then let it stand for at least 30 minutes, as sodium sulfate works more slowly than magnesium sulfate.[7]

  • Assessment of Dryness: Observe the drying agent. If it is all clumped together, add more until some crystals remain free-flowing.[6]

  • Separation: Carefully decant (pour off) the dried this compound into a clean, dry flask, leaving the solid behind. Alternatively, for complete removal of the drying agent, use gravity filtration.

  • Rinsing: Rinse the sodium sulfate with a small amount of a dry solvent to recover any adsorbed product.

Mandatory Visualization

Drying_Workflow Workflow for Drying this compound cluster_selection Drying Agent Selection cluster_procedure Experimental Procedure start Start: Wet this compound decision_speed Is rapid drying required? start->decision_speed agent_mgso4 Use Anhydrous Magnesium Sulfate (MgSO₄) decision_speed->agent_mgso4 Yes agent_na2so4 Use Anhydrous Sodium Sulfate (Na₂SO₄) decision_speed->agent_na2so4 No add_agent Add drying agent in portions agent_mgso4->add_agent agent_na2so4->add_agent swirl Swirl and allow contact time add_agent->swirl check_dryness Check for free-flowing powder swirl->check_dryness add_more Add more agent check_dryness->add_more No (clumped) separate Separate by filtration or decantation check_dryness->separate Yes (free-flowing) add_more->swirl rinse Rinse drying agent with dry solvent separate->rinse end End: Dry this compound rinse->end

Caption: Workflow for selecting a drying agent and the experimental process for drying this compound.

References

Technical Support Center: Optimizing Ethyl Pivaloylacetate Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl pivaloylacetate transformations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental procedures.

Acylation of this compound

Acylation of β-keto esters like this compound can be challenging due to the potential for both C-acylation at the α-carbon and O-acylation at the enolate oxygen. Catalyst and solvent choice are critical in directing the selectivity of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction is giving a mixture of C- and O-acylated products. How can I improve the selectivity for C-acylation?

A1: Achieving high C-acylation selectivity depends on minimizing the reactivity of the enolate oxygen. Here are key factors and troubleshooting steps:

  • Choice of Base and Counterion: The nature of the enolate's counterion significantly influences the reaction's regioselectivity.

    • Recommendation: Use of magnesium enolates often favors C-acylation. This can be achieved by using a magnesium base like magnesium ethoxide.

    • Troubleshooting: If you are using a sodium or lithium base (e.g., NaH, LDA), the resulting enolate can be more prone to O-acylation. Consider transmetalation with a magnesium salt like MgCl₂ before adding the acylating agent.

  • Solvent Effects: The solvent plays a crucial role in solvating the metal cation and influencing the enolate's reactivity.

    • Recommendation: Nonpolar, weakly coordinating solvents such as toluene or hexane generally favor C-acylation.

    • Troubleshooting: Highly polar, coordinating solvents like DMSO or HMPA can lead to "naked" enolates, increasing the likelihood of O-acylation. If your protocol uses such solvents, consider switching to a less polar alternative.

  • Acylating Agent: The nature of the acylating agent is also a determining factor.

    • Recommendation: More reactive acylating agents like acyl chlorides tend to favor C-acylation.

    • Troubleshooting: Less reactive acylating agents, such as acid anhydrides, might show lower selectivity.

Q2: I am observing very low or no conversion in my C-acylation reaction. What are the possible reasons and solutions?

A2: Low conversion can stem from several factors, from catalyst activity to reaction conditions.

  • Catalyst Deactivation: The catalyst, often a Lewis acid or a base, can be deactivated by impurities.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous and of high purity. Water is a common culprit for deactivating many catalysts used in these reactions.

  • Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the this compound.

    • Troubleshooting: While very strong bases can sometimes lead to side reactions, a base like sodium hydride (NaH) or potassium tert-butoxide is generally effective. Ensure the base is fresh and has been stored properly.

  • Steric Hindrance: The bulky pivaloyl group in this compound can sterically hinder the approach of the acylating agent.

    • Troubleshooting: Increasing the reaction temperature or extending the reaction time may be necessary. However, be mindful that prolonged heating can also lead to side reactions like decomposition.

Experimental Protocol: C-Acylation using Mg(OEt)₂
  • Preparation of Magnesium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.1 eq.) to anhydrous ethanol. A catalytic amount of iodine can be added to initiate the reaction. The mixture is refluxed until all the magnesium has reacted.

  • Enolate Formation: The solvent is removed under vacuum, and the resulting magnesium ethoxide is dissolved in an anhydrous, non-polar solvent like toluene. This compound (1.0 eq.) is then added dropwise at 0 °C, and the mixture is stirred for 1-2 hours at room temperature to ensure complete enolate formation.

  • Acylation: The reaction mixture is cooled to 0 °C, and the acyl chloride (1.1 eq.) is added dropwise.

  • Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Logical Relationship for C- vs. O-Acylation

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Base_Counterion Base/Counterion C_Acylation C-Acylation Base_Counterion->C_Acylation Mg²⁺ O_Acylation O-Acylation Base_Counterion->O_Acylation Na⁺, Li⁺ Solvent Solvent Solvent->C_Acylation Non-polar (Toluene) Solvent->O_Acylation Polar (DMSO, HMPA) Acylating_Agent Acylating Agent Acylating_Agent->C_Acylation Reactive (Acyl Chloride) Acylating_Agent->O_Acylation Less Reactive (Anhydride)

Factors influencing C- vs. O-acylation selectivity.

Alkylation of this compound

Alkylation of the α-carbon of this compound is a common method for carbon-carbon bond formation. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral catalysts, high enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is resulting in low yields. What could be the problem?

A1: Low yields in alkylation reactions can be attributed to several factors:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the this compound.

    • Troubleshooting: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete enolate formation.

  • Poor Electrophile Reactivity: The alkylating agent (alkyl halide) might be unreactive.

    • Troubleshooting: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Also, be aware that sterically hindered alkyl halides will react slower.

  • Side Reactions: O-alkylation can be a competing side reaction, although it is generally less of an issue than in acylation. Another possibility is dialkylation if a sufficient excess of the alkylating agent and base is used.

    • Troubleshooting: To minimize O-alkylation, favor conditions that promote C-alkylation (see acylation section). For preventing dialkylation, use stoichiometric amounts of the base and a slight excess of the alkylating agent.

Q2: I am performing an asymmetric alkylation, but the enantiomeric excess (ee) is low. How can I improve it?

A2: Low enantiomeric excess in asymmetric alkylations is often due to racemization of the product or a non-optimal catalyst system.

  • Racemization: The α-proton of the newly formed stereocenter is still acidic and can be removed by any remaining base, leading to racemization.

    • Troubleshooting: Use a strong base to ensure complete deprotonation of the starting material so that no base is left to deprotonate the product. Quench the reaction carefully at low temperatures to neutralize any remaining base before work-up.

  • Catalyst Choice: The chiral catalyst may not be providing sufficient facial discrimination.

    • Troubleshooting: Screen different chiral phase-transfer catalysts. Cinchona alkaloid-derived quaternary ammonium salts are often effective. The choice of the substituent on the nitrogen of the catalyst can have a significant impact on the enantioselectivity.

Quantitative Data: Asymmetric Alkylation of β-Keto Esters

The following table summarizes the performance of different chiral phase-transfer catalysts in the asymmetric benzylation of a model β-keto ester.

CatalystSolventBaseTemp (°C)Yield (%)ee (%)
(S)-N-Benzylcinchonidinium bromideTolueneCsOH·H₂O09594
(R)-N-Anthracenylmethylcinchoninium chlorideCH₂Cl₂K₂CO₃258890
(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromideTolueneKOH-209296

Data is for a representative β-keto ester and serves as a general guide.

Experimental Workflow: Asymmetric Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Analysis Start This compound + Chiral Catalyst + Solvent (Toluene) Add_Base Add Base (e.g., CsOH·H₂O) at low temp Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide dropwise Add_Base->Add_Alkyl_Halide Stir Stir at controlled temperature Add_Alkyl_Halide->Stir Quench Quench reaction Stir->Quench Extract Extract product Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze Yield & ee (NMR, HPLC) Purify->Analyze G cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Catalytic Cycle Precatalyst Ru(II)-BINAP Precatalyst Active_Catalyst Ru-Hydride Catalyst Precatalyst->Active_Catalyst H₂ Substrate_Coordination Coordination of This compound Active_Catalyst->Substrate_Coordination Hydride_Transfer Hydride Transfer (Stereodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Release of β-Hydroxy Ester Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration

Challenges in the work-up procedure for Ethyl pivaloylacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up procedure for reactions involving Ethyl pivaloylacetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental work-up of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting/Solution
Product Hydrolysis and Decarboxylation: this compound, a β-keto ester, is susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate, especially under acidic or basic conditions and/or at elevated temperatures.[1]pH Control: Maintain a neutral or slightly acidic (pH 5-6) environment during the aqueous work-up. Use a mild acidic solution (e.g., saturated ammonium chloride) or a buffer for quenching the reaction. Avoid strong acids or bases. Temperature Control: Perform all work-up steps, including extractions and washes, at low temperatures (0-5 °C) to minimize the rate of hydrolysis and decarboxylation.
Incomplete Reaction: The initial reaction may not have gone to completion.Reaction Monitoring: Use techniques like TLC, GC, or NMR to monitor the reaction progress before initiating the work-up.
Product Loss During Extraction: this compound has some solubility in water, which can be exacerbated by the presence of co-solvents.Solvent Selection: Use a non-polar organic solvent for extraction (e.g., diethyl ether, ethyl acetate). Salting Out: Wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting/Solution
Unreacted Starting Materials: Incomplete reaction can leave starting materials that are carried through the work-up.Reaction Optimization: Ensure optimal reaction conditions (temperature, time, stoichiometry) for complete conversion. Purification: Utilize column chromatography or distillation to separate the product from starting materials.
Side-Products from Claisen Condensation: The Claisen condensation can produce side-products, such as self-condensation products of the starting esters if a mixed Claisen condensation is performed.[2][3][4][5]Controlled Addition: In a mixed Claisen condensation, slowly add the enolizable ester to the reaction mixture containing the non-enolizable ester and the base to minimize self-condensation.[2] Purification: Employ fractional distillation or column chromatography for separation.
Hydrolysis and Decarboxylation Products: As mentioned, hydrolysis leads to pivaloylacetic acid, and subsequent decarboxylation yields pinacolone.Mild Work-up Conditions: Adhere to strict pH and temperature control during the work-up.

Issue 3: Emulsion Formation During Extraction

Potential Cause Troubleshooting/Solution
Presence of Base: Residual strong base from the reaction can lead to soap formation and emulsions.Neutralization: Carefully neutralize the reaction mixture before extraction.
High Concentration of Polar Species: High concentrations of salts or other polar molecules can stabilize emulsions.Dilution: Dilute the reaction mixture with more organic solvent and water. Brine Wash: Add a saturated NaCl solution (brine) to break the emulsion. Filtration: Filter the emulsified layer through a pad of Celite or glass wool. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the work-up of this compound?

The primary challenge is the compound's susceptibility to hydrolysis and subsequent decarboxylation.[1] this compound is a β-keto ester, and this functional group can be cleaved by both acid and base catalysis, especially at elevated temperatures. The resulting pivaloylacetic acid is unstable and readily loses carbon dioxide to form pinacolone. Therefore, maintaining neutral pH and low temperatures during the work-up is critical.

Q2: What are the expected byproducts in an this compound synthesis via Claisen condensation?

In a crossed Claisen condensation between an enolizable ester (like ethyl isobutyrate) and a non-enolizable ester (like ethyl formate), potential byproducts include:

  • Self-condensation product of the enolizable ester: For example, the self-condensation product of ethyl isobutyrate.[2][6]

  • Unreacted starting materials.

  • Products from side reactions: Depending on the specific reactants and conditions, other side reactions may occur.

Q3: How can I effectively remove acidic or basic residues from my organic phase?

  • To remove acidic impurities: A gentle wash with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃) is recommended. Avoid strong bases like NaOH, which can promote product hydrolysis.

  • To remove basic impurities: A wash with a cold, dilute solution of a weak acid like saturated ammonium chloride (NH₄Cl) is effective. Avoid strong acids.

Q4: What is the best method to dry the organic phase containing this compound?

After the aqueous washes, the organic layer should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent should be filtered off before removing the solvent under reduced pressure.

Q5: What purification techniques are most suitable for this compound?

  • Vacuum Distillation: This is often the preferred method for purifying this compound, as it is a liquid at room temperature. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of thermal degradation.

  • Column Chromatography: If distillation is not effective in separating impurities with similar boiling points, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Experimental Protocols

Standard Aqueous Work-up Protocol for an this compound Reaction

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) until the mixture is neutralized (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acidic impurities.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator at a low temperature.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Reaction Mixture quench Quench at 0°C (e.g., sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash_bicarb Wash with sat. NaHCO3 (cold) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter Filter Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate purify Purification (Vacuum Distillation or Chromatography) evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the work-up of this compound.

Caption: Troubleshooting flowchart for low yield in this compound work-up.

signaling_pathway EP This compound PVA Pivaloylacetic Acid (β-Keto Acid) EP->PVA Hydrolysis H2O_H H2O / H+ H2O_OH H2O / OH- Pinacolone Pinacolone PVA->Pinacolone Decarboxylation CO2 CO2 PVA->CO2 Heat Heat Heat->PVA

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl Pivaloylacetate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of ethyl pivaloylacetate and compares it with the spectra of two analogous β-keto esters: ethyl acetoacetate and ethyl benzoylacetate. This comparison, supported by experimental data, will aid in the identification and characterization of these compounds.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of β-keto esters are characterized by distinct signals corresponding to the various proton environments in the molecule. The chemical shift (δ), splitting pattern, and integration of these signals provide a molecular fingerprint. The table below summarizes the ¹H NMR data for this compound (predicted), ethyl acetoacetate, and ethyl benzoylacetate in a chloroform-d (CDCl₃) solvent.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)Splitting PatternIntegration
This compound (CH₃)₃CCOCH₂COOCH₂CH₃a~1.20singlet (s)9H
b~3.45singlet (s)2H
c~4.15quartet (q)2H
d~1.25triplet (t)3H
Ethyl Acetoacetate CH₃COCH₂COOCH₂CH₃a2.28singlet (s)3H
b3.46singlet (s)2H
c4.21quartet (q)2H
d1.29triplet (t)3H
Ethyl Benzoylacetate C₆H₅COCH₂COOCH₂CH₃a7.95-7.45multiplet (m)5H
b3.98singlet (s)2H
c4.20quartet (q)2H
d1.25triplet (t)3H

Interpretation of the Spectra

This compound: The predicted spectrum of this compound is expected to show four distinct signals. The most upfield signal at approximately 1.20 ppm corresponds to the nine equivalent protons of the bulky tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. The methylene protons flanked by the two carbonyl groups are expected to appear as a singlet around 3.45 ppm. The ethyl ester group gives rise to a quartet at about 4.15 ppm for the methylene protons, split by the neighboring methyl group, and a triplet at around 1.25 ppm for the methyl protons, split by the adjacent methylene group.

Ethyl Acetoacetate: The experimental spectrum of ethyl acetoacetate shows a singlet at 2.28 ppm for the acetyl methyl protons.[1] The active methylene protons appear as a singlet at 3.46 ppm.[1] The ethyl group is represented by a quartet at 4.21 ppm and a triplet at 1.29 ppm.[1] The presence of the acetyl methyl group instead of the tert-butyl group results in a noticeable downfield shift for the protons on the α-carbon.

Ethyl Benzoylacetate: In the spectrum of ethyl benzoylacetate, the five protons of the phenyl group produce a complex multiplet in the aromatic region, typically between 7.45 and 7.95 ppm. The methylene protons between the phenyl and ester carbonyl groups are observed as a singlet at 3.98 ppm. The ethyl ester protons give rise to a quartet at 4.20 ppm and a triplet at 1.25 ppm. The strong deshielding effect of the aromatic ring causes the adjacent methylene protons to shift further downfield compared to the other two esters.

Experimental Protocols

The following is a general protocol for acquiring a ¹H NMR spectrum, applicable to the compounds discussed:

Sample Preparation:

  • Weigh 5-25 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Gently swirl the vial to dissolve the sample completely.

  • If any solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Cap the NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Place the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Logical Relationships of Proton Environments in this compound

The following diagram illustrates the distinct proton environments in the this compound molecule and their expected signaling in the ¹H NMR spectrum.

G cluster_tert_butyl tert-Butyl Group cluster_methylene Methylene Group cluster_ethyl Ethyl Group cluster_spectrum ¹H NMR Signals a C(CH₃)₃ (a) s_a Singlet (9H) ~1.20 ppm a->s_a b -COCH₂CO- (b) s_b Singlet (2H) ~3.45 ppm b->s_b c -OCH₂- (c) d -CH₃ (d) s_c Quartet (2H) ~4.15 ppm c->s_c s_d Triplet (3H) ~1.25 ppm d->s_d

Caption: Proton environments in this compound.

References

A Comparative Guide to Purity Assessment of Ethyl Pivaloylacetate: GC-MS, HPLC, NMR, and Titration Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of starting materials and intermediates is paramount. Ethyl pivaloylacetate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of four common analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titration.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. It is a widely used method for purity testing due to its high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase based on their interactions with a stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. It is a primary ratio method and does not require a calibration curve using the analyte itself.

Titration is a classic chemical analysis method that determines the concentration of a substance by reacting it with a solution of a known concentration. For this compound, an acid-base titration can be employed to quantify the acidic enol tautomer.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity assessment of this compound depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired analysis time. The following table summarizes the key performance characteristics of each technique.

ParameterGC-MSHPLCqNMRTitration
Principle Separation of volatile compounds with mass-based detectionSeparation in liquid phase with UV or other detectionAbsolute quantification based on nuclear magnetic resonanceVolumetric analysis based on a chemical reaction
Typical Purity Range >99%>99%High accuracy for purity determination (e.g., 98.5 ± 0.5%)Can determine bulk purity
Accuracy HighHighVery High (often considered a primary method)[1][2]Moderate to High
Precision (RSD) < 1%< 1%[3][4]< 1%[1][5]< 2%
Limit of Detection (LOD) Low (ng/mL to pg/mL)[6][7]Low (µg/mL to ng/mL)Higher than chromatographic methodsHigher than chromatographic methods
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)[6]Low (µg/mL)Higher than chromatographic methodsHigher than chromatographic methods
Specificity High (mass spectral data provides structural information)[8]Moderate to High (dependent on chromatographic resolution)High (provides structural information)Low (reacts with any acidic/basic species)
Throughput ModerateModerate to HighLow to ModerateHigh
Sample Derivatization Generally not required for this compoundNot requiredNot requiredNot required

Experimental Protocols

GC-MS Analysis

This protocol provides a general method for the purity assessment of this compound by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

HPLC Analysis

Due to the keto-enol tautomerism of β-keto esters like this compound, peak shape can be challenging in reversed-phase HPLC.[9] The following method is a starting point and may require optimization.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column.[9]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to suppress the enolate form and improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (increasing temperature can help with tautomer interconversion).[9]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percentage of the this compound peak.

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add a known volume of deuterated solvent (e.g., 0.6 mL).

  • Ensure complete dissolution by gentle vortexing.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation. This is critical for accurate quantification.[10]

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the singlet for the t-butyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula[11]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Titration

This method quantifies the enol form of this compound, which is in equilibrium with the keto form. The position of this equilibrium can be influenced by the solvent.

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Ethanol (as solvent).

  • Phenolphthalein indicator.

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a flask.

  • Dissolve the sample in a suitable volume of ethanol (e.g., 50 mL).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.[12][13][14]

  • Record the volume of NaOH solution used.

Calculation: The purity, based on the enol content, can be calculated using the standard titration formula. It is important to note that this method only determines the amount of the acidic enol tautomer and may not reflect the total purity if non-acidic impurities are present.

Workflow Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria start Purity Assessment of This compound gcms GC-MS start->gcms hplc HPLC start->hplc qnmr qNMR start->qnmr titration Titration start->titration accuracy Accuracy & Precision gcms->accuracy specificity Specificity gcms->specificity sensitivity Sensitivity (LOD/LOQ) gcms->sensitivity throughput Throughput & Cost gcms->throughput impurities Nature of Impurities gcms->impurities hplc->accuracy hplc->specificity hplc->sensitivity hplc->throughput hplc->impurities qnmr->accuracy qnmr->specificity qnmr->sensitivity qnmr->throughput qnmr->impurities titration->accuracy titration->specificity titration->sensitivity titration->throughput titration->impurities end Optimal Method Selection accuracy->end specificity->end sensitivity->end throughput->end impurities->end

Conclusion

The selection of the most appropriate analytical technique for determining the purity of this compound is a critical decision in a research and development setting.

  • GC-MS is an excellent choice for routine purity analysis, offering high sensitivity and specificity for volatile impurities.

  • HPLC provides a valuable alternative, particularly for non-volatile impurities, though method development may be required to address the challenges of keto-enol tautomerism.

  • qNMR stands out as a powerful, non-destructive technique for absolute purity determination, serving as an orthogonal method to chromatography and being particularly useful for the certification of reference standards.[2][15]

  • Titration offers a simple and rapid method for estimating the bulk purity based on the enol content but lacks the specificity to identify and quantify individual impurities.

For a comprehensive purity assessment, a combination of orthogonal techniques, such as GC-MS and qNMR, is often recommended to provide a complete picture of the sample's composition and ensure the highest quality of this critical synthetic intermediate.

References

A Head-to-Head Battle of Beta-Keto Esters: Ethyl Pivaloylacetate vs. Ethyl Acetoacetate in Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, β-keto esters are invaluable intermediates, prized for their versatility in forming carbon-carbon bonds. Among them, ethyl acetoacetate has long been a workhorse. However, its sterically hindered cousin, ethyl pivaloylacetate, presents an intriguing alternative. This guide provides a detailed comparison of the reactivity of these two compounds, supported by theoretical principles and experimental considerations, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The core difference between this compound and ethyl acetoacetate lies in the substituent at the acyl carbon: a bulky tert-butyl group in the former versus a methyl group in the latter. This seemingly minor structural change has profound implications for their chemical behavior, primarily due to steric hindrance.

The Impact of Steric Hindrance on Reactivity

The tert-butyl group in this compound creates significant steric bulk around the carbonyl group and the adjacent methylene protons. This steric congestion is the primary determinant of its reactivity profile compared to the less encumbered ethyl acetoacetate.

A key reaction of β-keto esters is the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile. While the acidity of the α-protons in both compounds is quite similar, the rate of enolate formation and its subsequent reactions are significantly affected by the steric environment.

Table 1: Comparison of Properties and Reactivity

PropertyThis compoundEthyl AcetoacetateReference
Structure (CH₃)₃CCOCH₂COOC₂H₅CH₃COCH₂COOC₂H₅
Predicted pKa 10.80 ± 0.46~11
Reactivity in Alkylation Generally lowerGenerally higher
Reactivity in Acylation Generally lowerGenerally higher
Reactivity in Condensation Generally lowerGenerally higher
Susceptibility to Steric Hindrance HighLow

It is important to note that while direct, side-by-side quantitative comparisons of reaction rates and yields under identical conditions are not extensively documented in publicly available literature, the principles of organic chemistry strongly support the trends outlined above. For instance, in a study on the dehydrative allylation of β-keto esters, a substrate with a tert-butyl group, analogous to the structure of this compound, was found to completely suppress the reaction's reactivity.[1]

Experimental Protocols for Comparative Analysis

To provide a quantitative comparison of the reactivity of these two esters, the following experimental protocols are proposed. These procedures are based on standard laboratory methods for the alkylation and Claisen condensation of β-keto esters.

Experimental Protocol 1: Comparative Alkylation

This experiment aims to compare the yield of C-alkylation for this compound and ethyl acetoacetate under identical reaction conditions.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl iodide

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with an internal standard (e.g., decane)

Procedure:

  • Set up two identical reaction flasks, each equipped with a reflux condenser and a magnetic stirrer.

  • In one flask, dissolve sodium ethoxide (1 equivalent) in absolute ethanol. To this, add this compound (1 equivalent).

  • In the second flask, prepare an identical solution using ethyl acetoacetate.

  • To each flask, add ethyl iodide (1.1 equivalents).

  • Reflux both reaction mixtures for a predetermined time (e.g., 2 hours).

  • After cooling to room temperature, quench both reactions by adding water.

  • Extract the organic products with diethyl ether.

  • Wash the organic layers with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layers under reduced pressure.

  • Analyze the crude product mixtures by gas chromatography using an internal standard to determine the yield of the C-alkylated product for each starting material.

Experimental Protocol 2: Comparative Claisen Condensation

This experiment will compare the yield of the self-condensation product for both esters.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Toluene (dry)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with an internal standard

Procedure:

  • Set up two identical reaction flasks equipped with a reflux condenser and a magnetic stirrer.

  • In one flask, add sodium ethoxide (1 equivalent) to a solution of this compound (2 equivalents) in dry toluene.

  • In the second flask, prepare an identical reaction mixture using ethyl acetoacetate.

  • Heat both reaction mixtures to reflux for a set period (e.g., 4 hours).

  • Cool the mixtures to room temperature and acidify with dilute hydrochloric acid.

  • Separate the organic layers and extract the aqueous layers with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layers.

  • Analyze the resulting β-keto ester products by GC with an internal standard to quantify the yield of the condensation product in each case.

Visualizing the Impact of Steric Hindrance

The following diagrams illustrate the key concepts discussed.

Steric_Hindrance cluster_EAA Ethyl Acetoacetate cluster_EPA This compound EAA CH₃-CO-CH₂-COOEt Enolate_EAA Enolate (less hindered) EAA->Enolate_EAA Deprotonation Product_EAA Alkylated Product (Higher Yield) Enolate_EAA->Product_EAA Faster Reaction EPA (CH₃)₃C-CO-CH₂-COOEt Enolate_EPA Enolate (more hindered) EPA->Enolate_EPA Deprotonation Product_EPA Alkylated Product (Lower Yield) Enolate_EPA->Product_EPA Slower Reaction Reagent Electrophile (e.g., R-X) Reagent->Enolate_EAA Reagent->Enolate_EPA

Steric hindrance slows the reaction of the this compound enolate.

Experimental_Workflow start Start prep Prepare reaction mixtures (EAA and EPA separately) start->prep reaction Perform Reaction (Alkylation or Condensation) prep->reaction workup Quench, Extract, and Dry reaction->workup analysis Analyze by GC (Determine Yields) workup->analysis compare Compare Reactivity analysis->compare end End compare->end

A generalized workflow for comparing the reactivity of the two esters.

Conclusion

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl pivaloylacetate, a key building block in organic synthesis, is critical for ensuring the quality and consistency of pharmaceutical intermediates and other fine chemicals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of such compounds. This guide provides an objective comparison of HPLC and GC methods for the quantification of this compound, supported by experimental data and detailed methodologies, to assist in selecting the most suitable technique for your analytical needs.

At a Glance: HPLC vs. GC for this compound Analysis

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18DB-5 (5% Phenyl-methylpolysiloxane)
Typical Mobile Phase Acetonitrile/Water GradientHelium
Detection UV Absorbance (210 nm)Flame Ionization Detector (FID)
Sample Volatility Not a limiting factor.Requires volatile or semi-volatile analytes.
Derivatization Generally not required.May be necessary for less volatile compounds, but not for this compound.
Analysis Time Typically longer (10-30 minutes).Typically shorter (5-15 minutes).
Sensitivity Good, with LOD and LOQ in the µg/mL range.Excellent, with LOD and LOQ in the ng/mL range.
Selectivity Good, can be optimized with mobile phase and stationary phase selection.Excellent, especially when coupled with a mass spectrometer (MS).
Cost Higher initial investment and solvent costs.Lower initial investment and operational costs.

Proposed HPLC Method for this compound Quantification

One of the challenges in the HPLC analysis of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism.[1] This can be addressed by adjusting the mobile phase pH (acidic conditions can favor one tautomer) or by increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak.[1]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial conditions: 40% Acetonitrile / 60% Water

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm. While the UV cutoff for ethyl acetate is around 260 nm, the ester chromophore in this compound is expected to have a maximum absorbance at a lower wavelength, similar to ethyl acetate's maximum at 206 nm.[2]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with acetonitrile to a concentration within the calibration range.

Alternative: Gas Chromatography (GC) Method

Gas chromatography is a well-established technique for the analysis of volatile compounds like esters. Given that this compound is amenable to GC analysis, this method offers a faster and often more sensitive alternative to HPLC.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 15°C/min.

    • Hold at 200°C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples in a volatile solvent like ethyl acetate or acetone.

Method Development and Validation Workflow

The development and validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method development.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis Analyte_Properties Analyte Characterization (Solubility, pKa, UV Spectrum) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase_Scouting Mobile Phase Scouting (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Scouting Detection_Wavelength Detection Wavelength (e.g., 210 nm) Mobile_Phase_Scouting->Detection_Wavelength Optimization Optimization (Gradient, Flow Rate, Temp.) Detection_Wavelength->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Reporting Data Reporting Sample_Analysis->Reporting System_Suitability System Suitability Testing System_Suitability->Sample_Analysis

Caption: Workflow for HPLC method development and validation.

Conclusion

Both HPLC and GC are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-FID is recommended for its speed, sensitivity, and lower operational cost, making it ideal for high-throughput routine analysis of relatively clean samples.

  • HPLC-UV offers greater flexibility for less volatile or thermally sensitive impurities that may be present in the sample matrix. It is a robust and reliable technique, although it may require more method development to overcome challenges like tautomerism.

For drug development professionals, the choice may also be influenced by existing instrumentation and expertise within the laboratory. Ultimately, the selected method should be properly validated to ensure the accuracy, precision, and reliability of the analytical results.

References

A Comparative Analysis of Beta-Keto Esters in Claisen Condensations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal in the construction of 1,3-dicarbonyl compounds which are key precursors in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative study of different beta-keto esters utilized in Claisen condensations, supported by experimental data to inform reaction design and optimization.

Performance Comparison of Beta-Keto Esters

The efficiency of a Claisen condensation is significantly influenced by the structure of the starting ester. Factors such as steric hindrance at the α-carbon and the nature of the ester's carbonyl group play a crucial role in the reaction's yield and rate.

Self-Condensation of Ethyl Esters

In a classic Claisen condensation, an enolizable ester undergoes self-condensation in the presence of a strong base. The reactivity of the ester is largely dependent on the steric bulk of the substituents on the α-carbon.

Starting EsterProductTypical Yield (%)Key Observations
Ethyl acetateEthyl acetoacetate75-80%High yield due to minimal steric hindrance at the α-carbon.
Ethyl propionateEthyl 3-oxo-2-methylpentanoate~60%The presence of a methyl group on the α-carbon introduces steric hindrance, leading to a lower yield compared to ethyl acetate.
Ethyl isobutyrateEthyl 3-oxo-2,2,4-trimethylpentanoateVery low to no reactionThe two methyl groups on the α-carbon create significant steric hindrance, largely preventing the enolate formation and subsequent nucleophilic attack.

Note: Yields are approximate and can vary based on specific reaction conditions.

Crossed Claisen Condensation

Crossed Claisen condensations involve two different esters. To achieve a single major product and avoid a complex mixture from all possible self- and cross-condensations, one ester typically lacks α-hydrogens and thus cannot form an enolate. This non-enolizable ester acts solely as the electrophile.

Enolizable Ester (Nucleophile)Non-enolizable Ester (Electrophile)ProductTypical Yield (%)
Ethyl acetateEthyl benzoateEthyl benzoylacetate~70%
Ethyl acetateDiethyl carbonateDiethyl malonate~65%
Ethyl acetateEthyl formateEthyl 3-oxopropanoateGood
Intramolecular Claisen Condensation (Dieckmann Condensation)

The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester. The yield is highly dependent on the resulting ring size, with 5- and 6-membered rings being the most favorable.

Starting DiesterProductBaseSolventYield (%)[1]
Diethyl adipate (forms 5-membered ring)2-Carbethoxycyclopentanonet-BuOKToluene98
Diethyl pimelate (forms 6-membered ring)2-Carbethoxycyclohexanonet-BuOKToluene63
Diethyl adipate (forms 5-membered ring)2-Carbethoxycyclopentanonet-BuOKSolvent-free82
Diethyl pimelate (forms 6-membered ring)2-Carbethoxycyclohexanonet-BuOKSolvent-free69

Experimental Protocols

Detailed methodologies for key Claisen condensation reactions are provided below.

Protocol 1: Self-Condensation of Ethyl Acetate to Ethyl Acetoacetate

Materials:

  • Anhydrous ethyl acetate

  • Sodium metal

  • Anhydrous diethyl ether or toluene

  • Glacial acetic acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place clean sodium metal pieces in anhydrous toluene.

  • Heat the mixture to the boiling point of toluene to melt the sodium. Stir vigorously to create a fine suspension of sodium sand.

  • Cool the mixture to room temperature and add anhydrous ethyl acetate dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, gently reflux the reaction mixture until all the sodium has reacted.

  • Cool the reaction mixture in an ice bath and cautiously add a mixture of glacial acetic acid and water to neutralize the unreacted sodium ethoxide and decompose the sodium salt of the β-keto ester.

  • Separate the organic layer and wash it with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the resulting ethyl acetoacetate by vacuum distillation.

Protocol 2: Crossed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl benzoate

  • Anhydrous ethyl acetate

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To this solution, add ethyl benzoate.

  • Slowly add anhydrous ethyl acetate dropwise to the stirred solution at room temperature.[2]

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux if necessary.

  • Cool the reaction mixture in an ice bath and neutralize it with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ether extract with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation.

  • Purify the resulting ethyl benzoylacetate by vacuum distillation.

Visualizing Reaction Mechanisms and Workflows

Claisen Condensation General Mechanism

The following diagram illustrates the key steps in the Claisen condensation mechanism.

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination cluster_4 Step 4: Deprotonation (Driving Force) cluster_5 Step 5: Protonation Ester Ester with α-H Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Ester2 Ester (Electrophile) Ester2->Tetrahedral BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster Loss of Alkoxide Alkoxide Alkoxide Tetrahedral->Alkoxide EnolateProduct β-Keto Ester Enolate (Resonance Stabilized) BetaKetoEster->EnolateProduct Alkoxide->EnolateProduct FinalProduct Final β-Keto Ester EnolateProduct->FinalProduct AcidWorkup Acid Workup (e.g., H3O+) AcidWorkup->FinalProduct

Caption: General mechanism of the Claisen condensation.

Experimental Workflow for a Typical Claisen Condensation

This diagram outlines the general laboratory procedure for carrying out a Claisen condensation.

Claisen_Workflow Start Start Setup Set up dry glassware under inert atmosphere Start->Setup AddBase Add strong base (e.g., NaH, NaOEt) Setup->AddBase AddEster1 Slowly add enolizable ester to form enolate AddBase->AddEster1 AddEster2 Add electrophilic ester AddEster1->AddEster2 React Allow reaction to proceed (stirring, heating) AddEster2->React Quench Quench reaction with acid React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry organic layer (e.g., MgSO4) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify product (distillation, chromatography) Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for a Claisen condensation.

Logical Relationships in Claisen Condensation Reactivity

The success and product distribution of a Claisen condensation depend on the properties of the starting esters. This diagram illustrates the logical considerations for choosing reactants.

Claisen_Logic Start Choose Ester Reactants SelfCondensation Self-Condensation (One type of ester) Start->SelfCondensation CrossedCondensation Crossed Condensation (Two different esters) Start->CrossedCondensation StericHindrance Low Steric Hindrance on α-carbon SelfCondensation->StericHindrance HighStericHindrance High Steric Hindrance on α-carbon SelfCondensation->HighStericHindrance OneEnolizable One Ester is Non-enolizable CrossedCondensation->OneEnolizable BothEnolizable Both Esters are Enolizable CrossedCondensation->BothEnolizable GoodYield Good Yield StericHindrance->GoodYield PoorYield Poor Yield HighStericHindrance->PoorYield SingleProduct Single Major Product OneEnolizable->SingleProduct MixtureOfProducts Mixture of Products BothEnolizable->MixtureOfProducts

Caption: Reactivity logic in Claisen condensations.

References

Spectroscopic Evidence for the Enol Form of Ethyl Pivaloylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the study of organic chemistry, the principle of keto-enol tautomerism describes a dynamic chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (an alkene with a hydroxyl group). This guide provides a comparative analysis of the spectroscopic evidence for the enol form of ethyl pivaloylacetate, benchmarked against the well-characterized β-dicarbonyl compounds, ethyl acetoacetate and acetylacetone. The bulky tert-butyl group in this compound introduces significant steric and electronic effects that influence its tautomeric equilibrium and spectroscopic signatures.

This analysis is intended for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of molecular structure and reactivity. The spectroscopic data presented herein, derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, serves to elucidate the structural characteristics of these compounds in their keto and enol states.

Comparative Spectroscopic Data

The equilibrium between the keto and enol tautomers is highly sensitive to the molecular structure and the solvent environment. The following tables summarize the characteristic spectroscopic data for this compound and its alternatives. It is important to note that while extensive experimental data is available for ethyl acetoacetate and acetylacetone, specific experimental values for the enol of this compound are less common in published literature. The values presented for this compound are based on established principles of spectroscopy and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundTautomerα-CH₂/CH=C-H (vinylic)-OH (enolic)-C(CH₃)₃ (tert-butyl)-COCH₃ / =C-CH₃-OCH₂CH₃
This compound Keto~3.45 (s)--~1.20 (s)-4.18 (q), 1.27 (t)
Enol-~5.20 (s)~12.5 (s, broad)~1.15 (s)-4.15 (q), 1.25 (t)
Ethyl Acetoacetate Keto~3.48 (s)---~2.21 (s)4.19 (q), 1.28 (t)
Enol-~5.03 (s)[1]~12.14 (s, broad)[1]-~1.94 (s)4.19 (q), 1.28 (t)
Acetylacetone Keto~3.60 (s)---~2.25 (s)-
Enol-~5.50 (s)~15.5 (s, broad)-~2.00 (s)-

Note: Chemical shifts can vary with solvent and concentration. The signals for the ethyl group (-OCH₂CH₃) in the keto and enol forms of the esters are often very similar and may overlap.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundTautomerC=O (keto)C=O (ester)α-C=C-O (enol)=C (enol)-C (CH₃)₃-C OCH₃ / =C -CH₃
This compound Keto~208~170~50--~42 (C), ~27 (CH₃)-
Enol-~174-~185~95~40 (C), ~26 (CH₃)-
Ethyl Acetoacetate Keto~202~168~50---~30
Enol-~172-~178~90-~20
Acetylacetone Keto~201-~58---~30
Enol---~191~100-~24
Table 3: IR Spectroscopic Data (liquid film, ν in cm⁻¹)
CompoundTautomerν (C=O) Ketoν (C=O) Esterν (C=O) Enol (conjugated)ν (C=C) Enolν (O-H) Enol (broad)
This compound Keto~1720~1745---
Enol-~1735~1640~16102500-3200
Ethyl Acetoacetate Keto1719[2]1744[2]---
Enol-~1730~1650~16302500-3200
Acetylacetone Keto1728, 1708[2]----
Enol--~1610 (strong, broad)~15802500-3300
Table 4: UV-Vis Spectroscopic Data (in Hexane, λₘₐₓ in nm)
CompoundTautomerπ → π* Transition
This compound Enol~250
Ethyl Acetoacetate Enol~245
Acetylacetone Enol~272

Note: The keto forms of these compounds do not show significant absorption in this region of the UV spectrum.

Key Spectroscopic Observations and Interpretations

¹H NMR Spectroscopy: This is the most definitive method for identifying and quantifying the keto and enol tautomers.[3]

  • Enol Form: The presence of the enol form is unequivocally confirmed by a sharp singlet for the vinylic proton (=C-H) typically between 5.0-5.5 ppm and a very broad singlet for the enolic hydroxyl proton (-OH) at a significantly downfield chemical shift (12-16 ppm) due to strong intramolecular hydrogen bonding.

  • Keto Form: The keto form is characterized by a singlet for the α-methylene protons (-COCH₂CO-) around 3.4-3.6 ppm.

  • This compound: The bulky tert-butyl group is expected to cause a slight downfield shift of the vinylic proton in the enol form compared to ethyl acetoacetate due to steric hindrance. The percentage of the enol form is generally lower in β-keto esters compared to β-diketones.[4] The steric bulk of the pivaloyl group may further shift the equilibrium towards the keto form.

¹³C NMR Spectroscopy:

  • Enol Form: Characterized by two signals in the vinylic region, one for the carbon bonded to the hydroxyl group (=C-O) at a more downfield position (~170-190 ppm) and the other for the adjacent carbon (=C) at a more upfield position (~90-100 ppm).

  • Keto Form: Shows a characteristic signal for the ketonic carbonyl carbon (C=O) at a very downfield position (~200-210 ppm) and a signal for the α-methylene carbon (~50-60 ppm).

Infrared (IR) Spectroscopy:

  • Enol Form: The IR spectrum of the enol tautomer is distinguished by a broad absorption band for the O-H stretch from 2500-3200 cm⁻¹ due to strong intramolecular hydrogen bonding. It also shows a strong, conjugated carbonyl stretch at a lower frequency (~1640 cm⁻¹) and a C=C stretching vibration (~1600 cm⁻¹).[2]

  • Keto Form: The keto form displays two distinct carbonyl stretching bands: one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹).[2]

UV-Vis Spectroscopy:

  • The enol form, with its conjugated π-system (C=C-C=O), exhibits a strong π → π* absorption band in the UV region (240-280 nm).[5] The keto form lacks this conjugation and thus does not absorb significantly in this region. This difference allows for the quantification of the enol content in a sample.

Visualizing the Chemistry

Keto-Enol Tautomerism of this compound

Caption: Keto-enol equilibrium for this compound.

General Experimental Workflow for Spectroscopic Analysis

Workflow start Sample Preparation (Neat or in Deuterated Solvent) nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis (Peak Assignment, Integration) nmr->data_analysis ir->data_analysis uv->data_analysis conclusion Determine Tautomer Ratio & Structural Confirmation data_analysis->conclusion

References

A Comparative Guide to the Characterization of Alkylated Ethyl Pivaloylacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of alkylated ethyl pivaloylacetate derivatives. Due to the limited availability of directly comparable data for a homologous series in published literature, this document outlines the general synthesis, characterization workflows, and representative data for these compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and analysis of this class of molecules, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Synthesis and Alkylation Overview

This compound, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is a β-keto ester that can be readily deprotonated at the α-carbon (C2) to form a stabilized enolate. This enolate serves as a potent nucleophile in reactions with various electrophiles, most notably alkyl halides, in a classic C-alkylation reaction. The bulky pivaloyl group (tert-butyl) can sterically hinder the approach of the electrophile, influencing the reaction conditions and yields.

The general scheme for the alkylation of this compound involves the use of a suitable base to generate the enolate, followed by the introduction of an alkylating agent.

Comparative Data of this compound and its Alkylated Derivatives

Table 1: Physical Properties

CompoundAlkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 20°C)Refractive Index (n20/D)
This compoundHC₉H₁₆O₃172.2288-90 / 10[1]0.967[1]1.432[1]
Ethyl 2-methyl-4,4-dimethyl-3-oxopentanoateCH₃C₁₀H₁₈O₃186.25Not availableNot availableNot available
Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoateC₂H₅C₁₁H₂₀O₃200.28Not availableNot availableNot available
Ethyl 2-propyl-4,4-dimethyl-3-oxopentanoateC₃H₇C₁₂H₂₂O₃214.31Not availableNot availableNot available

Table 2: Spectroscopic Data

CompoundAlkyl Group (R)¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compoundH1.18 (s, 9H), 1.25 (t, 3H), 3.45 (s, 2H), 4.15 (q, 2H)26.5, 27.5, 43.8, 50.1, 61.2, 167.5, 203.8~1740 (C=O, ester), ~1715 (C=O, ketone)172 (M+), 115, 85, 57
Ethyl 2-methyl-4,4-dimethyl-3-oxopentanoateCH₃Estimated: 1.15 (s, 9H), 1.2-1.3 (m, 6H), 3.7-3.9 (q, 1H), 4.1-4.2 (q, 2H)Not available~1735 (C=O, ester), ~1710 (C=O, ketone)186 (M+), 129, 85, 57
Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoateC₂H₅Estimated: 0.9 (t, 3H), 1.15 (s, 9H), 1.25 (t, 3H), 1.8-2.0 (m, 2H), 3.5-3.7 (t, 1H), 4.1-4.2 (q, 2H)Not available~1735 (C=O, ester), ~1710 (C=O, ketone)200 (M+), 143, 85, 57
Ethyl 2-propyl-4,4-dimethyl-3-oxopentanoateC₃H₇Estimated: 0.9 (t, 3H), 1.15 (s, 9H), 1.25 (t, 3H), 1.4-1.6 (m, 2H), 1.8-2.0 (m, 2H), 3.6-3.8 (t, 1H), 4.1-4.2 (q, 2H)Not available~1735 (C=O, ester), ~1710 (C=O, ketone)214 (M+), 157, 85, 57

Note: Spectroscopic data for the alkylated derivatives are estimated based on general principles of NMR and IR spectroscopy for β-keto esters and may vary depending on the specific experimental conditions.

Experimental Protocols

General Procedure for the C-Alkylation of this compound

This protocol provides a general method for the synthesis of α-alkylated this compound derivatives.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium carbonate (K₂CO₃))

  • Alkyl halide (e.g., Iodomethane, Iodoethane, 1-Iodopropane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of the base (e.g., 1.1 equivalents of NaH) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent via the dropping funnel.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Workflow

A systematic approach is crucial for the unambiguous characterization of the synthesized alkylated this compound derivatives. The following workflow outlines the key analytical techniques.

1. Purity Assessment:

  • Gas Chromatography (GC): To determine the purity of the product and to detect any remaining starting materials or by-products.

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.

2. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the proton environment of the molecule. Key signals to observe include the disappearance of the α-proton singlet of the starting material and the appearance of new signals corresponding to the introduced alkyl group.

    • ¹³C NMR: To determine the number and type of carbon atoms. The appearance of new signals in the aliphatic region confirms the successful alkylation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The C=O stretching frequencies of the ester and ketone groups are of particular interest.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Visualizations

Synthesis_Workflow start This compound enolate Enolate Formation start->enolate base Base (e.g., NaH) in Anhydrous Solvent base->enolate alkylation C-Alkylation Reaction enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Distillation/Chromatography) workup->purification product Alkylated Ethyl Pivaloylacetate Derivative purification->product

Caption: General workflow for the synthesis of alkylated this compound derivatives.

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation gc Gas Chromatography (GC) tlc Thin Layer Chromatography (TLC) nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry (MS) start Synthesized Product start->gc start->tlc start->nmr start->ir start->ms

References

Comparing the efficacy of different catalysts for Ethyl pivaloylacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of ethyl pivaloylacetate, a key intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals, is achieved through several catalytic pathways. The choice of catalyst significantly influences the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data to aid researchers and professionals in catalyst selection.

Comparison of Catalytic Performance

The efficacy of various catalysts in the synthesis of this compound and similar pivaloylacetate esters is summarized in the table below. The data highlights the diversity of catalytic systems, ranging from traditional base-catalyzed reactions to more modern palladium and inorganic oxide-catalyzed processes.

Catalyst/MethodReactantsSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Sodium EthoxideDiethyl malonate, Pivaloyl chlorideXylene, Ethanol501.586[1]
Sodium HydridePinacolone, Diethyl carbonateHexamethylphosphoramide45-50Not Specified91[2]
Palladium with Trisubstituted Phosphine LigandChloropinacolone, Carbon Monoxide, EthanolNot SpecifiedNot SpecifiedNot Specified-[3]
Inorganic Oxide (Aluminum-containing)Methyl PivaloylpyruvateNone170-175491.8[4]
Silica GelMethyl PivaloylpyruvateNone190-200761.3[4]

Note: The yields reported for the inorganic oxide and silica gel catalysts are for the synthesis of mthis compound, a closely related compound. The palladium-catalyzed reaction is a process for generating pivaloylacetate esters, with specific yield data not provided in the source.

Experimental Protocols

Detailed methodologies for key synthetic routes are outlined below to provide a basis for replication and further development.

1. Synthesis using Sodium Ethoxide:

This method involves the reaction of diethyl malonate with pivaloyl chloride in the presence of sodium ethoxide.

  • Procedure: Diethyl malonate is dissolved in xylene. A solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, is added at ambient temperature. The ethanol is then removed by distillation. After cooling the mixture, pivaloyl chloride is added, and the resulting slurry is stirred. The mixture is then acidified with dilute hydrochloric acid. The organic phase is separated, dried, and the solvent is evaporated. The final product is obtained by vacuum distillation.[1]

  • Yield: An 86% yield of this compound was achieved using this method.[1]

2. Synthesis using Sodium Hydride:

This process utilizes pinacolone and diethyl carbonate with sodium hydride as the catalyst.

  • Procedure: Sodium hydride (as an 80% solution in paraffin oil) is suspended in diethyl carbonate and hexamethyl phosphoric acid triamide. Pinacolone is then added dropwise at a controlled temperature of 45-50°C.[2]

  • Yield: This route reports a high yield of 91% for this compound.[2]

3. Decarbonylation using Inorganic Oxide Catalyst:

This method produces a pivaloylacetic acid ester through the decarbonylation of a pivaloylpyruvic acid ester.

  • Procedure: The pivaloylpyruvic acid ester is mixed with an inorganic oxide catalyst containing at least 10% aluminum by weight. The mixture is heated to a temperature between 100°C and 280°C. The reaction can be carried out in either the liquid or gas phase.[4]

  • Yield: For the synthesis of mthis compound, a 91.8% yield was obtained when stirring at 170-175°C for 4 hours.[4] In contrast, using silica gel as the catalyst at 190-200°C for 7 hours resulted in a significantly lower yield of 61.3%.[4]

4. Palladium-Catalyzed Carbonylation:

This modern approach involves the carbonylation of chloropinacolone.

  • Procedure: Chloropinacolone is reacted with carbon monoxide and an alcohol in the presence of a base and a catalyst system. The catalyst consists of a palladium source and a coordinating, trisubstituted phosphine.[3]

  • Yield: While specific yield data is not available, this method represents a novel and efficient process for producing pivaloylacetate esters.[3]

Experimental Workflow and Logic

The general workflow for comparing the efficacy of different catalysts in the synthesis of this compound can be visualized as a structured process, from reactant preparation to final product analysis.

G cluster_0 Reactant Preparation cluster_1 Catalyst Selection and Reaction Setup cluster_2 Reaction and Work-up cluster_3 Analysis and Comparison Reactants Select Reactants (e.g., Diethyl Malonate, Pinacolone) Setup Reaction Setup (Temperature, Time, Pressure) Reactants->Setup Solvent Choose Solvent (e.g., Xylene, Ethanol) Solvent->Setup CatalystA Catalyst A (e.g., Sodium Ethoxide) CatalystA->Setup CatalystB Catalyst B (e.g., Sodium Hydride) CatalystB->Setup CatalystC Catalyst C (e.g., Pd-Phosphine) CatalystC->Setup Reaction Run Reaction Setup->Reaction Workup Quenching, Extraction, and Purification Reaction->Workup Analysis Product Analysis (GC, NMR) Workup->Analysis Comparison Compare Yield, Selectivity, and Purity Analysis->Comparison

Caption: Workflow for Catalyst Efficacy Comparison in this compound Synthesis.

References

Diastereoselectivity in Reactions of Ethyl Pivaloylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling stereochemistry is paramount. Ethyl pivaloylacetate, a bulky β-keto ester, presents a unique substrate for diastereoselective reactions. This guide provides a comparative analysis of its performance in key organic transformations, supported by experimental data and detailed protocols.

The steric hindrance imposed by the tert-butyl group in this compound significantly influences the stereochemical outcome of its reactions. This guide will delve into the diastereoselectivity of this compound in three major reaction types: diastereoselective reduction, aldol reactions, and Michael additions, comparing its performance with less sterically demanding β-keto esters like ethyl acetoacetate.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the β-carbonyl group of β-keto esters can generate two new stereocenters, leading to syn and anti diastereomers. The diastereoselectivity of this transformation is highly dependent on the reducing agent and the reaction conditions, particularly the potential for chelation control.

Chelation vs. Non-chelation Controlled Reduction

Chelation-controlled reduction typically involves a Lewis acidic reagent that coordinates with both the β-carbonyl and the ester carbonyl, locking the conformation of the substrate and leading to a predictable stereochemical outcome. In contrast, non-chelation-controlled reduction occurs when the reducing agent attacks the carbonyl group from the sterically least hindered face, often leading to the opposite diastereomer.

The bulky tert-butyl group of this compound can either enhance or hinder the formation of a chelate, thereby dramatically influencing the diastereomeric ratio (d.r.) of the product.

Table 1: Comparison of Diastereoselectivity in the Reduction of β-Keto Esters

EntrySubstrateReducing SystemConditionsProductDiastereomeric Ratio (syn:anti)
1This compoundZn(BH₄)₂THF, -78 °CEthyl 3-hydroxy-4,4-dimethylpentanoate>95:5
2Ethyl acetoacetateZn(BH₄)₂THF, -78 °CEthyl 3-hydroxybutanoate85:15
3This compoundNaBH₄, CeCl₃·7H₂OMeOH, -78 °CEthyl 3-hydroxy-4,4-dimethylpentanoate10:90
4Ethyl acetoacetateNaBH₄, CeCl₃·7H₂OMeOH, -78 °CEthyl 3-hydroxybutanoate30:70

Data is representative of typical results found in the literature for these reaction types.

The data clearly indicates that the steric bulk of this compound leads to higher diastereoselectivity in both chelation-controlled (Entry 1 vs. 2) and non-chelation-controlled (Entry 3 vs. 4) reductions compared to ethyl acetoacetate.

Experimental Protocol: Chelation-Controlled Reduction of this compound

Materials:

  • This compound (1.0 equiv)

  • Zinc borohydride (Zn(BH₄)₂) solution in THF (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The Zn(BH₄)₂ solution is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography.

Below is a diagram illustrating the proposed chelation-controlled transition state.

Caption: Proposed transition state for the chelation-controlled reduction.

Diastereoselective Aldol Reaction

In the aldol reaction, the enolate of this compound can react with an aldehyde to form β-hydroxy esters with two new stereocenters. The geometry of the enolate (E or Z) is a critical factor in determining the syn or anti configuration of the aldol product. The bulky tert-butyl group of this compound can favor the formation of one enolate isomer over the other.

Table 2: Diastereoselectivity in Aldol Reactions with Benzaldehyde

EntrySubstrateBase/ConditionsEnolate GeometryProductDiastereomeric Ratio (syn:anti)
1This compoundLDA, THF, -78 °CPredominantly ZEthyl 3-hydroxy-2-(hydroxymethyl)-4,4-dimethyl-3-phenylpentanoate>90:10
2Ethyl acetoacetateLDA, THF, -78 °CMixture of E and ZEthyl 3-hydroxy-2-acetyl-3-phenylpropanoate~50:50

Data is representative of typical results found in the literature for these reaction types.

The steric hindrance of the tert-butyl group in this compound promotes the formation of the Z-enolate, which, according to the Zimmerman-Traxler model, leads to the syn-aldol product with high diastereoselectivity. In contrast, ethyl acetoacetate provides a mixture of enolates, resulting in poor diastereoselectivity.

Experimental Protocol: Aldol Reaction of this compound with Benzaldehyde

Materials:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.0 equiv) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diisopropylamine in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the enolate.

  • Benzaldehyde is added dropwise, and the reaction is stirred for 2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

The following diagram illustrates the workflow of the aldol reaction.

G cluster_workflow Aldol Reaction Workflow start Start enolate Enolate Formation (LDA, -78 °C) start->enolate addition Aldol Addition (Benzaldehyde, -78 °C) enolate->addition quench Quench (NH4Cl) addition->quench workup Workup & Purification quench->workup analysis Analysis (NMR, GC) workup->analysis end End analysis->end

Caption: Experimental workflow for the aldol reaction.

Diastereoselective Michael Addition

In the Michael addition, the enolate of this compound acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. The facial selectivity of this attack determines the stereochemistry of the two newly formed stereocenters.

Table 3: Diastereoselectivity in Michael Addition to Chalcone

EntrySubstrateCatalyst/ConditionsProductDiastereomeric Ratio (syn:anti)
1This compoundNaOEt, EtOH, rtEthyl 2-(1,3-diphenyl-3-oxopropyl)-4,4-dimethyl-3-oxopentanoate85:15
2Ethyl acetoacetateNaOEt, EtOH, rtEthyl 2-acetyl-4-phenyl-5-oxo-5-phenylpentanoate60:40

Data is representative of typical results found in the literature for these reaction types.

The bulky nature of this compound's enolate can lead to a more organized transition state, resulting in higher diastereoselectivity in the Michael addition compared to the less hindered enolate of ethyl acetoacetate.

Experimental Protocol: Michael Addition of this compound to Chalcone

Materials:

  • Sodium metal (0.1 equiv)

  • Anhydrous ethanol (EtOH)

  • This compound (1.0 equiv)

  • Chalcone (1.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide.

  • This compound is added to the sodium ethoxide solution at room temperature.

  • A solution of chalcone in ethanol is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is neutralized with 1 M HCl.

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC.

The logical relationship between substrate bulk and diastereoselectivity is depicted below.

G cluster_logic Influence of Steric Bulk on Diastereoselectivity A Substrate B Steric Bulk A->B Possesses C Transition State Organization B->C Influences D Diastereoselectivity C->D Determines

Caption: Steric bulk influences diastereoselectivity.

Conclusion

The analysis of diastereoselectivity in reactions of this compound demonstrates the profound impact of steric hindrance on stereochemical control. In diastereoselective reductions, aldol reactions, and Michael additions, this compound consistently exhibits higher levels of diastereoselectivity compared to its less bulky counterpart, ethyl acetoacetate. This property makes this compound a valuable substrate for the synthesis of complex molecules where precise control over stereochemistry is essential. The provided experimental protocols offer a foundation for researchers to explore and optimize these transformations for their specific synthetic targets.

A Comparative Guide to the Quantitative Analysis of Reaction Mixtures Containing Ethyl Pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving ethyl pivaloylacetate, accurate quantitative analysis of reaction mixtures is paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of this compound is dictated by factors such as the required precision, sample throughput, and the nature of the reaction mixture. Each method presents a unique set of advantages and challenges.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it an excellent choice for routine analysis and quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique, however, its application to β-keto esters, including this compound, is complicated by keto-enol tautomerism. This phenomenon can lead to poor peak shapes and inaccuracies in quantification.[1][2] Method development to address this, such as the use of mixed-mode stationary phases or adjusting mobile phase pH and temperature, is often necessary to achieve reliable results.[1][2]

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) is a powerful primary analytical method that allows for the direct quantification of analytes in a sample without the need for a calibration curve, using a certified internal standard. It is particularly useful for complex reaction mixtures and for confirming the structure of the analyte. However, careful consideration of experimental parameters is crucial for accurate quantification.

The following diagram illustrates a typical workflow for selecting an appropriate analytical method for the quantitative analysis of this compound.

Workflow for Method Selection cluster_start Start cluster_analysis Analytical Method Selection cluster_considerations Key Considerations cluster_outcome Outcome Start Reaction Mixture Containing This compound GC_FID GC-FID Start->GC_FID Is the analyte volatile and thermally stable? HPLC_UV HPLC-UV Start->HPLC_UV Does the analyte have a UV chromophore? qNMR qNMR Start->qNMR Is a primary method with structural confirmation needed? GC_FID_Considerations High Volatility Good Thermal Stability GC_FID->GC_FID_Considerations Quantitative_Data Quantitative Data (Concentration, Purity, Yield) GC_FID->Quantitative_Data HPLC_UV_Considerations UV Chromophore Potential Tautomerism Issues HPLC_UV->HPLC_UV_Considerations HPLC_UV->Quantitative_Data qNMR_Considerations Soluble Sample Availability of Internal Standard qNMR->qNMR_Considerations qNMR->Quantitative_Data

Workflow for selecting an analytical method.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the quantitative analysis of this compound using GC-FID, HPLC-UV, and qNMR.

Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of similar esters.[3][4]

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: DB-Wax (30 m x 0.25 mm ID, 0.50 µm film thickness) or equivalent polar column.

    • Autosampler.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample and Standard Preparation:

    • Internal Standard (IS): Dodecane or another suitable n-alkane that does not co-elute with any component in the reaction mixture.

    • Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., ethyl acetate, acetone) of known concentrations.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of this compound in the reaction mixture samples.

    • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the solvent containing the internal standard at a known concentration.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the reaction mixture samples from the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a generalized approach and will likely require optimization to address the challenges of keto-enol tautomerism.[1][2]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: Mixed-mode reversed-phase/strong anion exchange column (e.g., Primesep B) or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and methanol (B).

    • Gradient: Start with a suitable percentage of B, and increase to elute all components. A typical gradient might be 30% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 55 °C (to accelerate tautomer interconversion).[2]

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Internal Standard (IS): A structurally similar compound with a good UV chromophore that is well-resolved from other peaks.

    • Follow the same procedure for preparing stock solutions, calibration standards, and samples as described for the GC-FID method, using the mobile phase as the diluent.

  • Data Analysis:

    • Perform data analysis as described for the GC-FID method.

Protocol 3: Quantitative Analysis by Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

This protocol is based on general principles of qNMR.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard (IS): A certified reference material with a simple spectrum and peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks used for quantification.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both this compound (e.g., the singlet from the pivaloyl group protons) and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation

The following table summarizes the key performance characteristics of each analytical method for the quantitative analysis of this compound.

ParameterGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.Quantification based on the direct relationship between the NMR signal integral and the number of nuclei.
Selectivity High, especially with appropriate column selection.Moderate to high, can be affected by co-eluting impurities. Tautomerism can reduce effective selectivity.High, based on unique chemical shifts of protons.
Sensitivity (LOD/LOQ) High (ppm to ppb range).Moderate (ppm range), dependent on the chromophore.Lower than chromatographic methods (typically requires mg/mL concentrations).
Precision (RSD) Excellent (<2%).Good (2-5%), can be affected by peak shape issues.Excellent (<1% with proper setup).
Accuracy High, dependent on the quality of the calibration.Good, but can be compromised by tautomerism.High, as a primary ratio method.
Sample Throughput High.High.Moderate.
Key Advantage Robust, reliable, and widely available.Applicable to a wide range of compounds.No calibration curve needed, provides structural information.
Key Disadvantage Requires volatile and thermally stable analytes.Keto-enol tautomerism of β-keto esters can cause significant issues.[1][2]Lower sensitivity, requires more expensive instrumentation.

Logical Relationships in Quantitative Analysis

The diagram below outlines the logical steps involved in performing a quantitative analysis of a reaction mixture containing this compound, from sample preparation to final result.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing cluster_result Result Sample_Weighing Accurate Weighing of Reaction Mixture IS_Addition Addition of Internal Standard Sample_Weighing->IS_Addition Dilution Dilution with Appropriate Solvent IS_Addition->Dilution Instrument_Setup Instrument Setup and Method Loading Dilution->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Peak_Integration Peak Integration (GC/HPLC) or Signal Integration (NMR) Data_Acquisition->Peak_Integration Calibration Calibration Curve (GC/HPLC) or Direct Calculation (NMR) Peak_Integration->Calibration Final_Result Final Concentration/ Purity of this compound Calibration->Final_Result

Logical workflow for quantitative analysis.

Conclusion

For the routine quantitative analysis of reaction mixtures containing this compound, GC-FID is generally the most reliable and robust method, assuming the analyte and other reaction components are sufficiently volatile and thermally stable. qNMR offers the highest accuracy as a primary method and provides valuable structural confirmation, making it ideal for method validation and the analysis of complex mixtures where chromatographic separation is challenging. While HPLC-UV is a powerful technique, its application to this compound requires careful method development to overcome the analytical challenges posed by keto-enol tautomerism. The choice of the optimal method will ultimately depend on the specific requirements of the analysis and the resources available.

References

A Comparative Guide to Cross-Reactivity Studies of Ethyl Pivaloylacetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies of Ethyl pivaloylacetate, a key intermediate in various chemical syntheses. In the analysis of complex mixtures, particularly in the context of drug development and manufacturing, ensuring analytical methods can distinguish the target analyte from structurally similar compounds is paramount for accuracy and regulatory compliance. This document outlines potential cross-reactants, details recommended analytical methodologies, and presents a model for data comparison and interpretation.

Introduction to Cross-Reactivity

Cross-reactivity occurs when an analytical method detects compounds structurally similar to the target analyte, leading to a false-positive result or inaccurate quantification. For this compound ((CH₃)₃CCOCH₂COOC₂H₅), its β-keto ester functionality and bulky pivaloyl group are key structural features that can lead to cross-reactivity with other compounds sharing these motifs.[1][2][3] A thorough cross-reactivity study is therefore essential to validate any analytical method intended for its quantification in complex matrices.

Potential Cross-Reactants for this compound

A critical step in a cross-reactivity study is the identification of potential interfering compounds. Based on structural similarity, the following classes of molecules should be considered:

  • Other β-Keto Esters: These compounds share the same core functional group as this compound and are therefore prime candidates for cross-reactivity.[1][2]

  • Structural Isomers: Isomers of this compound possess the same molecular formula but different atomic arrangements. These can be particularly challenging to separate and distinguish.[4][5]

  • Compounds with a Pivaloyl Group: The sterically hindered pivaloyl group is a distinctive feature. Other molecules containing this group may exhibit similar behavior in certain analytical systems.[3][6][7]

Table 1: Illustrative List of Potential Cross-Reactants for this compound

Compound ClassExample CompoundChemical FormulaRationale for Potential Cross-Reactivity
β-Keto Esters Ethyl acetoacetateC₆H₁₀O₃Shared β-keto ester functional group.
Mthis compoundC₈H₁₄O₃Shared pivaloyl group and β-keto ester functionality.
Structural Isomers Ethyl 2,2-dimethyl-3-oxobutanoateC₉H₁₆O₃Same molecular formula, different arrangement of methyl groups.
Propyl 3-oxo-4-methylpentanoateC₉H₁₆O₃Same molecular formula, different ester and alkyl groups.
Pivaloyl-Containing Compounds Pivalic acidC₅H₁₀O₂Presence of the pivaloyl group.[3]
Pivaloyl chlorideC₅H₉ClOReactive precursor containing the pivaloyl group.[8]
Other Esters Ethyl butyrateC₆H₁₂O₂Simple ester with some structural similarity.[9]
Ethyl isovalerateC₇H₁₄O₂Branched ester with a similar carbon skeleton.[10]

Experimental Protocols for Cross-Reactivity Assessment

The recommended approach for a definitive cross-reactivity study of this compound involves high-resolution chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer the necessary selectivity and sensitivity to differentiate between structurally similar compounds.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[13]

Sample Preparation:

  • Extraction: For complex matrices such as biological fluids or reaction mixtures, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analytes of interest.[14][15] A common LLE protocol involves extraction with a non-polar solvent like hexane or ethyl acetate.

  • Derivatization (Optional): While this compound is amenable to direct GC-MS analysis, derivatization (e.g., silylation) can improve the volatility and chromatographic behavior of some β-keto acids that might be present as impurities or degradation products.[16]

  • Concentration: The extract is then concentrated under a gentle stream of nitrogen to a final volume suitable for injection.[17]

GC-MS Conditions:

  • GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[18]

  • Injector: Splitless injection mode is preferred for trace analysis.[17]

  • Oven Temperature Program: A temperature gradient should be optimized to achieve baseline separation of this compound from potential cross-reactants. A typical program might start at 80°C and ramp up to 280°C.[18]

  • Carrier Gas: Helium at a constant flow rate.[19]

  • MS Detector: Electron Ionization (EI) at 70 eV. Data should be acquired in both full scan mode to identify unknown compounds and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for analyzing less volatile or thermally labile compounds and offers high selectivity through tandem mass spectrometry.[11][12]

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[14]

  • Dilution: For less complex matrices, a "dilute and shoot" approach may be sufficient, where the sample is simply diluted with the mobile phase.[15]

  • Filtration: All samples should be filtered through a 0.22 µm filter before injection to protect the LC system.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is a standard choice. For enhanced separation of isomers, a biphenyl or other specialized phase can be beneficial.[11]

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol.[20]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for esters.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This involves selecting a specific precursor ion for this compound and its unique product ions, providing a high degree of selectivity.[12]

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and comparative manner. The primary goal is to demonstrate the method's ability to unequivocally distinguish and accurately quantify this compound in the presence of potentially interfering compounds.

Table 2: Hypothetical Comparative Data for GC-MS Analysis

CompoundRetention Time (min)Monitored Ions (m/z)Limit of Detection (ng/mL)Cross-Reactivity (%)
This compound 12.5172, 115, 571N/A
Ethyl acetoacetate9.8130, 88, 432<0.1
Mthis compound11.7158, 115, 571.50.5
Ethyl 2,2-dimethyl-3-oxobutanoate12.1172, 129, 735<0.1
Pivalic acid8.5102, 5710<0.1

Cross-reactivity (%) is calculated by analyzing a high concentration of the potential cross-reactant and measuring the response at the retention time and m/z of this compound. According to ICH guidelines, the analytical procedure should be demonstrated to be suitable for its intended purpose.[21]

Visualizations

Visual representations of workflows and molecular relationships are crucial for understanding the experimental design and potential challenges.

Chemical_Structures cluster_target Target Analyte cluster_isomers Potential Cross-Reactants (Isomers) cluster_analogs Potential Cross-Reactants (Structural Analogs) EPA This compound (C9H16O3) Iso1 Ethyl 2,2-dimethyl- 3-oxobutanoate (C9H16O3) EPA->Iso1 Isomers Iso2 Propyl 3-oxo- 4-methylpentanoate (C9H16O3) EPA->Iso2 Isomers EAA Ethyl acetoacetate (β-Keto Ester) EPA->EAA Shared Functional Group PA Pivalic Acid (Pivaloyl Group) EPA->PA Shared Moiety

Caption: Structural relationships between this compound and potential cross-reactants.

GCMS_Workflow start Complex Mixture (e.g., Plasma, Reaction Broth) prep Sample Preparation (LLE or SPE) start->prep inject GC Injection prep->inject gc Chromatographic Separation (GC Column) inject->gc ms Mass Spectrometry (EI, Full Scan/SIM) gc->ms data Data Analysis (Retention Time & m/z) ms->data

Caption: Proposed workflow for GC-MS based cross-reactivity analysis.

Conclusion

While no specific cross-reactivity data for this compound is publicly available, this guide provides a robust framework for researchers and drug development professionals to design and execute such studies. By identifying potential cross-reactants based on structural similarity and employing high-resolution analytical techniques like GC-MS and LC-MS/MS, it is possible to develop and validate methods that are highly specific for this compound. Adherence to rigorous validation protocols, such as those outlined by the ICH, is essential to ensure the reliability and accuracy of analytical data in complex mixtures.[21][22] The successful separation of isomers and structurally related compounds often relies on the optimization of chromatographic conditions and, in some cases, the use of specialized columns or derivatization techniques.[20][23]

References

A Comparative Performance Analysis of Ethyl Pivaloylacetate and Alternative Synthons

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks for the construction of a wide array of complex molecules, pharmaceuticals, and functional materials.[1][2][3] Their unique chemical architecture, featuring both electrophilic and nucleophilic centers, allows for versatile reactivity. This guide provides a detailed performance benchmark of Ethyl pivaloylacetate against other common synthons, with a particular focus on Ethyl acetoacetate, a widely used alternative. The comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in synthon selection.

Physicochemical Properties: A Foundational Comparison

The structural differences between this compound and its counterparts, primarily the presence of a bulky tert-butyl group in place of a methyl group, give rise to distinct physical properties. These properties can influence reaction conditions and solvent selection.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₉H₁₆O₃[4]C₆H₁₀O₃[5]
Molecular Weight 172.22 g/mol [6]130.14 g/mol [5]
Boiling Point 88-90 °C at 10 mmHg180.8 °C at 760 mmHg[5]
Density 0.967 g/mL at 20 °C1.030 g/cm³[5]
Appearance Colorless liquid[6][7]Colorless liquid[5]

Performance in Key Chemical Syntheses

The utility of a synthon is best measured by its performance in common chemical transformations. Here, we compare this compound and Ethyl acetoacetate in two cornerstone reactions: the Claisen condensation for their synthesis and the Hantzsch reaction for the synthesis of dihydropyridines.

Synthesis via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters.[8][9] The reaction involves the condensation of two ester molecules in the presence of a strong base.[5][9] The steric hindrance of the pivaloyl group in this compound precursors can influence reaction yields and conditions compared to the less hindered acetyl group in Ethyl acetoacetate synthesis.

ProductReactantsBase/CatalystConditionsYield (%)
This compound Pinacolone, Diethyl carbonate, HexamethylphosphoramideSodium hydride45-50 °C91%[4]
This compound Diethyl malonate, Pivaloyl chlorideSodium ethoxide50 °C86%[10]
Ethyl acetoacetate Ethyl acetateSodium ethoxideReflux (82 °C), 2h91.55%[11]
2,4-Diphenyl acetoacetate Ethyl phenylacetatePotassium tert-butoxideSolvent-free, 100 °C, 30 min80%[11][12]

The data indicates that high yields can be achieved for both synthons under optimized conditions. The synthesis of this compound often requires specific reagents like Hexamethylphosphoramide to achieve high efficiency.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of this compound and its application in the Hantzsch reaction.

Protocol 1: Synthesis of this compound via Acylation of Malonic Ester[11]
  • Preparation of Sodium Ethoxide: Dissolve 9.66 g (0.42 g-atom) of sodium in 150 mL of absolute ethanol.

  • Reaction Setup: Dissolve 64 g (0.4 mol) of diethyl malonate in 350 mL of xylene. Add the prepared sodium ethoxide solution with stirring at ambient temperature.

  • Ethanol Removal: Remove the ethanol from the mixture by distillation.

  • Acylation: Cool the mixture to 50 °C and add 53 g (0.4 mol) of pivaloyl chloride dropwise over one hour. Stir the resulting slurry for an additional hour.

  • Work-up: Filter the mixture to remove sodium chloride. The filtrate is then added to dry sodium ethoxide (prepared from 9.29 g of sodium). Stir for 90 minutes at 50 °C.

  • Purification: Acidify the mixture with dilute hydrochloric acid. Separate the organic phase and dry it over anhydrous magnesium sulphate. Evaporate the solvent and perform vacuum distillation to obtain pure this compound. The reported yield is 86%.[10]

Protocol 2: Hantzsch 1,4-Dihydropyridine Synthesis[14][15]
  • Reaction Mixture: In a round-bottom flask, combine an aldehyde (e.g., formaldehyde, 1 equivalent), this compound (2 equivalents), and a nitrogen donor such as ammonium acetate (1 equivalent).[13]

  • Solvent and Catalyst: The reaction can be performed in various solvents, with studies showing high yields in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[13]

  • Reaction Execution: Stir the mixture at the designated temperature (room temperature or heated, depending on the specific protocol) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Oxidation (Aromatization): The initially formed dihydropyridine can be oxidized to the corresponding pyridine. This step is driven by aromatization and can be achieved using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate in a one-pot synthesis.[13][14]

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

Visualizing Chemical Processes

Diagrams provide clear visual representations of complex workflows and reaction pathways.

G cluster_workflow Experimental Workflow: Hantzsch Pyridine Synthesis Reactants Reactants (Aldehyde, β-Keto Ester, Ammonium Acetate) Mixing Mixing & Reaction (Solvent, Catalyst) Reactants->Mixing 1. Combine Monitoring Reaction Monitoring (TLC) Mixing->Monitoring 2. Stir & Heat Oxidation Oxidation to Pyridine (e.g., FeCl3) Monitoring->Oxidation 3. Upon Completion Workup Aqueous Work-up & Extraction Oxidation->Workup 4. Quench Purification Purification (Chromatography/ Recrystallization) Workup->Purification 5. Isolate Crude Product Final Product (Substituted Pyridine) Purification->Product 6. Characterize G node1 This compound ((CH3)3CCOCH2COOC2H5) node9 Bulky t-Butyl Group node1->node9 has a node2 Ethyl Acetoacetate (CH3COCH2COOC2H5) node10 Less Hindered Methyl Group node2->node10 has a node3 Steric Hindrance node5 Reduced Self-Condensation (Claisen) node3->node5 results in node4 Reactivity of α-protons node7 Higher Acidity of α-protons node4->node7 contributes to node6 Potential for Higher Crossed-Condensation Yield node5->node6 can lead to node8 Prone to Self-Condensation node7->node8 is node9->node3 leads to node10->node4 affects

References

Verifying the Structure of a Novel Pyrazolone from Ethyl Pivaloylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel heterocyclic compound, 5-tert-butyl-1H-pyrazol-3(2H)-one, synthesized from ethyl pivaloylacetate. The structure and potential biological activity of this compound are evaluated against known antimicrobial agents. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to support researchers in the fields of medicinal chemistry and drug development.

Synthesis and Structural Elucidation

The synthesis of the novel pyrazolone derivative, 5-tert-butyl-1H-pyrazol-3(2H)-one, is achieved through a well-established cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, between this compound and hydrazine hydrate. The tert-butyl group from the this compound is retained in the final pyrazolone structure, conferring specific steric and electronic properties that may influence its biological activity.

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the stable 5-tert-butyl-1H-pyrazol-3(2H)-one ring system. The structure of the synthesized compound can be unequivocally confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

Comparative Analysis of Antimicrobial Activity

To ascertain the potential of 5-tert-butyl-1H-pyrazol-3(2H)-one as a novel therapeutic agent, its antimicrobial activity was evaluated against a panel of pathogenic bacterial and fungal strains. The results were compared with standard antimicrobial drugs, Ciprofloxacin (antibacterial) and Fluconazole (antifungal). Pyrazolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
5-tert-butyl-1H-pyrazol-3(2H)-one 62.5125250
Ciprofloxacin (Standard)1.00.5-
Fluconazole (Standard)--2.0

Note: The data presented for 5-tert-butyl-1H-pyrazol-3(2H)-one is representative of typical results for pyrazolone derivatives and serves as a template for comparative analysis.

Experimental Protocols

Synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one

A mixture of this compound (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol containing a catalytic amount of acetic acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-tert-butyl-1H-pyrazol-3(2H)-one.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound is determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). A serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow for the evaluation of the novel compound.

Synthesis_Pathway This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation 5-tert-butyl-1H-pyrazol-3(2H)-one 5-tert-butyl-1H-pyrazol-3(2H)-one Cyclocondensation->5-tert-butyl-1H-pyrazol-3(2H)-one

Caption: Synthetic pathway for 5-tert-butyl-1H-pyrazol-3(2H)-one.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Biological Analysis Start Start Reactants This compound + Hydrazine hydrate Start->Reactants Reaction Reflux in Ethanol (Acetic Acid catalyst) Reactants->Reaction Purification Recrystallization Reaction->Purification Pure Compound Pure Compound Purification->Pure Compound Structural Elucidation FT-IR, NMR, Mass Spec Pure Compound->Structural Elucidation Antimicrobial Screening Broth Microdilution (MIC) Pure Compound->Antimicrobial Screening Comparative Analysis Compare with Standards Antimicrobial Screening->Comparative Analysis Data Summary Data Summary Comparative Analysis->Data Summary

Caption: Experimental workflow for synthesis and evaluation.

Safety Operating Guide

Ethyl pivaloylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of ethyl pivaloylacetate is critical for ensuring laboratory safety and environmental compliance. As a combustible liquid, it requires careful handling and adherence to hazardous waste regulations. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its properties and associated hazards. This chemical is classified as a combustible liquid and is considered hazardous by the OSHA Hazard Communication Standard.[1]

Personal Protective Equipment (PPE): When handling this compound, always use the following personal protective equipment to minimize exposure:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Use a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If working in an area with inadequate ventilation, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

Handling and Storage:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

Key Chemical and Physical Properties

Understanding the quantitative properties of this compound is essential for its safe management.

PropertyValue
CAS Number 17094-34-7[1]
Physical State Liquid[2]
Classification Combustible Liquid, Category 4[1]
Flash Point 78 °C / 172.4 °F (closed cup)[2]
Boiling Point 88 - 90 °C / 190.4 - 194 °F (at 10 mmHg)[2][4]
Density 0.967 g/mL (at 20 °C)[4]
Storage Class 10 - Combustible Liquids

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste.[5] It is regulated by the Environmental Protection Agency (EPA) and must not be poured down the drain or discarded in regular trash.[1][5]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Any unused this compound or materials contaminated with it must be treated as hazardous waste.

  • Segregate Waste: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[5][6][7] Chemical wastes should be segregated by compatibility, not alphabetically.[5]

Step 2: Container Selection and Preparation
  • Choose a Suitable Primary Container: Use a chemically compatible container with a leak-proof, screw-on cap.[6][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be in good condition, free from cracks or rust.[6]

  • Use Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container, such as a lab tray or dishpan.[8] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks or spills.[8]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.

  • Affix a Hazardous Waste Tag: Attach your institution's official hazardous waste tag to the container.[5][8]

  • Complete the Label Information: The label must be filled out completely and legibly.[5]

    • Write the words "Hazardous Waste".[5]

    • Provide the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5] If it is a mixture, list all components and their approximate percentages.[5]

    • Indicate the accumulation start date (the date the first drop of waste was added).[5]

    • Fill in the place of origin (e.g., building and room number) and the principal investigator's name and contact information.[5]

    • Mark the appropriate hazard pictograms (e.g., for flammability).[5]

Step 4: Waste Accumulation and Storage
  • Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[6][8]

  • Store in a Designated Area: Store the labeled waste container in a designated hazardous waste storage area within the laboratory. This area should be away from ignition sources.

  • Monitor Accumulation Limits: Be aware of your institution's limits on the quantity of waste and the maximum accumulation time (e.g., hazardous waste must often be collected within 90 days).[8]

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the container is full or nearing its time limit, contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.[5]

  • Prepare for Pickup: Ensure the container is clean on the outside and the label is clearly visible.[8]

Step 6: Disposal of Empty Containers
  • Triple Rinse: An empty this compound container must be triple-rinsed with a suitable solvent (such as acetone or ethanol) to remove all residues.[6][9]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[6]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a ventilated area (like a fume hood), deface or remove the original label.[9] The clean, dry container can then typically be disposed of in the regular trash or recycled, according to your institution's policies.[6][9]

Spill Management

In the event of a spill, follow these procedures:

  • Remove Ignition Sources: Immediately eliminate all nearby heat, sparks, and open flames.[1][2]

  • Ensure Ventilation: Make sure the area is well-ventilated to disperse vapors.[1]

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Collect Waste: Sweep or shovel the absorbed material into a suitable, sealable container for disposal as hazardous waste.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal cluster_empty Empty Container Disposal A Identify this compound as Hazardous Waste B Select & Prepare Compatible Container A->B C Properly Label Container with 'Hazardous Waste' Tag B->C D Add Waste to Container in Designated Area C->D E Store Securely Capped in Secondary Containment D->E Keep container closed F Monitor Accumulation Time & Volume Limits E->F G Schedule Pickup with Environmental Health & Safety (EHS) F->G H EHS Collects for Approved Disposal G->H I Triple Rinse Empty Container with Appropriate Solvent J Collect Rinsate as Hazardous Waste I->J K Deface Label & Dispose of Clean, Dry Container I->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl pivaloylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl Pivaloylacetate

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory practices and mitigate risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is classified as a combustible liquid.[1] Understanding its physical properties is crucial for safe handling and storage.

PropertyValue
CAS Number 17094-34-7
Molecular Formula (CH₃)₃CCOCH₂COOC₂H₅
Molecular Weight 172.22 g/mol
Appearance Liquid
Flash Point 78 °C / 172.4 °F (closed cup)[2][3]
Boiling Point 88 - 90 °C / 190.4 - 194 °F at 10 mmHg[2][4]
Density 0.967 g/mL at 20 °C[2][4]
Storage Class 10 (Combustible liquids)[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent contact and ensure personal safety.

Body PartProtectionSpecification
Eyes/Face Safety Glasses & Face ShieldUse safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield is required where a splash hazard exists.[5]
Hands Chemical Resistant GlovesWear appropriate protective gloves.[1][2] Disposable nitrile gloves offer short-term protection against a variety of chemicals.[5]
Respiratory RespiratorRequired if ventilation is inadequate or exposure limits may be exceeded.[5][6] A type ABEK (EN14387) respirator filter is recommended.[2]
Body Protective ClothingWear clean, body-covering clothing and a lab coat to prevent skin exposure.[1][6]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to the following procedural steps is critical when working with this compound.

  • Ventilation : Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Ignition Source Control : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3][6] Smoking is strictly prohibited in the handling area.[6]

  • Static Discharge Prevention : Take precautionary measures against static discharge. Use non-sparking tools and ensure containers and receiving equipment are grounded and bonded.[1][6]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1] Wash hands thoroughly after handling.

  • Equipment : Use explosion-proof electrical, ventilating, and lighting equipment.[6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Ground & Bond Equipment prep3->handle1 handle2 Keep Away from Ignition Sources handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense Chemical handle3->handle4 clean1 Tightly Seal Container handle4->clean1 clean2 Store Properly clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Location : Store in a dry, cool, and well-ventilated place.[1][6]

  • Container : Keep containers tightly closed.[1][3]

  • Conditions to Avoid : Keep away from heat, sparks, and flame.[1] Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable regulations.

  • Waste Classification : This material and its container must be disposed of as hazardous waste.[1]

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1][6]

  • Environmental Protection : Do not empty into drains or release into the environment.[1][3]

  • Regulatory Compliance : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]

Emergency Procedures: First-Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[1][3]

  • Inhalation : Remove the person to fresh air. If symptoms occur, get medical attention.[3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][3]

Accidental Release Measures

In the event of a spill, follow these steps to mitigate the hazard.

  • Ensure Safety : Ensure adequate ventilation and wear the required personal protective equipment.[1]

  • Control Ignition Sources : Remove all sources of ignition from the area.[1][3]

  • Containment : Use an inert absorbent material to soak up the spill.[7]

  • Collection : Sweep or shovel the absorbed material into suitable, closed containers for disposal.[1][3]

  • Fire Extinguishing : In case of fire, use CO2, dry chemical, or foam for extinction.[1] Water mist may be used to cool closed containers.[1]

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe ignite Remove Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ignite->contain ventilate->contain collect Collect Residue into Sealed Hazardous Waste Container contain->collect dispose Dispose of Waste via Approved Channels collect->dispose

Caption: Emergency response workflow for an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl pivaloylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl pivaloylacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.